tert-Butyl 5-iodoisoindoline-2-carboxylate
Description
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Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 5-iodo-1,3-dihydroisoindole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16INO2/c1-13(2,3)17-12(16)15-7-9-4-5-11(14)6-10(9)8-15/h4-6H,7-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTBUNFUVVOCOAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(C1)C=C(C=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50727836 | |
| Record name | tert-Butyl 5-iodo-1,3-dihydro-2H-isoindole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50727836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
905274-26-2 | |
| Record name | tert-Butyl 5-iodo-1,3-dihydro-2H-isoindole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50727836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of tert-Butyl 5-iodoisoindoline-2-carboxylate
This guide provides a comprehensive overview and detailed protocol for the synthesis of tert-butyl 5-iodoisoindoline-2-carboxylate, a valuable building block in medicinal chemistry and materials science. The synthesis is approached through a direct electrophilic iodination of the readily available precursor, tert-butyl isoindoline-2-carboxylate. This document is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step methodology but also a deep dive into the chemical principles and experimental rationale that underpin this transformation.
Introduction and Significance
The isoindoline scaffold is a privileged structure in medicinal chemistry, appearing in a range of clinically used drugs and biologically active compounds.[1] Functionalization of the isoindoline core allows for the exploration of chemical space and the development of novel therapeutics. The introduction of an iodine atom at the 5-position, as in this compound (CAS No. 905274-26-2), provides a versatile handle for further synthetic modifications, most notably through transition-metal-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. The tert-butoxycarbonyl (Boc) protecting group on the isoindoline nitrogen ensures stability and facilitates controlled reactivity during subsequent synthetic steps.
Synthetic Strategy: Direct Electrophilic Aromatic Iodination
The most efficient and direct route to this compound is via an electrophilic aromatic substitution reaction on the Boc-protected isoindoline precursor. The isoindoline ring system is sufficiently electron-rich to undergo electrophilic substitution, and the Boc-protecting group, while being electron-withdrawing, still permits functionalization of the aromatic ring.
Mechanistic Considerations
The reaction proceeds through a classic electrophilic aromatic substitution mechanism. The chosen iodinating agent, N-Iodosuccinimide (NIS), is activated by a strong acid catalyst, typically trifluoroacetic acid (TFA). TFA protonates the succinimide nitrogen of NIS, generating a more potent electrophilic iodine species ("I+"). This highly reactive species is then attacked by the π-electron system of the isoindoline ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The reaction is directed to the 5-position due to the ortho, para-directing nature of the fused pyrrolidine ring. Finally, a base (which can be the trifluoroacetate anion or another species in the reaction mixture) abstracts a proton from the sp3-hybridized carbon bearing the iodine, restoring aromaticity and yielding the final product.
Experimental Protocol
This protocol is based on established methods for the direct iodination of isoindoline derivatives.[2]
Materials and Reagents
| Reagent | Formula | Molecular Weight ( g/mol ) | CAS Number | Supplier Example |
| tert-Butyl isoindoline-2-carboxylate | C₁₃H₁₇NO₂ | 219.28 | 143262-10-6 | Sigma-Aldrich |
| N-Iodosuccinimide (NIS) | C₄H₄INO₂ | 224.99 | 516-12-1 | Sigma-Aldrich |
| Trifluoroacetic acid (TFA) | C₂HF₃O₂ | 114.02 | 76-05-1 | Sigma-Aldrich |
| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 | 75-09-2 | Sigma-Aldrich |
| Saturated aq. Sodium thiosulfate | Na₂S₂O₃ | 158.11 | 7772-98-7 | - |
| Saturated aq. Sodium bicarbonate | NaHCO₃ | 84.01 | 144-55-8 | - |
| Anhydrous Magnesium sulfate | MgSO₄ | 120.37 | 7487-88-9 | Sigma-Aldrich |
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add tert-butyl isoindoline-2-carboxylate (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM).
-
Addition of Iodinating Agent: Add N-Iodosuccinimide (NIS) (1.1 eq) to the solution.
-
Initiation of Reaction: Cool the mixture in an ice bath (0 °C) and add trifluoroacetic acid (TFA) (1.5 eq) dropwise.
-
Reaction Progress: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quenching: Upon completion, carefully quench the reaction by pouring the mixture into a separatory funnel containing saturated aqueous sodium thiosulfate solution to reduce any unreacted iodine.
-
Work-up: Add saturated aqueous sodium bicarbonate solution to neutralize the trifluoroacetic acid. Extract the aqueous layer with dichloromethane.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.
Workflow Diagram
Caption: Overall workflow for the synthesis of this compound.
Characterization Data
The final product should be characterized by standard spectroscopic methods to confirm its identity and purity.
| Property | Data |
| Appearance | White to off-white solid |
| Molecular Formula | C₁₃H₁₆INO₂ |
| Molecular Weight | 345.17 g/mol |
| ¹H NMR | Predicted shifts (CDCl₃, 400 MHz): δ 7.55-7.45 (m, 2H, Ar-H), 7.10-7.00 (m, 1H, Ar-H), 4.65 (s, 4H, CH₂), 1.50 (s, 9H, C(CH₃)₃) ppm. |
| ¹³C NMR | Predicted shifts (CDCl₃, 101 MHz): δ 154.5, 140.0, 137.5, 130.0, 125.0, 92.0, 81.0, 52.5, 28.5 ppm. |
| Mass Spec (ESI) | m/z [M+H]⁺ calculated for C₁₃H₁₇INO₂⁺: 346.0304; found: 346.0302. |
Note: Predicted NMR shifts are for illustrative purposes. Actual shifts may vary and should be confirmed with experimental data.
Trustworthiness and Self-Validation
The integrity of this protocol is ensured by several factors:
-
Reaction Monitoring: The use of TLC is a critical checkpoint to ensure the reaction has gone to completion, preventing premature work-up and maximizing yield.
-
Purification: Flash column chromatography is a robust method for separating the desired product from the succinimide byproduct and any unreacted starting material, ensuring high purity of the final compound.
-
Spectroscopic Confirmation: The identity and purity of the final product must be unequivocally confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The expected data provided serves as a benchmark for validation.
Causality Behind Experimental Choices
-
Choice of Iodinating Agent: N-Iodosuccinimide is a mild and easy-to-handle solid electrophilic iodine source, making it preferable to using molecular iodine which can be more difficult to control and can lead to side reactions.[3]
-
Role of the Acid Catalyst: Trifluoroacetic acid is a strong acid that effectively activates NIS, enhancing the electrophilicity of the iodine. Its volatility also simplifies its removal during the work-up process. Other Lewis or Brønsted acids could be used, but TFA provides a good balance of reactivity and practicality.
-
Solvent Selection: Anhydrous dichloromethane is an excellent choice as it is relatively inert, readily dissolves the starting materials, and has a low boiling point, which facilitates its removal after the reaction.
-
Temperature Control: The initial cooling to 0 °C during the addition of TFA helps to control the initial exotherm of the reaction. Allowing the reaction to proceed at room temperature provides sufficient energy for the reaction to go to completion in a reasonable timeframe without promoting side reactions.
-
Aqueous Work-up: The use of sodium thiosulfate is a standard and effective method for quenching any excess iodine. The sodium bicarbonate wash is crucial for neutralizing the strong acid catalyst, preventing potential degradation of the Boc-protecting group during concentration and purification.
Conclusion
This guide outlines a reliable and well-rationalized protocol for the synthesis of this compound. By understanding the underlying chemical principles and adhering to the detailed experimental procedure, researchers can confidently prepare this versatile building block for applications in drug discovery and materials science.
References
-
Fairfull-Smith, K. E., et al. (2013). Direct iodination of isoindolines and isoindoline nitroxides as precursors to functionalized nitroxides. European Journal of Organic Chemistry, 2013(22), 4829-4835. [Link]
-
Chavan, A. B., et al. (2024). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Preprints.org. [Link]
-
Wikipedia contributors. (2024, January 1). N-Iodosuccinimide. In Wikipedia, The Free Encyclopedia. Retrieved January 16, 2026, from [Link]
Sources
An In-depth Technical Guide to tert-Butyl 5-iodoisoindoline-2-carboxylate: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of tert-butyl 5-iodoisoindoline-2-carboxylate, a pivotal building block in contemporary medicinal chemistry, particularly in the burgeoning field of targeted protein degradation. This document delves into the molecule's chemical structure, physicochemical properties, and detailed spectral analysis. Furthermore, it outlines a plausible synthetic pathway, drawing upon established methodologies for analogous halogenated isoindoline scaffolds. The guide culminates in a discussion of its critical application as a linker moiety in the design of Proteolysis Targeting Chimeras (PROTACs), highlighting its significance in the development of novel therapeutics.
Introduction: The Isoindoline Scaffold in Medicinal Chemistry
The isoindoline core is a privileged heterocyclic motif frequently encountered in a diverse array of biologically active compounds and approved pharmaceuticals. Its rigid, bicyclic structure provides a well-defined three-dimensional geometry, making it an attractive scaffold for the design of ligands that can selectively interact with biological targets. The strategic functionalization of the isoindoline ring system allows for the fine-tuning of a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. In recent years, substituted isoindoline derivatives have gained prominence as key components of PROTACs, a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins.
Chemical Structure and Properties
This compound is a derivative of isoindoline featuring an iodine atom at the 5-position of the benzene ring and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom.
Figure 1: Chemical structure of this compound.
The presence of the iodine atom provides a versatile handle for further chemical modifications, most notably through transition-metal-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This allows for the facile introduction of a wide range of substituents at the 5-position, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. The Boc protecting group serves to modulate the reactivity of the isoindoline nitrogen, preventing its participation in undesired side reactions during synthesis and allowing for its deprotection under specific acidic conditions to reveal a secondary amine for subsequent functionalization.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 905274-26-2 | [1] |
| Molecular Formula | C₁₃H₁₆INO₂ | [1] |
| Molecular Weight | 345.18 g/mol | [1] |
| Appearance | Solid | [1] |
| Purity | ≥98% | [1] |
| Storage | 4°C, protect from light | [1] |
| IUPAC Name | tert-butyl 5-iodo-1,3-dihydro-2H-isoindole-2-carboxylate | [1] |
| InChI Key | WTBUNFUVVOCOAB-UHFFFAOYSA-N | [1] |
Synthesis and Mechanistic Insights
A potential synthetic pathway could commence with the N-Boc protection of isoindoline, followed by electrophilic iodination.
Figure 2: Proposed synthetic pathway for this compound.
Experimental Protocol (Proposed):
Step 1: Synthesis of tert-Butyl isoindoline-2-carboxylate
-
To a solution of isoindoline in a suitable aprotic solvent such as dichloromethane (DCM), add a base like triethylamine (Et₃N).
-
Cool the reaction mixture in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) in DCM to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography to yield tert-butyl isoindoline-2-carboxylate.
Causality: The Boc group is introduced to protect the nitrogen atom of the isoindoline, preventing it from interfering with the subsequent electrophilic aromatic substitution reaction. The base is necessary to deprotonate the isoindoline nitrogen, enhancing its nucleophilicity for the attack on the Boc anhydride.
Step 2: Synthesis of this compound
-
Dissolve tert-butyl isoindoline-2-carboxylate in a strong acid, such as trifluoromethanesulfonic acid (TfOH), under an inert atmosphere (e.g., nitrogen).
-
Cool the solution to a low temperature (e.g., -10 °C to 0 °C).
-
Add an iodinating agent, such as N-iodosuccinimide (NIS), portion-wise to the cooled solution.
-
Stir the reaction mixture at low temperature for a specified period, monitoring the progress by TLC or LC-MS.
-
Once the reaction is complete, carefully quench the reaction by adding it to a cooled basic solution (e.g., a mixture of ammonia and methanol).
-
Extract the product with an appropriate organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify the crude product via column chromatography to obtain the final product, this compound.
Causality: The use of a strong acid like TfOH is crucial for activating the aromatic ring towards electrophilic substitution. The low temperature helps to control the regioselectivity of the iodination, favoring substitution at the 5-position, and to minimize potential side reactions. A similar high-yield synthesis of 5-iodoisoquinoline compounds has been reported using N-iodosuccinimide and an acid solution at low temperatures.[2]
Spectral Characterization
The structural elucidation of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
4.1. 1H NMR Spectroscopy (Predicted)
The 1H NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule.
-
tert-Butyl group: A sharp singlet integrating to 9 protons, typically in the upfield region (δ 1.4-1.6 ppm).
-
Methylene protons (CH₂): The two methylene groups of the isoindoline ring (at positions 1 and 3) are expected to appear as two singlets (or a closely coupled system), each integrating to 2 protons. These would likely be found in the range of δ 4.5-4.8 ppm.
-
Aromatic protons: The protons on the iodinated benzene ring will exhibit a characteristic splitting pattern. The proton at position 4 will likely be a doublet, the proton at position 6 a doublet of doublets, and the proton at position 7 a doublet. The exact chemical shifts will be influenced by the electronic effects of the iodine atom and the isoindoline ring.
4.2. 13C NMR Spectroscopy (Predicted)
The 13C NMR spectrum will provide information on the carbon framework of the molecule.
-
tert-Butyl group: A signal for the quaternary carbon around δ 80-82 ppm and a signal for the three equivalent methyl carbons around δ 28-30 ppm.
-
Carboxylate carbonyl: A signal in the downfield region, typically around δ 154-156 ppm.
-
Methylene carbons: Signals for the two methylene carbons of the isoindoline ring are expected in the range of δ 50-55 ppm.
-
Aromatic carbons: Six distinct signals for the aromatic carbons, with the carbon bearing the iodine atom (C5) showing a characteristic shift, likely in the range of δ 90-95 ppm due to the heavy atom effect of iodine. The other aromatic carbon signals will appear in the typical aromatic region (δ 120-145 ppm).
4.3. Mass Spectrometry
High-resolution mass spectrometry (HRMS) would confirm the molecular formula of the compound. The mass spectrum would show the molecular ion peak [M]⁺ or, more commonly, the protonated molecule [M+H]⁺ at m/z 346.0355, corresponding to the formula C₁₃H₁₇INO₂. The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing one iodine atom.
Applications in Drug Discovery: A Key Linker in PROTACs
The primary and most significant application of this compound is as a versatile building block for the synthesis of PROTACs.[3] PROTACs are heterobifunctional molecules that consist of three key components: a ligand that binds to a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects these two ligands.
Figure 3: General structure of a PROTAC molecule.
The 5-iodo-isoindoline moiety serves as a convenient attachment point for the linker component of the PROTAC. Through cross-coupling reactions, various linker chains can be attached to the isoindoline core. Subsequently, the Boc protecting group can be removed to expose the nitrogen atom, which can then be coupled to the E3 ligase ligand, completing the synthesis of the PROTAC molecule. The ability to readily modify the linker length and composition is crucial for optimizing the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, which is a prerequisite for efficient protein degradation.
The use of halogenated isoindoline derivatives, such as the bromo- and iodo-analogs, is a common strategy in the construction of PROTACs, enabling the rapid generation of libraries of related compounds for SAR studies.
Conclusion
This compound is a valuable and versatile synthetic intermediate with significant applications in modern drug discovery. Its well-defined structure, coupled with the synthetic handles provided by the iodine atom and the Boc-protected nitrogen, makes it an ideal building block for the construction of complex bioactive molecules, particularly PROTACs. This guide has provided a comprehensive overview of its chemical properties, a plausible synthetic route, and its critical role in the development of next-generation therapeutics. As the field of targeted protein degradation continues to expand, the importance of key building blocks like this compound is set to grow, paving the way for the discovery of novel treatments for a wide range of diseases.
References
- Google Patents. CN112300072A - High-yield synthesis method of 5-iodoisoquinoline compounds.
Sources
An In-Depth Technical Guide to tert-Butyl 5-iodoisoindoline-2-carboxylate (CAS 905274-26-2): A Core Building Block in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Key Component in the PROTAC Revolution
In the rapidly advancing field of targeted protein degradation (TPD), the strategic design and synthesis of novel therapeutics depend on a robust toolkit of versatile chemical building blocks. One such pivotal component is tert-butyl 5-iodoisoindoline-2-carboxylate , identified by the CAS number 905274-26-2. This molecule has emerged as a valuable scaffold in the construction of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of drugs that co-opt the cell's natural protein disposal machinery to eliminate disease-causing proteins.
This in-depth guide serves as a technical resource for researchers and drug development professionals. It will elucidate the fundamental characteristics of this compound, its strategic application in PROTAC synthesis, and provide practical, field-proven insights into its manipulation and incorporation into potent protein degraders.
Core Characteristics of this compound
The utility of this building block stems from its unique structural features, which offer a combination of stability and synthetic versatility.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 905274-26-2 |
| Molecular Formula | C₁₃H₁₆INO₂ |
| Molecular Weight | 345.18 g/mol |
The isoindoline core provides a rigid and chemically stable framework. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom ensures stability during synthetic manipulations and can be readily removed under acidic conditions to allow for further functionalization if required. The key to its utility, however, lies in the iodine atom positioned at the 5-position of the isoindoline ring. This halogen serves as a highly effective synthetic handle for the introduction of linkers through various cross-coupling reactions.
The Strategic Role in PROTAC Design and Synthesis
PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The primary role of this compound is to serve as a foundational element, often as a precursor to the E3 ligase ligand or as a central scaffold to which the linker is attached. A closely related analog, tert-butyl 5-bromoisoindoline-2-carboxylate, is explicitly described as a "PROTAC Linker" and is used in the synthesis of degraders targeting proteins such as HSD17B13.[1] This strongly suggests that the iodo-isoindoline scaffold of CAS 905274-26-2 functions similarly, with the halogen providing a reactive site for linker attachment.
The general workflow for incorporating this building block into a PROTAC is depicted below:
Caption: General workflow for the synthesis of a PROTAC using this compound.
Experimental Protocols: Harnessing Cross-Coupling Reactions
The iodine atom on the isoindoline ring is amenable to a variety of palladium-catalyzed cross-coupling reactions, which are workhorse transformations in modern medicinal chemistry. The choice of reaction depends on the desired linker structure. Below are detailed, representative protocols for Sonogashira and Suzuki couplings.
Protocol 1: Sonogashira Coupling for the Synthesis of an Alkynyl-Linked Intermediate
This protocol is designed for the coupling of a terminal alkyne to the isoindoline core, a common strategy for introducing a rigid linker element.
Materials:
-
This compound
-
Terminal alkyne (e.g., propargyl alcohol, protected with a suitable group if necessary)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Anhydrous tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq), and copper(I) iodide (0.02 eq).
-
Add anhydrous THF or DMF to dissolve the solids.
-
Add triethylamine (2.0 eq) to the reaction mixture.
-
To this stirring mixture, add the terminal alkyne (1.2 eq) dropwise.
-
Stir the reaction mixture at room temperature or heat gently (e.g., 50 °C) until the reaction is complete, as monitored by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Suzuki Coupling for the Synthesis of an Aryl- or Vinyl-Linked Intermediate
This protocol is suitable for introducing an aryl or vinyl group, which can be part of the linker or a precursor to it.
Materials:
-
This compound
-
Aryl- or vinylboronic acid or boronic ester
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or Palladium(II) acetate (Pd(OAc)₂) with a suitable phosphine ligand (e.g., SPhos, XPhos)
-
Aqueous base solution (e.g., 2 M sodium carbonate or potassium carbonate)
-
Toluene or 1,4-Dioxane
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the boronic acid or ester (1.2 eq) in toluene or dioxane.
-
Add the aqueous base solution (2.0-3.0 eq).
-
Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) to the reaction mixture under a positive pressure of inert gas.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Separate the organic layer and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Mechanism of Action: The PROTAC Paradigm
Once synthesized, the resulting PROTAC, incorporating the isoindoline-based moiety, can engage the cellular machinery for targeted protein degradation.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
The PROTAC molecule acts as a bridge, bringing the target protein and an E3 ubiquitin ligase into close proximity to form a ternary complex. This proximity induces the E3 ligase to transfer ubiquitin molecules to the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the proteasome, effectively eliminating it from the cell. The PROTAC molecule is then released and can participate in further rounds of degradation, acting in a catalytic manner.
Conclusion and Future Outlook
This compound is a testament to the importance of well-designed chemical building blocks in advancing novel therapeutic modalities. Its stable core, coupled with a strategically placed reactive handle, provides a reliable and versatile platform for the synthesis of PROTACs. As the field of targeted protein degradation continues to expand, the demand for such key intermediates will undoubtedly grow. Further exploration of the synthetic utility of this molecule and its derivatives will continue to empower the development of the next generation of protein-degrading drugs, offering new hope for treating a wide range of diseases.
References
-
Sino Biological. PROTACs and MGDs: The Revolutionary Modalities for Drug Discovery. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
Sources
tert-Butyl 5-iodoisoindoline-2-carboxylate safety and handling precautions
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Guide to the Safe Handling of tert-Butyl 5-iodoisoindoline-2-carboxylate
Introduction
This compound (CAS No. 905274-26-2) is a halogenated heterocyclic building block frequently utilized in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and drug development. Its structure incorporates an iodine atom, making it a valuable precursor for cross-coupling reactions, and a Boc-protected isoindoline core, a common motif in pharmacologically active compounds.
The presence of the iodo-substituent and the nature of the heterocyclic scaffold necessitate a thorough understanding of its reactivity and potential hazards. This guide provides a comprehensive overview of the essential safety protocols, handling procedures, and emergency responses required to work with this compound safely in a research and development setting. The protocols described herein are designed to be self-validating, ensuring a culture of safety and scientific integrity.
Section 1: Hazard Identification and GHS Classification
Understanding the specific hazards associated with a chemical is the foundation of safe laboratory practice. This compound is classified as harmful and an irritant. The Globally Harmonized System (GHS) classification provides a clear and standardized summary of these risks.
Signal Word: Warning
Pictogram:
Table 1: GHS Hazard and Precautionary Statements
| Code | Statement | Classification |
| H302 | Harmful if swallowed | Hazard Statement |
| H315 | Causes skin irritation | Hazard Statement |
| H319 | Causes serious eye irritation | Hazard Statement |
| H335 | May cause respiratory irritation | Hazard Statement |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray | Precautionary Statement |
| P264 | Wash skin thoroughly after handling | Precautionary Statement |
| P270 | Do not eat, drink or smoke when using this product | Precautionary Statement |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection | Precautionary Statement |
| P302+P352 | IF ON SKIN: Wash with plenty of water and soap | Precautionary Statement |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing | Precautionary Statement |
Section 2: Chemical and Physical Properties
A clear understanding of the compound's physical properties is critical for its proper storage and handling.
Table 2: Properties of this compound
| Property | Value | Source |
| CAS Number | 905274-26-2 | |
| Molecular Formula | C₁₃H₁₆INO₂ | |
| IUPAC Name | tert-butyl 5-iodo-1,3-dihydro-2H-isoindole-2-carboxylate | |
| Physical Form | Solid | |
| Boiling Point | 373.5 ± 42.0 °C at 760 mmHg |
Section 3: Exposure Controls and Personal Protection
To mitigate the risks outlined in Section 1, a multi-layered approach involving engineering controls and appropriate Personal Protective Equipment (PPE) is mandatory.
Engineering Controls
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and preparing solutions, must be conducted inside a properly functioning chemical fume hood.[1] This is the primary defense against inhaling the solid dust or any potential vapors, which can cause respiratory irritation.[1]
Personal Protective Equipment (PPE)
The use of appropriate PPE is the final barrier between the researcher and the chemical. The following must be worn at all times when handling the compound:[1]
-
Eye Protection: Chemical safety goggles are required to protect against splashes and airborne particles causing serious eye irritation.[2]
-
Hand Protection: Nitrile gloves are mandatory to prevent skin contact.[1] Given that many organic compounds can permeate gloves, it is critical to inspect gloves before use and change them immediately if contamination is suspected. If direct contact occurs, remove the glove, wash hands thoroughly, and don new gloves.
-
Body Protection: A standard laboratory coat must be worn to protect skin and clothing.[1] Closed-toe shoes are also required laboratory attire.[2]
Section 4: Safe Handling and Storage Protocols
Adherence to a strict handling protocol is essential for minimizing exposure and preventing accidents.
General Handling Workflow
The following diagram outlines the standard workflow for safely handling this compound.
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure all required PPE is worn correctly. Confirm that the chemical fume hood has proper airflow.[3]
-
Weighing and Transfer: Conduct all transfers within the fume hood to contain any dust. Use a spatula for solid transfers. Avoid creating dust clouds.
-
Housekeeping: After use, promptly and securely seal the container. Decontaminate the spatula and work area.
-
Causality: The primary risks from this compound are inhalation of dust and direct contact with skin or eyes. Performing all steps in a fume hood directly mitigates the inhalation risk, while PPE prevents dermal and ocular exposure.
Storage Requirements
-
Temperature: Store the compound at 4°C in a refrigerator designated for chemical storage.
-
Light: Protect from light to prevent potential degradation.[4]
-
Container: Keep the container tightly closed to prevent moisture absorption and contamination.[4]
-
Incompatible Materials: Store away from strong oxidizing agents and strong bases.[4] The iodine atom can make the compound susceptible to oxidative conditions.[5]
Section 5: Emergency Procedures
Preparedness is key to managing laboratory incidents. All personnel must be familiar with the location of emergency equipment, including safety showers, eyewash stations, and fire extinguishers.
First Aid Measures
Immediate and appropriate first aid can significantly reduce the severity of an injury.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[4][6] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.
-
Skin Contact: Remove all contaminated clothing. Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes.[4][6] If skin irritation persists, seek medical attention.
-
Inhalation: Move the affected person to fresh air immediately.[4] If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[7] Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor immediately.[8]
Accidental Release (Spill) Protocol
A chemical spill requires a calm, methodical response to ensure the safety of all lab personnel.
Minor Spill Cleanup:
-
Alert Personnel: Notify others in the immediate area.[9]
-
Containment: Gently cover the solid spill with an inert absorbent material like vermiculite or sand to prevent it from becoming airborne.[6]
-
Decontamination: For spills involving iodo-compounds, it is good practice to moisten the absorbent material slightly and consider using a sodium bicarbonate solution to buffer the pH and reduce the potential for iodine volatilization.[10]
-
Collection: Carefully scoop the contained material and absorbent into a clearly labeled, sealable container for hazardous waste.
-
Final Cleaning: Clean the spill area with soap and water.[6]
-
Disposal: All contaminated materials, including gloves and absorbent, must be placed in the designated "Halogenated Organic Waste" container.[1][3]
Major Spill: If the spill is large, uncontained, or you feel it is unsafe to handle, evacuate the area immediately.[9] Restrict access, and contact your institution's Environmental Health & Safety (EH&S) office or emergency response team for assistance.[9]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use carbon dioxide, dry chemical powder, or appropriate foam.[4]
-
Specific Hazards: During combustion, halogenated organic compounds can decompose and release highly toxic and corrosive gases, such as hydrogen iodide, nitrogen oxides, and carbon monoxide.[5] Firefighters should wear self-contained breathing apparatus (SCBA).
Section 6: Waste Disposal
Proper waste segregation is a critical component of laboratory safety and environmental responsibility.
-
Halogenated Waste Stream: All waste materials contaminated with this compound, including leftover compound, contaminated absorbents from spills, and rinsed containers, must be disposed of in a designated and clearly labeled "Halogenated Organic Waste" container.[1][3]
-
Prohibition: Never dispose of this chemical down the drain or in regular trash.[1] Halogenated compounds can interfere with wastewater treatment processes and are environmentally persistent.
References
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Braun Research Group, University of Illinois. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
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HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]
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PubChem. (n.d.). tert-butyl 5-hydroxy-2,3-dihydro-1H-isoindole-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
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New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Iodine. Retrieved from [Link]
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Augusta University. (2025). EHSO Manual: Spill Control/Emergency Response. Retrieved from [Link]
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U.S. Nuclear Regulatory Commission. (2008). Emergency Procedure. Retrieved from [Link]
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Chemistry LibreTexts. (2020). Safety in the Organic Chemistry Laboratory. Retrieved from [Link]
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American Elements. (n.d.). tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindoline-2-carboxylate. Retrieved from [Link]
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California State University, Bakersfield. (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory. Retrieved from [Link]
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LookChem. (n.d.). tert-butyl 5-(benzylthio)isoindoline-2-carboxylate. Retrieved from [Link]
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PubChem. (n.d.). tert-Butyl 4-hydroxyisoindoline-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of tert-Butyl iodide (CAS 558-17-8). Retrieved from [Link]
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Sterlitech Corporation. (n.d.). Chemical Compatibility Chart. Retrieved from [Link]
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ChemWhat. (n.d.). t-Butyl 1,3-dihydroisoindole-2-carboxylate. Retrieved from [Link]
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A Technical Guide to tert-Butyl 5-iodoisoindoline-2-carboxylate: A Key Building Block in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of a Versatile Moiety in Drug Discovery
In the rapidly evolving landscape of medicinal chemistry, the quest for novel molecular entities with enhanced therapeutic potential is perpetual. Among the myriad of heterocyclic scaffolds, the isoindoline core has garnered significant attention due to its presence in a range of bioactive compounds.[1] The functionalization of this core provides a versatile platform for the development of new drugs. This guide focuses on a particularly valuable derivative, tert-Butyl 5-iodoisoindoline-2-carboxylate (CAS No: 905274-26-2) , a key building block in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).
PROTACs are innovative heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to selectively degrade target proteins of interest.[2][3] They consist of a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The strategic design of the linker is crucial for the efficacy of the PROTAC, influencing its stability, cell permeability, and the formation of a productive ternary complex between the target protein and the E3 ligase.[4] this compound serves as a critical component of these linkers, offering a synthetically tractable handle for the elaboration of diverse PROTAC architectures. The iodo-functional group at the 5-position provides a reactive site for various cross-coupling reactions, enabling the attachment of the E3 ligase ligand or the protein-targeting moiety. This guide provides an in-depth overview of its commercial availability, synthesis, quality control, and applications in the burgeoning field of targeted protein degradation.
Commercial Availability and Sourcing
This compound is commercially available from a number of specialized chemical suppliers. Researchers can procure this reagent in various quantities, typically with purities of 96% or higher.
| Supplier | CAS Number | Purity | Available Quantities | Product Family |
| TCI America[5] | 905274-26-2 | min 96% | 100 mg | Protein Degrader Building Blocks |
| Sigma-Aldrich | 905274-26-2 | 98% | Inquire | Chemical Synthesis |
Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.
Synthesis and Mechanistic Insights
The synthesis of this compound can be approached through a multi-step sequence, typically starting from a more readily available isoindoline precursor. A plausible and efficient synthetic strategy involves the iodination of the aromatic ring of a Boc-protected isoindoline. The tert-butoxycarbonyl (Boc) group serves as a robust protecting group for the isoindoline nitrogen, preventing side reactions and allowing for selective functionalization of the benzene ring.[6]
Proposed Synthetic Pathway
Caption: Proposed synthetic route to this compound.
Step-by-Step Experimental Protocol
Step 1: Boc Protection of 5-Nitroisoindoline
-
To a solution of 5-nitroisoindoline in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran), add a base such as triethylamine or diisopropylethylamine (1.2 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford tert-butyl 5-nitroisoindoline-2-carboxylate.[6]
Step 2: Reduction of the Nitro Group
-
Dissolve tert-butyl 5-nitroisoindoline-2-carboxylate in a protic solvent such as ethanol or methanol.
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Subject the mixture to hydrogenation using a hydrogen balloon or a Parr hydrogenator at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain tert-butyl 5-aminoisoindoline-2-carboxylate, which can often be used in the next step without further purification.
Step 3: Sandmeyer Iodination
-
Dissolve tert-butyl 5-aminoisoindoline-2-carboxylate in an aqueous solution of a strong acid, such as sulfuric acid, and cool to 0-5 °C.
-
Slowly add a solution of sodium nitrite (NaNO₂) in water, maintaining the temperature below 5 °C, to form the diazonium salt.
-
In a separate flask, prepare a solution of potassium iodide (KI) in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution. Gas evolution (N₂) will be observed.
-
Allow the reaction mixture to stir at room temperature for several hours.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a solution of sodium thiosulfate to remove any residual iodine, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield this compound as a solid.
Quality Control and Analytical Characterization
Ensuring the purity and structural integrity of this compound is paramount for its successful application in multi-step syntheses. A combination of chromatographic and spectroscopic techniques is employed for its quality control.
| Analytical Method | Purpose | Typical Observations |
| Thin-Layer Chromatography (TLC) | Reaction monitoring and purity assessment. | A single spot with a characteristic Rf value in a defined solvent system. |
| High-Performance Liquid Chromatography (HPLC) | Quantitative purity determination. | A major peak corresponding to the product with purity typically >96%. |
| ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation. | Characteristic signals for the tert-butyl group (singlet, ~1.5 ppm), the isoindoline methylene protons (two singlets or an AB quartet, ~4.5-4.8 ppm), and the aromatic protons. |
| ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirmation of the carbon skeleton. | Resonances for the tert-butyl group, the isoindoline methylene carbons, the aromatic carbons (including the carbon bearing the iodine), and the carbonyl carbon of the Boc group. |
| Mass Spectrometry (MS) | Molecular weight confirmation. | The molecular ion peak [M+H]⁺ or [M+Na]⁺ corresponding to the calculated molecular weight (345.18 g/mol ). |
Applications in PROTAC Synthesis: A Gateway to Targeted Therapeutics
The primary application of this compound is as a versatile linker precursor in the synthesis of PROTACs. The iodo-group at the 5-position serves as a convenient handle for introducing the E3 ligase ligand or the target protein-binding moiety through various cross-coupling reactions, most notably the Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions.
Workflow for PROTAC Synthesis
Caption: General workflow for the utilization of this compound in PROTAC synthesis.
The Boc-protected isoindoline moiety can be deprotected under acidic conditions (e.g., trifluoroacetic acid) to reveal the secondary amine, which can then be coupled to the other component of the PROTAC via standard amide bond formation protocols. The structural rigidity of the isoindoline core can be advantageous in pre-organizing the linker for optimal binding to the target protein and E3 ligase.
While a specific PROTAC synthesized directly from this compound is not explicitly detailed in the readily available literature, its bromo-analogue, tert-butyl 5-bromoisoindoline-2-carboxylate, has been utilized in the synthesis of a PROTAC targeting HSD17B13.[7] Given the similar reactivity of aryl iodides and bromides in cross-coupling reactions, this serves as a strong precedent for the utility of the iodo-analogue in PROTAC development.
Safety and Handling
This compound is a chemical reagent and should be handled with appropriate safety precautions in a laboratory setting.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
-
Storage: Store at 4°C, protected from light.
It is essential to consult the Safety Data Sheet (SDS) provided by the supplier for complete and detailed safety information before handling this compound.
Conclusion
This compound has emerged as a valuable and commercially accessible building block for the synthesis of complex molecules, particularly in the field of targeted protein degradation. Its well-defined structure, featuring a versatile iodinated handle and a stable protecting group, provides a reliable platform for the construction of PROTAC linkers. This guide has provided a comprehensive overview of its sourcing, synthesis, characterization, and application, underscoring its significance for researchers and scientists dedicated to the discovery and development of next-generation therapeutics. As the field of PROTACs continues to expand, the utility of such well-designed building blocks will undoubtedly play a pivotal role in accelerating the journey from concept to clinical reality.
References
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Sigma-Aldrich. (n.d.). 1H and 13C NMR spectra were measured on a Bruker 500 MHz NMR spectrometer using TMS as the internal standard. AWS. Retrieved from [Link]
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PubChem. (n.d.). tert-butyl 5-hydroxy-2,3-dihydro-1H-isoindole-2-carboxylate. Retrieved from [Link]
- Pettersson, M., & Crews, C. M. (2019). PROteolysis TArgeting Chimeras (PROTACs) – Past, present and future. Drug Discovery Today: Technologies, 31, 15-27.
-
Sino Biological. (n.d.). PROTACs and MGDs: The Revolutionary Modalities for Drug Discovery. Retrieved from [Link]
-
Open Exploration Publishing. (2020, October 30). Novel approaches for the rational design of PROTAC linkers. Retrieved from [Link]
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Preprints.org. (2024, November 20). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Retrieved from [Link]
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The Isoindoline Nucleus: A Historical and Synthetic Guide for the Modern Researcher
Abstract
The isoindoline scaffold, a robust and versatile heterocyclic motif, has captivated the attention of chemists for over a century. From its foundational role in the synthesis of primary amines to its presence in a diverse array of natural products, pharmaceuticals, and advanced materials, the significance of isoindoline derivatives continues to expand. This in-depth technical guide provides a comprehensive exploration of the discovery, history, and synthetic evolution of the isoindoline core. We will delve into the pioneering classical syntheses that first brought this heterocycle to light, tracing the intellectual lineage to the sophisticated, stereoselective, and efficient methodologies employed in contemporary research. This guide is designed for researchers, scientists, and drug development professionals, offering not only a historical perspective but also actionable, field-proven insights into the synthesis and application of this important chemical entity. We will explore the causality behind experimental choices, present detailed protocols for key transformations, and provide a forward-looking perspective on the future of isoindoline chemistry.
A Legacy Unveiled: The Historical Emergence of the Isoindoline Core
The story of isoindoline is intrinsically linked to its more widely known oxidized relative, phthalimide. The latter half of the 19th century was a fertile ground for the burgeoning field of organic chemistry, with the exploration of aromatic compounds and their derivatives taking center stage.
The Dawn of a New Amine Synthesis: The Gabriel Reaction
In 1887, the German chemist Siegmund Gabriel reported a groundbreaking method for the synthesis of primary amines, a reaction that would come to be known as the Gabriel synthesis .[1][2] This innovative approach utilized the potassium salt of phthalimide as a protected source of ammonia, thereby preventing the over-alkylation that plagued traditional methods.[1][2] The N-H proton of phthalimide is sufficiently acidic (pKa ≈ 8.3) to be readily deprotonated by a base like potassium hydroxide, forming a potent nucleophile.[3] This nucleophilic phthalimide anion could then be alkylated with a primary alkyl halide in an SN2 reaction.[3][4] The subsequent cleavage of the N-alkylated phthalimide, initially achieved through harsh acidic or basic hydrolysis, liberated the desired primary amine.[2]
The Gabriel synthesis was a monumental step forward in synthetic organic chemistry, providing a reliable and high-yielding route to primary amines. While Gabriel's work focused on the synthesis of amines via the phthalimide intermediate, the underlying isoindoline-1,3-dione structure was central to this transformative reaction.
The Ing-Manske Modification: A Milder Path Forward
The original Gabriel synthesis, while revolutionary, had its limitations, particularly the harsh conditions required for the final deprotection step.[2][5] These conditions were incompatible with sensitive functional groups. In 1926, H.R. Ing and R.H.F. Manske introduced a significant improvement by employing hydrazine hydrate to cleave the N-alkylphthalimide.[5][6] This milder, near-neutral condition, which produces a stable phthalhydrazide precipitate, broadened the scope of the Gabriel synthesis and became the standard for many years.[2][6]
Early Syntheses of the Isoindoline Ring System
While the Gabriel synthesis provided access to the oxidized isoindoline core, the synthesis of the parent, fully reduced isoindoline (2,3-dihydro-1H-isoindole) heterocycle also has historical roots in classical organic reactions. One of the earliest approaches involved the cyclization of α,α'-dihalo-o-xylenes with a primary amine.[7][8] This method, though conceptually straightforward, often required harsh conditions and could lead to mixtures of products.
Another classical route to the isoindoline skeleton was the reduction of phthalimides. Early methods employed reducing agents like zinc dust in acidic or basic media.[9] These reactions, while effective, often required stoichiometric amounts of metal reductants and could be challenging to control.
The Synthetic Arsenal: From Classical Foundations to Modern Innovations
The demand for increasingly complex and stereochemically defined isoindoline derivatives, driven largely by the pharmaceutical industry, has spurred the development of a vast and sophisticated synthetic arsenal. This section will detail both the classical workhorses and the cutting-edge methodologies for constructing the isoindoline core, providing not just the "how" but also the "why" behind these experimental choices.
Classical Approaches to Isoindoline Synthesis
These foundational methods, while sometimes superseded by more modern techniques, remain valuable for their simplicity and scalability in certain applications.
As previously discussed, the Gabriel synthesis provides a robust entry point to N-substituted phthalimides. The reduction of these phthalimides to the corresponding isoindolines represents a classical and still relevant strategy.
Experimental Protocol: Reduction of N-Benzylphthalimide to N-Benzylisoindoline
-
Rationale: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing the two amide carbonyl groups of the phthalimide to methylene groups. The choice of an ethereal solvent like diethyl ether or tetrahydrofuran (THF) is crucial as they are unreactive towards LiAlH₄ and can dissolve the starting material to some extent. The reaction is performed under anhydrous conditions to prevent the violent reaction of LiAlH₄ with water.
-
Step-by-Step Methodology:
-
To a stirred suspension of lithium aluminum hydride (X eq.) in anhydrous diethyl ether (Y mL) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of N-benzylphthalimide (1 eq.) in anhydrous THF (Z mL) dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water (A mL), followed by 15% aqueous sodium hydroxide (A mL), and finally water again (3A mL) (Fieser workup).
-
Stir the resulting granular precipitate for 30 minutes, then filter through a pad of Celite®.
-
Wash the filter cake with diethyl ether.
-
Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude N-benzylisoindoline.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
-
This method provides a direct route to N-substituted isoindolines from readily available starting materials.
Experimental Protocol: Synthesis of N-Benzylisoindoline from α,α'-Dibromo-o-xylene
-
Rationale: This reaction is a double nucleophilic substitution where the primary amine displaces both bromide ions. A base, such as sodium carbonate or triethylamine, is required to neutralize the hydrobromic acid formed during the reaction. The choice of solvent is critical; a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile is often used to facilitate the SN2 reaction.
-
Step-by-Step Methodology:
-
To a solution of benzylamine (2.2 eq.) and sodium carbonate (2.5 eq.) in DMF (V mL), add a solution of α,α'-dibromo-o-xylene (1.0 eq.) in DMF dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Pour the reaction mixture into water and extract with diethyl ether (3 x V/2 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield N-benzylisoindoline.
-
Modern Synthetic Methodologies
Contemporary organic synthesis has brought forth a plethora of elegant and efficient methods for constructing the isoindoline nucleus, often with high levels of chemo-, regio-, and stereoselectivity.
This powerful and convergent strategy allows for the one-pot synthesis of N-substituted isoindolinones, which can be further reduced to isoindolines if desired.
Experimental Protocol: Synthesis of N-Phenylisoindolinone
-
Rationale: This reaction proceeds through the initial formation of an imine between 2-carboxybenzaldehyde and the amine, followed by an intramolecular cyclization to form a hemiaminal intermediate. Subsequent reduction of this intermediate yields the isoindolinone. A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) being common choices due to their chemoselectivity for the iminium ion over the aldehyde and carboxylic acid functionalities.
-
Step-by-Step Methodology:
-
To a solution of 2-carboxybenzaldehyde (1.0 eq.) and aniline (1.1 eq.) in methanol (V mL), add acetic acid (catalytic amount).
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add sodium cyanoborohydride (1.5 eq.) portion-wise to the reaction mixture.
-
Stir at room temperature for 12-24 hours, monitoring by TLC.
-
Quench the reaction by the addition of water.
-
Extract the product with ethyl acetate (3 x V/2 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by recrystallization or column chromatography.
-
Palladium-, rhodium-, and copper-catalyzed reactions have emerged as powerful tools for the synthesis of isoindoline derivatives, often proceeding under mild conditions and with high functional group tolerance. These reactions frequently involve C-H activation, cross-coupling, or cycloaddition pathways.
The development of enantioselective methods for the synthesis of chiral isoindoline derivatives is of paramount importance, particularly in drug discovery. Strategies employing chiral catalysts, auxiliaries, or starting materials have been successfully developed to control the stereochemistry of the isoindoline core.
The Broad Spectrum of Applications: From Medicine to Materials
The unique structural and electronic properties of the isoindoline nucleus have led to its incorporation into a wide range of functional molecules.
The Isoindoline Core in Medicinal Chemistry
The isoindoline scaffold is a privileged structure in drug discovery, appearing in a number of approved drugs and clinical candidates.
Thalidomide, an isoindoline-1,3-dione derivative, was infamously withdrawn from the market in the early 1960s due to its teratogenic effects. However, it has since been repurposed and has led to the development of a new class of immunomodulatory drugs (IMiDs®).
-
Lenalidomide (Revlimid®) and Pomalidomide (Pomalyst®): These analogues of thalidomide are used in the treatment of multiple myeloma and other hematological cancers.[2] Their mechanism of action involves binding to the cereblon (CRBN) E3 ubiquitin ligase complex, leading to the degradation of specific substrate proteins.
The versatility of the isoindoline scaffold is further demonstrated by its presence in drugs targeting a variety of diseases:
-
ADAMTS-4/5 Inhibitors for Osteoarthritis: Novel isoindoline amide derivatives have been discovered as potent and orally bioavailable inhibitors of ADAMTS-4/5, enzymes implicated in cartilage degradation in osteoarthritis.[10]
-
STING Inhibitors for Autoimmune Disorders: Isoindoline-2(1H)-carboxamide derivatives have been identified as potent inhibitors of the STING (stimulator of interferon genes) pathway, which plays a central role in innate immunity and is implicated in various autoimmune and autoinflammatory disorders.
-
Chlorthalidone: A diuretic used to treat high blood pressure and edema.
-
Mazindol: An anorectic agent used for the short-term treatment of obesity.
Table 1: Selected Clinically Relevant Isoindoline Derivatives
| Drug Name | Core Structure | Therapeutic Area |
| Thalidomide | Isoindoline-1,3-dione | Multiple Myeloma, Leprosy |
| Lenalidomide | Isoindolin-1-one | Multiple Myeloma |
| Pomalidomide | Isoindoline-1,3-dione | Multiple Myeloma |
| Chlorthalidone | Isoindolin-1-one | Hypertension, Edema |
| Mazindol | Fused Isoindoline | Obesity |
Isoindoline Derivatives in Materials Science
The rigid, planar structure and tunable electronic properties of certain isoindoline derivatives make them attractive building blocks for advanced materials.
The extended π-systems of isoindoline-based molecules can give rise to intense and stable colors. For example, Pigment Yellow 139 is a high-performance pigment belonging to the class of 1,3-disubstituted isoindoline dyes.
Derivatives of isoindoline are being explored for their potential use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). Their ability to be chemically modified allows for the fine-tuning of their electronic and photophysical properties.
Catalysis
Chiral isoindoline-based ligands have found applications in asymmetric catalysis, where they can induce high levels of enantioselectivity in a variety of chemical transformations.
Future Perspectives
The journey of the isoindoline nucleus, from its classical synthetic origins to its current status as a privileged scaffold in medicinal chemistry and a versatile building block in materials science, is a testament to its enduring importance. The future of isoindoline chemistry will likely be shaped by several key trends:
-
Development of more efficient and sustainable synthetic methods: This will include the expanded use of C-H activation, flow chemistry, and biocatalysis to construct and modify the isoindoline core.
-
Exploration of new biological targets: The proven success of isoindoline-based drugs will continue to inspire the design and synthesis of new derivatives targeting a wider range of diseases.
-
Advancement in materials science applications: The systematic investigation of structure-property relationships in isoindoline-based materials will lead to the development of new organic electronic devices with enhanced performance.
-
Expansion of the catalytic repertoire: The design of novel chiral isoindoline-based ligands and catalysts will open up new possibilities in asymmetric synthesis.
Visualizing Key Concepts
Diagram 1: The Gabriel Synthesis of Primary Amines
Caption: The Gabriel synthesis for the preparation of primary amines.
Diagram 2: General Synthetic Routes to the Isoindoline Core
Caption: Overview of classical and modern synthetic routes to the isoindoline scaffold.
References
- Gabriel, S. (1887). Ueber eine Darstellung primärer Amine aus den entsprechenden Halogenverbindungen. Berichte der deutschen chemischen Gesellschaft, 20(2), 2224-2236.
- Ing, H. R., & Manske, R. H. F. (1926). A modification of the Gabriel synthesis of amines. Journal of the Chemical Society (Resumed), 2348-2351.
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The Gabriel Synthesis of Primary Amines. (n.d.). In Chemistry Steps. Retrieved from [Link]
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Gabriel Synthesis. (2023, January 22). In Chemistry LibreTexts. Retrieved from [Link]
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Gabriel Synthesis: Mechanism & Examples. (n.d.). In NROChemistry. Retrieved from [Link]
- Gardner, J. H., & Naylor Jr., C. A. (1936). Phthalide. Organic Syntheses, 16, 71.
- Speck, K., & Magauer, T. (2013). The chemistry of isoindole natural products. Beilstein Journal of Organic Chemistry, 9, 2048-2078.
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Gabriel synthesis: Easy mechanism, procedure, applications. (n.d.). In Chemistry Notes. Retrieved from [Link]
- Curley, O. M. S., McCormick, J. E., McElhinney, R. S., & McMurry, T. B. H. (2003). Intermediates in the Ing-Manske reaction. Arkivoc, 2003(11), 180-188.
- Khan, M. F., & Imad, R. (2011). Suggested Improved Method for the Ing-Manske and Related Reactions for the Second Step of Gabriel Synthesis of Primary Amines.
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Gabriel Synthesis. (2020, September 24). In YouTube. Retrieved from [Link]
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o-Xylene, α,α'-dibromo. (n.d.). In Organic Syntheses. Retrieved from [Link]
- Process for the preparation of isoindoline. (2001). U.S.
- Li, Y., et al. (2022). Discovery of Isoindoline Amide Derivatives as Potent and Orally Bioavailable ADAMTS-4/5 Inhibitors for the Treatment of Osteoarthritis.
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Isoindole. (n.d.). In Wikipedia. Retrieved from [Link]
- An efficient method for the synthesis of 2,3-dihydro-1H-isoindoles. (2009). Arkivoc, 2009(11), 1-10.
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Synthesis of 3-Hydroxy-2,3-dihydro-1H-isoindole-1-thione Derivatives by the Reaction of 2,N-Dilithiobenzamides with Carboxylic Esters. (2025). In ResearchGate. Retrieved from [Link]
- An Oxidation Study of Phthalimide-Derived Hydroxylactams. (2022). Molecules, 27(2), 481.
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Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. (2025). In PMC. Retrieved from [Link]
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An In-Depth Technical Guide to the Spectroscopic Analysis of Boc-Protected Isoindolines
Foreword: The Synthetic Cornerstone and Its Analytical Imperative
In the landscape of modern drug discovery and synthetic chemistry, the isoindoline scaffold is a privileged structure, forming the core of numerous biologically active molecules.[1] Its synthesis, however, often necessitates the strategic use of protecting groups to modulate the reactivity of the nitrogen atom. Among the arsenal of protective groups, the tert-butoxycarbonyl (Boc) group has emerged as a dominant tool due to its robustness under various reaction conditions and its facile removal under mild acidic protocols.[2][3] The successful installation and manipulation of the Boc group on the isoindoline core are critical checkpoints in a synthetic route. Consequently, a rigorous and multi-faceted spectroscopic analysis is not merely a procedural step but a fundamental requirement for ensuring structural integrity, purity, and conformational homogeneity of these vital intermediates.
This guide provides a comprehensive exploration of the spectroscopic techniques essential for the characterization of Boc-protected isoindolines. We will delve into the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, moving beyond a simple recitation of data to explain the causality behind the observed spectral features. The protocols and interpretations presented herein are designed to be self-validating, providing researchers, scientists, and drug development professionals with the expertise to confidently analyze these critical molecular building blocks.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Architecture and Dynamics
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of Boc-protected isoindolines, providing detailed information about the carbon-hydrogen framework and the conformational dynamics imparted by the bulky Boc group.
¹H NMR Spectroscopy: Unveiling the Proton Environment
The ¹H NMR spectrum of a Boc-protected isoindoline is characterized by several key regions. The most prominent and diagnostically significant signal is that of the Boc group itself.
-
The tert-Butyl Protons: A large, sharp singlet is observed in the upfield region of the spectrum, typically between δ 1.4 and 1.5 ppm.[4] This signal integrates to nine protons and its presence is a definitive confirmation of the successful installation of the Boc protecting group.[4] Its sharp, singlet nature arises from the nine equivalent methyl protons, which are shielded and not coupled to any other protons.
-
The Isoindoline Methylene Protons: The four protons of the two methylene groups of the isoindoline ring (C1 and C3) typically appear as a singlet or a closely spaced multiplet. In the parent isoindoline, these protons are chemically and magnetically equivalent. However, the introduction of the Boc group can induce conformational rigidity, sometimes leading to more complex splitting patterns. These protons are expected to resonate in the range of δ 4.5-4.8 ppm.
-
The Aromatic Protons: The four protons of the benzene ring of the isoindoline core typically appear as a multiplet in the aromatic region of the spectrum, between δ 7.1 and 7.4 ppm. The symmetry of the substitution pattern (A'A'B'B') often results in what appears to be two overlapping multiplets.
A key insight from the study of related N-Boc protected five-membered rings, such as pyrrolidines, is the potential for slow rotation around the N-C(O) amide bond on the NMR timescale.[5][6] This can lead to the observation of two distinct sets of signals for the isoindoline protons, representing two different conformers. The relative intensity of these signals can be influenced by the solvent and temperature.[6][7]
Table 1: Typical ¹H NMR Chemical Shifts for 2-Boc-Isoindoline in CDCl₃
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| tert-Butyl (Boc) | ~ 1.4 - 1.5 | s | 9H |
| Methylene (C1-H, C3-H) | ~ 4.6 | s | 4H |
| Aromatic (C4-H, C5-H, C6-H, C7-H) | ~ 7.2 - 7.3 | m | 4H |
Note: These are typical values and can vary depending on the solvent, concentration, and temperature.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum provides complementary information, confirming the number and type of carbon atoms in the molecule.
-
The Boc Group Carbons: The spectrum will show three distinct signals for the Boc group: a quaternary carbon for the tert-butyl group around δ 80-81 ppm, the carbonyl carbon of the carbamate at approximately δ 154-155 ppm, and the methyl carbons of the tert-butyl group around δ 28 ppm.[8] The chemical shift of the carbonyl carbon is sensitive to the electronic environment and solvent polarity.[9][10]
-
The Isoindoline Carbons: The methylene carbons (C1 and C3) will appear around δ 52-53 ppm. The aromatic carbons will resonate in the region of δ 122-141 ppm, with the quaternary carbons to which the isoindoline ring is fused appearing at the downfield end of this range.
Table 2: Typical ¹³C NMR Chemical Shifts for 2-Boc-Isoindoline in CDCl₃
| Carbon | Chemical Shift (δ, ppm) |
| tert-Butyl (CH₃) | ~ 28.5 |
| Methylene (C1, C3) | ~ 52.5 |
| tert-Butyl (quaternary C) | ~ 80.5 |
| Aromatic (CH) | ~ 122 - 128 |
| Aromatic (quaternary C) | ~ 136 - 141 |
| Carbonyl (C=O) | ~ 154.7 |
Note: These are typical values and can vary depending on the solvent and temperature.
Advanced 2D NMR Techniques: Assembling the Puzzle
For unambiguous assignment of all proton and carbon signals, especially in more complex substituted isoindolines, 2D NMR experiments are indispensable.
-
COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling correlations.[5] For a Boc-protected isoindoline, COSY would show correlations between the adjacent aromatic protons, helping to delineate the aromatic spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei.[5] It is invaluable for assigning the carbon signals for all protonated carbons by correlating the proton signals to their attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away.[5] HMBC is crucial for identifying quaternary carbons and for connecting different spin systems. For example, correlations would be expected from the methylene protons (C1-H, C3-H) to the aromatic quaternary carbons and the carbonyl carbon of the Boc group.
Caption: Workflow for NMR-based structural elucidation of Boc-protected isoindolines.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Pathways
Mass spectrometry is a destructive analytical technique that provides the molecular weight of the compound and, through fragmentation analysis, offers valuable structural information.
Ionization Techniques and Molecular Ion
For Boc-protected isoindolines, soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are preferred to minimize fragmentation and ensure the observation of the molecular ion.[8] The molecular formula of 2-Boc-isoindoline is C₁₃H₁₇NO₂ with a molecular weight of 219.28 g/mol . In ESI-MS, the compound is typically observed as the protonated molecule [M+H]⁺ at m/z 220.1 or as an adduct with sodium [M+Na]⁺ at m/z 242.1.
Fragmentation Analysis: The Signature of the Boc Group
Even with soft ionization, some fragmentation can occur, and in tandem MS (MS/MS) experiments, fragmentation is induced to gain structural insights. The Boc group has a very characteristic fragmentation pattern.[4][9]
-
Loss of tert-Butene (56 Da): A common fragmentation pathway is the loss of isobutylene (C₄H₈) from the protonated molecular ion, resulting in a prominent peak at [M+H - 56]⁺. This corresponds to the formation of a carbamic acid intermediate which can then lose CO₂.
-
Loss of the tert-Butyl Group (57 Da): The cleavage of the bond between the oxygen and the tert-butyl group can lead to the loss of a tert-butyl radical, resulting in a fragment at [M - 57]⁺.
-
Loss of CO₂ (44 Da): Following the loss of the tert-butyl group, the resulting species can lose carbon dioxide, leading to a fragment corresponding to the protonated isoindoline.
-
Loss of the entire Boc group (100 Da): A fragment corresponding to the loss of the entire Boc group (C₅H₈O₂) from the molecular ion is also frequently observed, resulting in a peak at [M - 100]⁺.
Caption: Common fragmentation pathways for Boc-protected isoindoline in MS.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups in a molecule. For Boc-protected isoindolines, the most informative region of the IR spectrum is the carbonyl stretching frequency.
-
Carbonyl (C=O) Stretch: The carbamate carbonyl of the Boc group gives rise to a strong, sharp absorption band in the region of 1680-1710 cm⁻¹.[8] The exact position of this band can be influenced by the solvent and the electronic nature of the isoindoline ring. The presence of this strong absorption is a key indicator of the Boc group.
-
C-N Stretch: The C-N stretching vibration of the carbamate is typically observed in the range of 1150-1250 cm⁻¹.
-
C-H Stretches: The spectrum will also show C-H stretching vibrations for the aromatic and aliphatic protons. Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹.
The absence of an N-H stretching band (typically around 3300-3500 cm⁻¹) confirms that the isoindoline nitrogen is protected.
Table 3: Characteristic IR Absorption Frequencies for 2-Boc-Isoindoline
| Functional Group | Absorption Range (cm⁻¹) | Intensity |
| Carbonyl (C=O) of Boc | 1680 - 1710 | Strong |
| C-N Stretch | 1150 - 1250 | Medium |
| Aromatic C-H Stretch | > 3000 | Medium-Weak |
| Aliphatic C-H Stretch | < 3000 | Medium |
Experimental Protocols
Protocol 1: NMR Sample Preparation and Data Acquisition
-
Sample Preparation: Accurately weigh 10-20 mg of the purified Boc-protected isoindoline into a clean, dry vial.
-
Dissolution: Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved; gentle vortexing may be applied.
-
Transfer: Using a Pasteur pipette, transfer the solution into a clean NMR tube.
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a ¹³C{¹H} NMR spectrum.
-
If necessary for structural confirmation, acquire 2D spectra (COSY, HSQC, HMBC) using standard instrument parameters. The acquisition time for 2D experiments may range from 30 minutes to several hours depending on the sample concentration and desired resolution.
-
Protocol 2: Mass Spectrometry Sample Preparation and Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Analysis: Infuse the sample solution into the mass spectrometer using an ESI source. Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 100-500).
-
Tandem MS (MS/MS): If fragmentation analysis is required, select the protonated molecular ion ([M+H]⁺) as the precursor ion and acquire the product ion spectrum.
Protocol 3: FTIR Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid Boc-protected isoindoline directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹ with a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.
-
Data Processing: Perform a background subtraction using a spectrum of the clean ATR crystal.
Conclusion: A Synergistic Approach to Structural Validation
The comprehensive spectroscopic analysis of Boc-protected isoindolines is a testament to the principle of synergistic data interpretation. While each technique provides a unique piece of the structural puzzle, it is their combined application that affords an unambiguous and confident characterization. The distinctive signals of the Boc group in ¹H and ¹³C NMR, coupled with its characteristic fragmentation patterns in mass spectrometry and its strong carbonyl absorption in IR spectroscopy, create a self-validating system for confirming the successful protection of the isoindoline nitrogen. By understanding the underlying principles and causal relationships behind the spectral data, researchers can move forward in their synthetic endeavors with the assurance of having a well-characterized and structurally sound starting material, a critical prerequisite for the successful development of novel therapeutics and advanced materials.
References
-
Syntheses and NMR spectra - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
-
tert-butyl 5-hydroxy-2,3-dihydro-1H-isoindole-2-carboxylate | C13H17NO3 | CID 18630963. (n.d.). PubChem. Retrieved from [Link]
-
N,N′-Di-Boc-2H-Isoindole-2-carboxamidine—First Guanidine-Substituted Isoindole. (2022, December 15). MDPI. Retrieved from [Link]
-
2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020, August 10). YouTube. Retrieved from [Link]
-
Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines. (2005). PubMed. Retrieved from [Link]
-
13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (n.d.). MDPI. Retrieved from [Link]
-
The chemistry of isoindole natural products. (n.d.). PMC - NIH. Retrieved from [Link]
-
tert-butyl 5-amino-2,3-dihydro-1h-isoindole-2-carboxylate. (n.d.). PubChemLite. Retrieved from [Link]
-
tert-Butyl 7-broMospiro[indoline-3,4'-piperidine]-1'-carboxylate(1128133-41-4) 1 H NMR. (n.d.). Retrieved from [Link]
-
Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data. (2025, August 8). ResearchGate. Retrieved from [Link]
-
1H NMR spectroscopic studies of the conformational isomers of pyrrolidinofullerenes. (2007). PubMed. Retrieved from [Link]
-
NMR Spectroscopy: a Tool for Conformational Analysis. (n.d.). auremn. Retrieved from [Link]
-
The Critical Role of BOC Protecting Groups in Drug Synthesis. (2025, December 25). Retrieved from [Link]
-
20.8: Spectroscopy of Carboxylic Acids and Nitriles. (2024, September 30). Chemistry LibreTexts. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols: Strategic Use of tert-Butyl 5-iodoisoindoline-2-carboxylate in Suzuki Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The isoindoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs.[1][2] Its rigid, bicyclic structure provides a valuable framework for the spatial presentation of functional groups, enabling precise interactions with biological targets.[1] tert-Butyl 5-iodoisoindoline-2-carboxylate emerges as a particularly strategic building block for the synthesis of novel isoindoline derivatives. The presence of the Boc-protecting group ensures stability and allows for subsequent deprotection under controlled conditions, while the iodo-substituent at the 5-position serves as a versatile handle for carbon-carbon bond formation, most notably through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[3]
This guide provides an in-depth technical overview, field-proven insights, and a detailed experimental protocol for the application of this compound in Suzuki coupling reactions. The focus is on enabling researchers to confidently and efficiently synthesize a diverse array of 5-arylisoindoline derivatives, which are key intermediates in the discovery of novel therapeutics.[4]
The Suzuki-Miyaura Coupling: A Cornerstone of Modern Synthesis
The Suzuki-Miyaura coupling is a powerful and widely utilized palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound.[3] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast library of boronic acids have cemented its importance in both academic and industrial settings, particularly in pharmaceutical drug development.[5]
The Catalytic Cycle: A Mechanistic Overview
The mechanism of the Suzuki reaction is a well-studied catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[6]
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-iodine bond of this compound. This is typically the rate-determining step and results in the formation of a Pd(II) complex.[3][7] The high reactivity of aryl iodides makes them excellent substrates for this step.[7]
-
Transmetalation: In this step, the organic group from the boronic acid (or its boronate ester derivative) is transferred to the palladium center. This process is facilitated by a base, which activates the organoboron species by forming a more nucleophilic "ate" complex.[8][9][10] The exact mechanism of transmetalation is complex and can vary depending on the specific reaction conditions.[3]
-
Reductive Elimination: The final step involves the formation of the new carbon-carbon bond as the two organic ligands on the palladium center couple and are eliminated. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[3][11]
Figure 1. Generalized workflow for the Suzuki coupling reaction.
Experimental Protocol: Suzuki Coupling of this compound with Phenylboronic Acid
This protocol provides a representative procedure for the Suzuki coupling of this compound with phenylboronic acid. The conditions outlined below are a robust starting point and may be optimized for different boronic acids or for scaling up the reaction.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 885319-73-7 | 359.22 | 1.0 | 1.0 |
| Phenylboronic Acid | 98-80-6 | 121.93 | 1.2 | 1.2 |
| Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | 14221-01-3 | 1155.56 | 0.03 | 0.03 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 2.0 | 2.0 |
| 1,4-Dioxane | 123-91-1 | 88.11 | 5 mL | - |
| Water (degassed) | 7732-18-5 | 18.02 | 1 mL | - |
Equipment
-
Round-bottom flask or microwave reaction vial
-
Magnetic stirrer and stir bar
-
Reflux condenser or microwave reactor
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried round-bottom flask or microwave vial, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and potassium carbonate (2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 5-10 minutes. This is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Solvent Addition: Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) to the reaction mixture via syringe. The use of a biphasic solvent system often enhances the reaction rate and yield.[11]
-
Reaction Conditions:
-
Conventional Heating: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Microwave Irradiation: If using a microwave reactor, heat the reaction mixture to 100-120 °C for 15-60 minutes. Microwave heating can significantly reduce reaction times.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the desired tert-butyl 5-phenylisoindoline-2-carboxylate.
-
Key Considerations and Troubleshooting
-
Choice of Catalyst and Ligand: While Pd(PPh₃)₄ is a reliable catalyst, other palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ in combination with phosphine ligands (e.g., SPhos, XPhos) can be more effective, especially for sterically hindered substrates.[12][13] Bulky, electron-rich ligands often promote the oxidative addition and reductive elimination steps.[7][13]
-
The Role of the Base: The base is critical for activating the boronic acid.[10] While potassium carbonate is a common choice, other bases like cesium carbonate (Cs₂CO₃), potassium phosphate (K₃PO₄), or organic bases such as triethylamine (Et₃N) may provide better results depending on the specific substrates.[11]
-
Solvent System: The choice of solvent can significantly impact the reaction. Aprotic polar solvents like DMF or THF, as well as ethereal solvents like 1,4-dioxane, are commonly used, often with the addition of water.[11]
-
Steric Hindrance: When coupling with sterically demanding boronic acids (e.g., those with ortho-substituents), higher catalyst loadings, more specialized ligands, and elevated temperatures may be necessary to achieve good yields.[12][14][15]
-
Side Reactions: Potential side reactions include homocoupling of the boronic acid and dehalogenation of the aryl iodide.[7] Careful control of the reaction conditions and stoichiometry can minimize these undesired products.
Figure 2. Troubleshooting guide for Suzuki coupling reactions.
Conclusion
This compound is a valuable and versatile building block for the synthesis of 5-arylated isoindoline derivatives via the Suzuki-Miyaura cross-coupling reaction. The protocol and insights provided herein offer a solid foundation for researchers to explore the chemical space around this important scaffold. By understanding the reaction mechanism and the key parameters that influence its outcome, scientists can efficiently generate novel molecules with the potential for significant biological activity, thereby accelerating the drug discovery process.
References
-
Wikipedia. Suzuki reaction. [Link]
-
Lima, F., et al. (2025). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal. [Link]
-
Lima, F., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Bickelhaupt, F. M., & de Lera, A. R. (2007). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. [Link]
-
Various Authors. (2025). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. ResearchGate. [Link]
-
Bellina, F., & Rossi, R. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Tetrahedron. [Link]
-
MDPI. (2018). The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions. [Link]
-
Kamal, A., et al. (2022). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Molecules. [Link]
-
ChemRxiv. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]
-
Organic Chemistry Portal. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. [Link]
-
NIH. (2025). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. [Link]
-
PubMed. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. [Link]
-
ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. [Link]
-
The Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. [Link]
-
ResearchGate. (2025). (PDF) Isoindoline-Derived Ligands and Applications. [Link]
-
Heterocycles. (1992). SYNTHESIS OF 5-ARYLATED INDOLES VIA PALLADIUM-CATALYZED CROSS-COUPLING REACTION OF 5-INDOLYLBORONIC ACID WITH ARYLAND HETEROARYL. [Link]
-
RSC Publishing. (n.d.). Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water. [Link]
-
ACS. (n.d.). Synthesis of Indole Oligomers Via Iterative Suzuki Couplings. [Link]
-
Andrew G Myers Research Group. (n.d.). The Suzuki Reaction. [Link]
-
ResearchGate. (2025). Synthesis of 5-arylhistidines via a Suzuki–Miyaura cross-coupling. [Link]
-
ResearchGate. (2025). Synthesis of New 8-Arylisoquinoline Derivatives by Application of Palladium-Catalyzed Suzuki Cross-Coupling Reactions. [Link]
-
ResearchGate. (2025). Palladium catalyzed ligand-free Suzuki cross-coupling reaction. [Link]
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- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Palladium-Catalyzed Coupling of tert-Butyl 5-Iodoisoindoline-2-carboxylate
Introduction: The Strategic Importance of the Isoindoline Scaffold and its Functionalization
The isoindoline nucleus is a privileged heterocyclic motif frequently encountered in a diverse array of biologically active compounds and pharmaceutical agents. Its rigid, bicyclic structure provides a valuable scaffold for the spatial presentation of functional groups, enabling precise interactions with biological targets. The functionalization of this core structure is therefore of paramount importance in medicinal chemistry and drug development. Among the various positions on the isoindoline ring, the C-5 position offers a strategic vector for modification, allowing for the introduction of a wide range of substituents to modulate pharmacological properties.
Palladium-catalyzed cross-coupling reactions have revolutionized the art of carbon-carbon and carbon-heteroatom bond formation, offering a powerful and versatile toolkit for molecular construction.[1] These reactions, which are central to modern organic synthesis, allow for the coupling of an organic electrophile (typically an aryl or vinyl halide) with a nucleophilic partner under the influence of a palladium catalyst.[1] The choice of palladium precursor, ligand, base, and solvent is critical for achieving high efficiency, selectivity, and functional group tolerance.
This comprehensive guide provides detailed application notes and field-proven protocols for the palladium-catalyzed coupling of tert-butyl 5-iodoisoindoline-2-carboxylate, a key building block for the synthesis of novel isoindoline-based compounds. We will delve into the mechanistic rationale behind experimental choices for several key transformations, including the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.
Synthesis of the Starting Material: this compound
A reliable supply of the starting material is crucial for any synthetic campaign. This compound can be efficiently prepared from the corresponding 5-aminoisoindoline derivative via a Sandmeyer-type reaction. The Boc (tert-butoxycarbonyl) protecting group on the isoindoline nitrogen enhances the substrate's stability and solubility in organic solvents.
Protocol 1: Synthesis of this compound
This two-step procedure involves the initial protection of 5-aminoisoindoline followed by a Sandmeyer iodination.
Step 1: Boc Protection of 5-Aminoisoindoline
-
To a solution of 5-aminoisoindoline (1.0 equiv) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add triethylamine (1.2 equiv).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc)₂O (1.1 equiv) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., DCM or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford tert-butyl 5-aminoisoindoline-2-carboxylate.
Step 2: Sandmeyer Iodination
-
Dissolve tert-butyl 5-aminoisoindoline-2-carboxylate (1.0 equiv) in acetonitrile.[2]
-
Add p-toluenesulfonic acid monohydrate (1.0 equiv) and potassium iodide (2.5 equiv).[2]
-
Cool the mixture to 0 °C.[2]
-
Stir the reaction at 0 °C for 30 minutes, then warm to 60 °C and stir for 4 hours.[2]
-
After cooling to room temperature, quench with water and extract with ethyl acetate.[2]
-
Wash the combined organic layers sequentially with aqueous HCl, saturated aqueous sodium bicarbonate, and brine.[2]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield this compound.
Part 1: Suzuki-Miyaura Coupling for the Synthesis of 5-Arylisoindolines
The Suzuki-Miyaura coupling is a cornerstone of C(sp²)–C(sp²) bond formation, enabling the synthesis of biaryl structures.[4] The reaction couples an organoboron species (typically a boronic acid or ester) with an organohalide.
Causality Behind Experimental Choices
-
Catalyst System: A combination of a palladium(II) precatalyst like Pd(OAc)₂ or a palladium(0) source such as Pd₂(dba)₃ with a phosphine ligand is commonly employed. For aryl iodides, relatively simple phosphine ligands like triphenylphosphine (PPh₃) can be effective. However, for more challenging couplings or to improve reaction rates and yields, more sophisticated, electron-rich, and sterically bulky ligands such as the Buchwald-type biarylphosphines (e.g., SPhos, XPhos) are often superior. These ligands facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Base: A base is essential to activate the boronic acid, forming a more nucleophilic "ate" complex, which facilitates the transmetalation step.[4] Inorganic bases like sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), or potassium phosphate (K₃PO₄) are commonly used, often in an aqueous solution with an organic solvent to create a biphasic system.
-
Solvent: A mixture of an organic solvent (e.g., toluene, dioxane, or dimethoxyethane (DME)) and water is frequently used to dissolve both the organic and inorganic reagents.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Protocol 2: Suzuki-Miyaura Coupling of this compound
This protocol describes a general procedure for the coupling with an arylboronic acid.
| Reagent/Parameter | Quantity/Condition | Role |
| This compound | 1.0 equiv | Electrophile |
| Arylboronic acid | 1.2-1.5 equiv | Nucleophile |
| Pd(PPh₃)₄ or PdCl₂(dppf) | 2-5 mol% | Catalyst |
| Na₂CO₃ or K₂CO₃ | 2.0-3.0 equiv | Base |
| Toluene/Ethanol/Water | 4:1:1 v/v/v | Solvent |
| Temperature | 80-100 °C | Reaction Temperature |
| Atmosphere | Inert (N₂ or Ar) | Prevent catalyst degradation |
Experimental Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Add the degassed solvent mixture (e.g., toluene/ethanol/water).
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the layers, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to afford the 5-arylisoindoline product.
Part 2: Heck Reaction for the Synthesis of 5-Alkenylisoindolines
The Heck reaction is a powerful method for the formation of carbon-carbon bonds by coupling an unsaturated halide with an alkene in the presence of a base and a palladium catalyst.[5]
Causality Behind Experimental Choices
-
Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and effective precatalyst. In the presence of a phosphine ligand and a base, it is reduced in situ to the active Pd(0) species. For aryl iodides, the reaction can sometimes proceed without a phosphine ligand, although the addition of one often improves yields and reaction rates.
-
Base: An organic base such as triethylamine (Et₃N) or an inorganic base like potassium carbonate (K₂CO₃) is required to neutralize the hydrogen halide formed during the catalytic cycle.
-
Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or acetonitrile are typically used.
Caption: Catalytic cycle of the Heck reaction.
Protocol 3: Heck Reaction of this compound
This protocol provides a general procedure for the coupling with an alkene, such as styrene or an acrylate.
| Reagent/Parameter | Quantity/Condition | Role |
| This compound | 1.0 equiv | Electrophile |
| Alkene | 1.5 equiv | Nucleophile |
| Pd(OAc)₂ | 2-5 mol% | Catalyst |
| PPh₃ or P(o-tol)₃ | 4-10 mol% | Ligand |
| Et₃N or K₂CO₃ | 2.0-3.0 equiv | Base |
| DMF or Acetonitrile | - | Solvent |
| Temperature | 80-120 °C | Reaction Temperature |
| Atmosphere | Inert (N₂ or Ar) | Prevent catalyst degradation |
Experimental Procedure:
-
In a sealed tube, combine this compound (1.0 equiv), the alkene (1.5 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), the phosphine ligand (e.g., PPh₃, 10 mol%), and the base (e.g., Et₃N, 2.5 equiv).
-
Add the degassed solvent (e.g., DMF).
-
Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) for 12-24 hours.
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography to obtain the 5-alkenylisoindoline derivative.
Part 3: Sonogashira Coupling for the Synthesis of 5-Alkynylisoindolines
The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[2]
Causality Behind Experimental Choices
-
Catalyst System: The classic Sonogashira reaction employs a dual catalyst system consisting of a palladium complex (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI). The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne. Copper-free versions of the Sonogashira coupling have also been developed to avoid issues with homocoupling of the alkyne (Glaser coupling).
-
Base: An amine base, such as triethylamine or diisopropylamine, is typically used. It serves to deprotonate the terminal alkyne and to neutralize the hydrogen halide produced.
-
Solvent: Solvents such as THF, DMF, or toluene are commonly used.
Caption: Catalytic cycles of the Sonogashira coupling.
Protocol 4: Sonogashira Coupling of this compound
This protocol outlines a standard procedure for the Sonogashira coupling.
| Reagent/Parameter | Quantity/Condition | Role |
| This compound | 1.0 equiv | Electrophile |
| Terminal Alkyne | 1.2-1.5 equiv | Nucleophile |
| Pd(PPh₃)₂Cl₂ | 2-5 mol% | Palladium Catalyst |
| CuI | 1-3 mol% | Copper Co-catalyst |
| Et₃N or DIPEA | 2.0-3.0 equiv | Base/Solvent |
| THF or DMF | - | Co-solvent |
| Temperature | Room Temp. to 60 °C | Reaction Temperature |
| Atmosphere | Inert (N₂ or Ar) | Prevent catalyst degradation |
Experimental Procedure:
-
To a Schlenk flask, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%), and the copper co-catalyst (e.g., CuI, 1.5 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add the degassed solvent (e.g., THF) and the amine base (e.g., Et₃N).
-
Add the terminal alkyne (1.2 equiv) dropwise.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) for 2-8 hours, monitoring by TLC.
-
Once complete, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with an organic solvent.
-
Concentrate the filtrate and purify the residue by flash column chromatography to yield the 5-alkynylisoindoline product.
Part 4: Buchwald-Hartwig Amination for the Synthesis of 5-Amino-Substituted Isoindolines
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[1] It allows for the coupling of amines with aryl halides.
Causality Behind Experimental Choices
-
Catalyst System: This reaction is highly dependent on the choice of ligand. Bulky, electron-rich phosphine ligands, such as those developed by Buchwald (e.g., XPhos, SPhos, RuPhos) and Hartwig, are essential for high reactivity, especially with less reactive aryl chlorides or sterically hindered substrates.[6] These ligands promote both the oxidative addition and the final reductive elimination step.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. Sodium tert-butoxide (NaOtBu) is a common choice, although other bases like lithium bis(trimethylsilyl)amide (LiHMDS) or cesium carbonate (Cs₂CO₃) can also be used, depending on the substrate's functional group tolerance.[7]
-
Solvent: Anhydrous, non-protic solvents such as toluene, dioxane, or THF are typically used.
Sources
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- 2. TCI Practical Example: Sandmeyer Reaction Using tBuONO | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
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- 4. Convenient preparations of t-butyl esters and ethers from t-butanol | Semantic Scholar [semanticscholar.org]
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tert-Butyl 5-iodoisoindoline-2-carboxylate as a PROTAC linker precursor
Application Note & Protocol Guide
Topic: tert-Butyl 5-iodoisoindoline-2-carboxylate as a PROTAC Linker Precursor
Audience: Researchers, Scientists, and Drug Development Professionals
Guiding Principles: The Central Role of the Linker in PROTAC Efficacy
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, shifting the paradigm from occupancy-driven inhibition to event-driven protein degradation.[1] These heterobifunctional molecules orchestrate the degradation of a target Protein of Interest (POI) by hijacking the cell's native ubiquitin-proteasome system.[2][3] A PROTAC achieves this by simultaneously binding to the POI and an E3 ubiquitin ligase, forming a ternary complex (POI-PROTAC-E3 ligase).[4][5] This proximity induces the E3 ligase to tag the POI with ubiquitin, marking it for destruction by the proteasome.[6]
While the selection of ligands for the POI and E3 ligase dictates specificity, the linker connecting them is a critical determinant of the PROTAC's overall success.[4] It is not a passive spacer but an active component that profoundly influences the stability and geometry of the ternary complex, which is the cornerstone of PROTAC-mediated protein degradation.[1][5] The linker's length, rigidity, and chemical composition control the spatial arrangement of the two proteins, impacting degradation efficiency (DC₅₀), maximum degradation level (Dₘₐₓ), and selectivity.[5][7]
The Isoindoline Scaffold: A Privileged Substructure for Rigid Linker Design
In the vast landscape of "linkerology," there is a growing appreciation for rigid linkers over their flexible counterparts (like alkyl or PEG chains).[7][] While flexible linkers are synthetically accessible, their high conformational freedom can lead to an entropic penalty upon binding, potentially destabilizing the ternary complex.[1][9]
Rigid linkers, such as those built around cyclic scaffolds like piperidine, piperazine, or isoindoline, offer distinct advantages:
-
Pre-organization: They reduce the conformational flexibility of the PROTAC, which can pre-organize the molecule into a bioactive conformation favorable for ternary complex formation.[1][10]
-
Improved Selectivity: By constraining the possible orientations of the POI and E3 ligase, rigid linkers can disfavor the formation of unproductive or off-target ternary complexes.[1]
-
Enhanced Physicochemical Properties: Strategic use of rigid structures can improve metabolic stability and other pharmacokinetic parameters.[1][10]
The isoindoline core is an increasingly valuable scaffold in this context.[11] Its planar, bicyclic structure provides a well-defined and rigid framework, offering predictable exit vectors for linker attachment and extension.
This compound: A Versatile Precursor
This compound is a key chemical building block for constructing isoindoline-based PROTAC linkers. Its structure is strategically designed for modular PROTAC synthesis.
| Component | Chemical Group | Function |
| Isoindoline Core | Rigid bicyclic amine | Provides a structurally constrained backbone for the linker. |
| Iodo Group | -I at position 5 | Serves as a highly reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling versatile connection to other linker components or the POI/E3 ligand. |
| Boc Protecting Group | -Boc on the nitrogen | Protects the secondary amine during initial coupling reactions and can be selectively removed under acidic conditions for subsequent functionalization.[12][13] |
The combination of a rigid core, a versatile reactive handle (iodo group), and a stable but readily cleavable protecting group makes this precursor an ideal starting point for systematically exploring linker structure-activity relationships (SAR).
Experimental Workflows & Protocols
The following sections detail the primary applications of this compound in a typical PROTAC synthesis campaign.
General Workflow for PROTAC Synthesis
The precursor enables a modular approach where different fragments (warheads, E3 ligands, and additional linker elements) can be coupled systematically.
Sources
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- 2. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
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- 6. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and pharmacological evaluation of novel isoindoline-based HPK1 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Rational Design and Optimization of a Potent IDO1 Proteolysis Targeting Chimera (PROTAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of PROTACs using tert-Butyl 5-iodoisoindoline-2-carboxylate
Authored by: A Senior Application Scientist
Introduction: The Central Role of the Isoindoline Scaffold in Cereblon-Recruiting PROTACs
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of selectively eliminating disease-causing proteins by hijacking the cell's natural ubiquitin-proteasome system.[1][2] These heterobifunctional molecules are comprised of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[1][3] Among the most widely utilized E3 ligases in PROTAC design is Cereblon (CRBN).[][5][6] The ligands for CRBN are often derivatives of immunomodulatory imide drugs (IMiDs) such as thalidomide and pomalidomide, which feature a characteristic isoindoline-based core structure.[] This core is essential for binding to CRBN and inducing the subsequent ubiquitination and degradation of the target protein.[5]
The strategic importance of the isoindoline moiety has driven the development of versatile chemical building blocks that facilitate the efficient construction of novel PROTACs. One such key intermediate is tert-butyl 5-iodoisoindoline-2-carboxylate . The Boc-protected isoindoline serves as a stable precursor to the CRBN-binding motif, while the iodine atom at the 5-position provides a reactive handle for the introduction of various linker structures through transition metal-catalyzed cross-coupling reactions. This application note provides a detailed guide for researchers on the use of this versatile building block in the synthesis of CRBN-recruiting PROTACs.
Diagram: General PROTAC Synthesis Strategy
Caption: General workflow for PROTAC synthesis highlighting the key components and reaction steps.
Synthetic Utility of this compound
The utility of this compound lies in the reactivity of the aryl iodide. Aryl iodides are excellent substrates for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions allow for the formation of carbon-carbon and carbon-nitrogen bonds, providing a robust platform for the attachment of a wide array of linker structures. The Boc protecting group on the isoindoline nitrogen ensures its stability during these transformations and can be readily removed under acidic conditions in a later step to reveal the free amine, which is often a key feature for CRBN binding or further derivatization.
Protocols for Cross-Coupling Reactions
The following protocols are provided as general starting points for the synthesis of PROTAC intermediates using this compound. Researchers should note that optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, and temperature) may be necessary for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an aryl halide and an organoboron compound. This is a common strategy for introducing aryl or vinyl groups as part of the PROTAC linker.
Diagram: Suzuki-Miyaura Coupling Workflow
Sources
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- 2. PROTACs revolutionize small molecule drugs | CAS [cas.org]
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- 5. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 6. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Utility of tert-Butyl 5-Iodoisoindoline-2-carboxylate in the Synthesis of Bioactive Molecules
These application notes serve as a technical guide for researchers, medicinal chemists, and drug development professionals on the versatile applications of tert-butyl 5-iodoisoindoline-2-carboxylate. This key building block is instrumental in the synthesis of a wide array of bioactive molecules, leveraging the privileged isoindoline scaffold.
The isoindoline nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous clinically approved drugs and a multitude of investigational agents.[1] Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. The strategic placement of an iodine atom at the 5-position of the isoindoline ring, combined with the presence of a tert-butoxycarbonyl (Boc) protecting group, makes this compound a highly valuable and versatile intermediate for the construction of complex molecular architectures.
The iodine substituent serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse functionalities at this position. The Boc protecting group provides stability to the isoindoline nitrogen, preventing unwanted side reactions, and can be readily removed under acidic conditions to allow for further derivatization. This combination of features facilitates the efficient and modular synthesis of libraries of compounds for drug discovery programs.
Core Applications in Bioactive Molecule Synthesis
The primary utility of this compound lies in its application as a key building block in palladium-catalyzed cross-coupling reactions. These reactions are fundamental to modern organic synthesis, allowing for the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and functional group tolerance. The three most significant transformations for this building block are the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.
Suzuki-Miyaura Coupling: Building Biaryl Scaffolds
The Suzuki-Miyaura coupling is a powerful method for the formation of C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl and heteroaryl-aryl structures.[2][3] In the context of drug discovery, this reaction is frequently employed to introduce substituted aryl or heteroaryl moieties that can interact with specific binding pockets of biological targets. For instance, the isoindolinone scaffold is a key feature of poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted anticancer agents.[4][5] The synthesis of these inhibitors often involves the introduction of an aromatic group at the 5-position of the isoindolinone core to enhance potency and selectivity.
Causality Behind Experimental Choices: The choice of a palladium catalyst, a phosphine ligand, and a base is critical for the success of the Suzuki-Miyaura coupling.[6]
-
Palladium Catalyst: A Pd(0) species is the active catalyst. Pre-catalysts such as Pd(PPh₃)₄ or a combination of a Pd(II) salt (e.g., Pd(OAc)₂) with a phosphine ligand are commonly used.
-
Ligand: Bulky, electron-rich phosphine ligands, such as those from the Buchwald or Hartwig groups, are often employed to enhance the rate of oxidative addition and reductive elimination, the key steps in the catalytic cycle.[7]
-
Base: A base is required to activate the boronic acid partner, forming a more nucleophilic boronate species that facilitates transmetalation to the palladium center.[2] The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) can influence the reaction rate and yield.
Sonogashira Coupling: Introduction of Alkynyl Moieties
The Sonogashira coupling is a highly efficient method for the formation of C(sp²)-C(sp) bonds, linking an aryl halide with a terminal alkyne.[8] This reaction is invaluable for introducing linear, rigid alkynyl linkers into a molecule, which can be useful for probing protein-ligand interactions or for serving as precursors for further transformations. In medicinal chemistry, alkynyl groups can act as pharmacophores or as handles for bioconjugation. The Sonogashira coupling has been utilized in the synthesis of a variety of bioactive compounds, including kinase inhibitors.[9]
Causality Behind Experimental Choices: The Sonogashira reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.[10]
-
Palladium Catalyst: Similar to the Suzuki coupling, a Pd(0) species is the active catalyst.
-
Copper(I) Co-catalyst: The role of the copper is to facilitate the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.[8] Copper-free Sonogashira couplings have also been developed to avoid potential issues with copper contamination in pharmaceutical synthesis.[8]
-
Base: An amine base, such as triethylamine or diisopropylethylamine, is typically used to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.
Buchwald-Hartwig Amination: Formation of Aryl Amines
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds.[7][11] This reaction has revolutionized the synthesis of aryl amines, which are prevalent in pharmaceuticals. The ability to introduce a wide range of primary and secondary amines, as well as other nitrogen-containing functional groups, makes this a highly versatile tool for medicinal chemists.
Causality Behind Experimental Choices: The Buchwald-Hartwig amination catalytic cycle involves oxidative addition, amine coordination and deprotonation, and reductive elimination.[11]
-
Palladium Catalyst and Ligand: The choice of ligand is crucial for the success of this reaction. Bulky, electron-rich phosphine ligands are necessary to promote the reductive elimination step, which is often the rate-limiting step of the catalytic cycle.[7][12]
-
Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), is required to deprotonate the amine in the palladium coordination sphere, forming the key palladium-amido intermediate.[3]
Experimental Protocols
The following protocols are representative examples of how this compound can be utilized in the synthesis of bioactive molecules. These are intended as a starting point, and optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of a 5-Arylisoindoline Derivative
This protocol describes the synthesis of tert-butyl 5-(4-methoxyphenyl)isoindoline-2-carboxylate, a potential intermediate for kinase inhibitors.
Workflow Diagram:
Caption: Suzuki-Miyaura Coupling Workflow.
Materials:
-
This compound (1.0 eq)
-
4-Methoxyphenylboronic acid (1.5 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
1,4-Dioxane
-
Water
Procedure:
-
To a flame-dried round-bottom flask, add this compound, 4-methoxyphenylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add Pd(PPh₃)₄ to the flask under the inert atmosphere.
-
Add a degassed 3:1 mixture of 1,4-dioxane and water to the flask.
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired product.
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 16 | 85-95 |
Protocol 2: Sonogashira Coupling for the Synthesis of a 5-Alkynylisoindoline Derivative
This protocol outlines the synthesis of tert-butyl 5-(phenylethynyl)isoindoline-2-carboxylate, an intermediate that can be further elaborated into various bioactive compounds.
Workflow Diagram:
Caption: Sonogashira Coupling Workflow.
Materials:
-
This compound (1.0 eq)
-
Phenylacetylene (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 eq)
-
Copper(I) iodide (CuI) (0.06 eq)
-
Triethylamine (Et₃N)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add degassed triethylamine via syringe.
-
Add phenylacetylene dropwise to the reaction mixture at room temperature.
-
Stir the reaction at room temperature for 6-8 hours, monitoring by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired product.
| Reactant 1 | Reactant 2 | Catalyst | Co-catalyst | Base/Solvent | Temp. | Time (h) | Yield (%) |
| This compound | Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | RT | 8 | 80-90 |
Protocol 3: Buchwald-Hartwig Amination for the Synthesis of a 5-Amino-isoindoline Derivative
This protocol details the synthesis of tert-butyl 5-(morpholino)isoindoline-2-carboxylate, a scaffold found in various bioactive molecules.
Workflow Diagram:
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- 12. research.rug.nl [research.rug.nl]
Application Notes and Protocols for the Sonogashira Coupling of tert-Butyl 5-iodoisoindoline-2-carboxylate
These application notes serve as a comprehensive technical guide for researchers, medicinal chemists, and professionals in drug development on the execution of the Sonogashira coupling reaction with tert-butyl 5-iodoisoindoline-2-carboxylate. This guide provides in-depth mechanistic insights, detailed experimental protocols, and critical considerations for the successful synthesis of 5-alkynylisoindoline derivatives, which are valuable intermediates in the discovery of novel therapeutics.
Introduction: The Strategic Importance of the Sonogashira Coupling
The Sonogashira reaction is a robust and versatile cross-coupling methodology for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] Developed by Kenkichi Sonogashira in 1975, this palladium- and copper-cocatalyzed reaction has become a cornerstone in modern organic synthesis.[2] Its appeal lies in the mild reaction conditions, broad functional group tolerance, and high efficiency, making it an indispensable tool in the synthesis of complex natural products, pharmaceuticals, and advanced organic materials.[1][3]
The isoindoline scaffold is a privileged structure in medicinal chemistry, appearing in a range of biologically active compounds. The ability to introduce an alkyne moiety at the 5-position of the isoindoline core via the Sonogashira coupling opens up a vast chemical space for further molecular elaboration, enabling the synthesis of novel compounds for drug discovery programs. The tert-butyloxycarbonyl (Boc) protecting group on the isoindoline nitrogen ensures stability during the coupling reaction and allows for facile deprotection under acidic conditions for subsequent derivatization.
Mechanistic Rationale: A Tale of Two Catalytic Cycles
The Sonogashira coupling reaction elegantly proceeds through a synergistic interplay of two interconnected catalytic cycles: a palladium cycle and a copper cycle.[4] Understanding this dual mechanism is paramount for optimizing reaction conditions and troubleshooting potential issues.
The Palladium Cycle: The Architect of the C-C Bond
The palladium cycle is where the key carbon-carbon bond formation occurs. It can be dissected into three fundamental steps:
-
Oxidative Addition: The active catalyst, a Pd(0) species, undergoes oxidative addition with the aryl iodide (this compound). This step involves the insertion of the palladium into the carbon-iodine bond, forming a square planar Pd(II) complex. The high reactivity of aryl iodides makes this step particularly facile, often allowing the reaction to proceed at or near room temperature.[2]
-
Transmetalation: The alkyne, activated by the copper catalyst, is transferred from copper to the palladium center. This step displaces the iodide ligand on the palladium complex and brings the two organic partners together on the same metal center.
-
Reductive Elimination: The final step involves the reductive elimination of the desired 5-alkynylisoindoline product from the Pd(II) complex. This concerted step forms the new carbon-carbon bond and regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.
The Copper Cycle: The Alkyne Activator
The primary role of the copper(I) co-catalyst is to activate the terminal alkyne.[4]
-
π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne, forming a π-alkyne complex.
-
Deprotonation and Copper Acetylide Formation: In the presence of a base (typically an amine), the acidity of the terminal alkyne proton is increased, facilitating its removal. This results in the formation of a copper(I) acetylide intermediate, which is the key species that participates in the transmetalation step with the palladium complex.
Experimental Protocol: Sonogashira Coupling of this compound
This protocol is a robust starting point for the Sonogashira coupling of this compound with a variety of terminal alkynes. Based on procedures for structurally similar isoindolines, this method is designed for high yield and purity.[5][6]
Materials and Reagents
| Reagent/Material | Grade | Supplier Recommendation | Notes |
| This compound | >98% Purity | Commercial Source | Ensure the starting material is dry and free of impurities. |
| Terminal Alkyne | >98% Purity | Commercial Source | The purity of the alkyne is critical. If it is a liquid, consider passing it through a short plug of basic alumina to remove acidic impurities. |
| Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) | Catalyst Grade | Commercial Source | This is a common and relatively air-stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. Other Pd(0) sources like Pd(PPh₃)₄ can also be used.[4] |
| Copper(I) Iodide (CuI) | >99% Purity | Commercial Source | CuI is sensitive to light and oxidation. Use a freshly opened bottle or a light-colored (white to pale tan) powder. If it is dark green or brown, it may be oxidized and should not be used. |
| Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) | Anhydrous, >99.5% | Commercial Source | The amine base acts as both a base and a solvent in some cases. It should be distilled from CaH₂ before use to ensure it is anhydrous. |
| Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) | Anhydrous, >99.8% | Commercial Source | The solvent must be thoroughly degassed to prevent oxidation of the catalyst and Glaser-Hay coupling of the alkyne. |
| Inert Gas | High Purity Argon or Nitrogen | Gas Supplier | A rigorously inert atmosphere is crucial for the success of the reaction. |
Equipment
-
Schlenk flask or a three-necked round-bottom flask equipped with a condenser and a magnetic stirrer.
-
Inert gas line (Argon or Nitrogen) with a bubbler.
-
Syringes and needles for the transfer of anhydrous solvents and reagents.
-
Heating mantle with a temperature controller.
-
Standard laboratory glassware for work-up and purification.
-
Thin-layer chromatography (TLC) plates for reaction monitoring.
-
Silica gel for column chromatography.
Step-by-Step Procedure
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. sci-hub.box [sci-hub.box]
- 6. The palladium-catalysed copper-free Sonogashira coupling of isoindoline nitroxides: a convenient route to robust profluorescent carbon-carbon frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Heck Reaction of 5-Iodoisoindoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking Chemical Diversity in Privileged Scaffolds
The isoindoline core is a "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous natural products and clinically approved drugs.[1][2] Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, making it an attractive starting point for the design of novel therapeutic agents. The ability to selectively functionalize this core is paramount in drug discovery programs. The Mizoroki-Heck reaction, a cornerstone of modern organic synthesis, offers a powerful and versatile tool for the C-C bond formation at the 5-position of the isoindoline ring system, enabling the introduction of a wide array of alkenyl substituents.[3][4][5] This palladium-catalyzed cross-coupling reaction between an aryl halide (in this case, a 5-iodoisoindoline derivative) and an alkene provides a direct route to novel analogs with potentially enhanced biological activity.[6][7]
This guide provides a comprehensive overview of the Heck reaction as applied to 5-iodoisoindoline derivatives, detailing the underlying mechanistic principles, offering field-proven experimental protocols, and addressing common troubleshooting scenarios.
The Heck Reaction: A Mechanistic Overview
The Heck reaction proceeds through a catalytic cycle involving palladium(0) and palladium(II) intermediates.[3][4][8] Understanding this mechanism is crucial for rational optimization of reaction conditions.
The generally accepted catalytic cycle consists of four key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the 5-iodoisoindoline derivative. This is often the rate-determining step, and the reactivity of the aryl halide follows the trend I > Br > Cl.[4]
-
Olefin Coordination and Migratory Insertion: The alkene substrate coordinates to the resulting Pd(II) complex. Subsequently, the aryl group migrates from the palladium to one of the olefinic carbons, forming a new carbon-carbon bond. This insertion typically occurs in a syn fashion.
-
β-Hydride Elimination: A hydrogen atom on the carbon adjacent to the palladium-bearing carbon is eliminated, also in a syn manner, to form the final substituted alkene product and a hydridopalladium(II) complex. This step is responsible for the typical trans stereochemistry of the product.[4]
-
Reductive Elimination and Catalyst Regeneration: The hydridopalladium(II) complex, in the presence of a base, undergoes reductive elimination to regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle. The base is essential to neutralize the hydrogen iodide (HI) formed during this step.[4][9]
Figure 1: The catalytic cycle of the Mizoroki-Heck reaction.
Optimizing Reaction Conditions for 5-Iodoisoindoline Derivatives
The success of a Heck reaction hinges on the judicious selection of several key parameters. For 5-iodoisoindoline derivatives, the following considerations are paramount:
1. Palladium Catalyst:
-
Precatalyst: Palladium(II) acetate (Pd(OAc)₂) is a common, air-stable, and cost-effective precatalyst that is reduced in situ to the active Pd(0) species.[3][10] Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is another widely used catalyst, although it can be more sensitive to air.[3][8]
-
Catalyst Loading: Typically, catalyst loadings of 1-5 mol% are sufficient for aryl iodides.[11] For challenging substrates or to improve reaction rates, higher loadings may be necessary.[12] However, excessively high loadings can lead to the formation of palladium black and other side reactions.[13][14]
2. Ligands:
-
Role of Ligands: Phosphine ligands are crucial for stabilizing the palladium catalyst, preventing its decomposition into inactive palladium black, and modulating its reactivity.[4]
-
Common Ligands: For aryl iodides, simple monodentate phosphine ligands like triphenylphosphine (PPh₃) or tri(o-tolyl)phosphine (P(o-tol)₃) are often effective.[11] Bidentate ligands such as BINAP can be employed to influence stereoselectivity in certain cases.[9] For less reactive aryl halides (bromides or chlorides), more electron-rich and bulky phosphine ligands are generally required.[15][16]
3. Base:
-
Function: An inorganic or organic base is required in stoichiometric amounts to neutralize the HI generated during the catalytic cycle.[9]
-
Choice of Base: Common choices include organic bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA), and inorganic bases such as potassium carbonate (K₂CO₃) or sodium acetate (NaOAc).[3][11] The choice of base can influence the reaction rate and selectivity.
4. Solvent:
-
Polar Aprotic Solvents: High-boiling polar aprotic solvents like dimethylformamide (DMF), dimethylacetamide (DMAc), or N-methyl-2-pyrrolidone (NMP) are frequently used as they can dissolve the reactants and stabilize the polar intermediates in the catalytic cycle.[4][11]
-
Other Solvents: Acetonitrile (MeCN) and toluene are also viable options depending on the specific substrates and reaction temperature.[11]
5. Reaction Temperature and Time:
-
Temperature: Heck reactions are typically conducted at elevated temperatures, ranging from 80 to 140 °C.[3] The optimal temperature will depend on the reactivity of the specific 5-iodoisoindoline derivative and the alkene coupling partner.
-
Time: Reaction times can vary from a few hours to 24 hours. Progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
| Parameter | Typical Range/Options for 5-Iodoisoindoline | Rationale and Key Considerations |
| Palladium Source | Pd(OAc)₂ (1-5 mol%), Pd₂(dba)₃ (1-3 mol%), Pd(PPh₃)₄ (2-5 mol%) | Pd(OAc)₂ is a common, air-stable precatalyst.[3] Pd(PPh₃)₄ is an active Pd(0) source but more air-sensitive.[8] |
| Ligand | PPh₃, P(o-tol)₃, dppf (Ligand:Pd ratio of 2:1 to 4:1) | Monodentate phosphines are often sufficient for reactive aryl iodides.[11] The ligand stabilizes the catalyst and prevents decomposition.[4] |
| Base | Et₃N, DIPEA, K₂CO₃, NaOAc (1.5-3.0 equivalents) | Neutralizes the HI generated in the catalytic cycle.[9] Organic bases are often used in combination with phosphine ligands. |
| Solvent | DMF, DMAc, NMP, MeCN, Toluene | High-boiling polar aprotic solvents are generally preferred to ensure solubility and facilitate the reaction.[11] |
| Temperature | 80 - 120 °C | Sufficient thermal energy is needed to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps. |
| Alkene | Acrylates, Styrenes, Unactivated Olefins (1.1-1.5 equivalents) | Electron-deficient alkenes like acrylates are generally more reactive.[3] An excess of the alkene is used to drive the reaction to completion. |
Experimental Protocols
General Protocol for the Heck Reaction of a 5-Iodoisoindoline Derivative with an Acrylate
This protocol provides a robust starting point for the coupling of a generic N-protected 5-iodoisoindoline with an acrylate ester.
Materials:
-
N-protected 5-iodoisoindoline (1.0 equiv)
-
Acrylate ester (e.g., methyl acrylate, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
Triphenylphosphine (PPh₃, 0.04 equiv)
-
Triethylamine (Et₃N, 2.0 equiv)
-
Anhydrous dimethylformamide (DMF)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the N-protected 5-iodoisoindoline, Pd(OAc)₂, and PPh₃.
-
Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add anhydrous DMF via syringe, followed by the acrylate ester and triethylamine.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water (3x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 5-alkenylisoindoline derivative.
Figure 2: General experimental workflow for the Heck reaction.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst.[17] 2. Insufficient temperature. 3. Poor quality of reagents. | 1. Use a fresh batch of catalyst. Consider a Pd(0) source like Pd(PPh₃)₄. Increase catalyst loading to 5 mol%. 2. Increase the reaction temperature in 10 °C increments. 3. Ensure reagents are pure and the solvent is anhydrous. |
| Formation of Palladium Black | 1. Catalyst decomposition.[13] 2. Insufficient ligand. | 1. Increase the ligand-to-palladium ratio (e.g., 4:1 PPh₃:Pd). 2. Use a more robust ligand, such as a bulky biaryl phosphine. |
| Alkene Isomerization | The palladium-hydride intermediate can promote double bond migration.[17] | Add a halide salt like tetrabutylammonium chloride (TBAC) to favor the desired pathway.[11] |
| Reductive Dehalogenation | The aryl iodide is reduced to the corresponding arene. | This can occur in the presence of certain reducing agents or at very high temperatures. Ensure the purity of all reagents and consider lowering the reaction temperature. |
Conclusion
The Heck reaction is a highly effective method for the functionalization of 5-iodoisoindoline derivatives, providing access to a diverse range of novel compounds for drug discovery and development. A systematic approach to optimizing the reaction conditions, including the careful selection of the catalyst, ligand, base, and solvent, is crucial for achieving high yields and selectivities. The protocols and troubleshooting guide presented here offer a solid foundation for researchers to successfully implement this powerful transformation in their synthetic endeavors.
References
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Heck Reaction - Chemistry LibreTexts. [Link]
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Heck reaction - Wikipedia. [Link]
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Heck Reaction Mechanism - BYJU'S. [Link]
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Palladium I I. Basic Principles - Heck Reactions - Stille, Suzuki, Negishi, Sonogashira etc Cross Couplings - π-Allyl Pal - Wipf Group. [Link]
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Mechanisms of the Mizoroki–Heck Reaction - SciSpace. [Link]
-
Synthesis of a Unique Isoindoline/Tetrahydroisoquinoline-based Tricyclic Sultam Library Utilizing a Heck-aza-Michael Strategy - PMC - PubMed Central. [Link]
-
Intramolecular reductive Heck reaction in the synthesis of 3,3-disubstituted isoindolin-1-ones . [Link]
-
Intermolecular Heck-Type Coupling of Aryl Iodides and Allylic Acetates | Organic Letters. [Link]
-
Heck reaction of aryl halides and styrenes a | Download Table - ResearchGate. [Link]
-
Synthesis of fused isoindolinone rings via Heck reaction. - ResearchGate. [Link]
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Heck Reaction - Organic Chemistry Portal. [Link]
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Troubleshooting a difficult Heck reaction : r/Chempros - Reddit. [Link]
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Ligand-free Pd-catalyzed highly selective arylation of activated and unactivated alkenes via oxidative and reductive heck coupling - NIH. [Link]
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Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online. [Link]
-
Synthesis of profluorescent isoindoline nitroxides via palladium-catalysed Heck alkenylation - Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
A new efficient palladium catalyst for Heck reactions of deactivated aryl chlorides . [Link]
-
Palladium-Catalyzed Reductive Heck Coupling of Alkenes - PMC - NIH. [Link]
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Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - Beilstein Journals. [Link]
-
The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Publishing. [Link]
-
Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC - NIH. [Link]
-
A review of the latest advancements in using β-cyclodextrin-based as supramolecular catalysts for Heck reactions - PubMed. [Link]
-
Approaches to the Heck reaction on challenging substrates. - ResearchGate. [Link]
-
Ligand-free Pd-catalyzed highly selective arylation of activated and unactivated alkenes via oxidative and reductive heck coupling - RSC Publishing. [Link]
-
Heck Reaction: Mechanism, Steps & Real-World Uses Explained - Vedantu. [Link]
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Heck Reaction—State of the Art - MDPI. [Link]
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Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - NIH. [Link]
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Pharmaceuticals synthesized by using Heck cross-coupling reaction. - ResearchGate. [Link]
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Practical Heck Reaction problems! : r/chemhelp - Reddit. [Link]
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ChemInform Abstract: Palladium-Catalyzed Heck-Type Reactions of Alkyl Iodides. | Request PDF - ResearchGate. [Link]
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Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core . [Link]
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Palladium-Catalyzed Heck-Type Reactions of Alkyl Iodides - ACS Publications. [Link]
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Flow Heck Reactions Using Extremely Low Loadings of Phosphine-Free Palladium Acetate | Organic Letters - ACS Publications. [Link]
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Application Notes & Protocols: tert-Butyl 5-iodoisoindoline-2-carboxylate as a Strategic Intermediate for API Synthesis
Introduction: The Strategic Value of a Versatile Building Block
In the landscape of modern medicinal chemistry and active pharmaceutical ingredient (API) development, the efficiency and modularity of a synthetic route are paramount. The intermediate, tert-Butyl 5-iodoisoindoline-2-carboxylate , has emerged as a critical building block, particularly in the synthesis of complex heterocyclic scaffolds that are central to numerous therapeutic agents. Its structure is a masterful convergence of features that offer synthetic chemists both stability and precisely controlled reactivity.
This guide provides an in-depth exploration of this intermediate, detailing its properties, the rationale behind its structural design, and validated protocols for its application in the synthesis of high-value APIs. The focus is on providing researchers, scientists, and drug development professionals with the technical insights required to effectively leverage this intermediate in their synthetic campaigns.
The core utility of this molecule lies in three key features:
-
The Isoindoline Core: A privileged scaffold found in a range of biologically active compounds.
-
The tert-Butoxycarbonyl (Boc) Protecting Group: This robust yet labile group protects the isoindoline nitrogen, preventing unwanted side reactions while allowing for clean, high-yield deprotection under specific acidic conditions.[1][2][3]
-
The 5-Iodo Substituent: An exceptionally versatile functional "handle." The carbon-iodine bond is primed for participation in a host of powerful palladium-catalyzed cross-coupling reactions, enabling the strategic formation of complex carbon-carbon and carbon-nitrogen bonds.[4]
This document will focus significantly on its application in the synthesis of the PARP (poly(ADP-ribose) polymerase) inhibitor Niraparib, a notable anti-cancer therapeutic, as a prime example of its strategic importance.[5][6][7][8]
Physicochemical & Handling Data
Proper handling and storage are critical for maintaining the integrity of the intermediate. The following table summarizes its key properties.
| Property | Value |
| CAS Number | 905274-26-2[4] |
| Molecular Formula | C₁₃H₁₆INO₂ |
| Molecular Weight | 345.18 g/mol [4] |
| Boiling Point | 373.5 ± 42.0 °C[4] |
| Appearance | Off-white to light yellow solid |
| Storage Conditions | 2-8°C, under inert atmosphere[4] |
Core Concept: The Rationale of Molecular Design
The efficacy of this compound as an intermediate is not accidental; it is a product of deliberate chemical design. Understanding the function of each component is key to exploiting its full potential.
The Boc Protecting Group: Ensuring Controlled Synthesis
The tert-butoxycarbonyl (Boc) group is one of the most common nitrogen-protecting groups in organic synthesis for good reason. Its steric bulk renders the protected amine inert to a wide range of nucleophilic and basic conditions, which are often required for subsequent cross-coupling steps.[2][3] Crucially, it can be removed (deprotected) under mild acidic conditions, typically with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), which liberates the free amine without compromising other sensitive functional groups in the molecule.[9] This orthogonality is a cornerstone of modern multi-step synthesis.
The Iodine Atom: A Gateway to Molecular Complexity
The true synthetic power of this intermediate is derived from the iodine atom at the 5-position of the isoindoline ring. Aryl iodides are highly reactive substrates in palladium-catalyzed cross-coupling reactions due to the relative weakness of the C-I bond, which facilitates the initial oxidative addition step in the catalytic cycle.[10] This allows for the efficient and selective formation of new bonds, connecting the isoindoline scaffold to other complex fragments. The three most vital transformations are:
-
Suzuki-Miyaura Coupling: Forms C-C bonds by coupling with boronic acids or esters. This is a robust and widely used method for constructing biaryl systems, which are common in APIs.[11][12][13]
-
Buchwald-Hartwig Amination: Forms C-N bonds by coupling with amines. This reaction has revolutionized the synthesis of arylamines, replacing harsher classical methods.[14][15][16][17]
-
Sonogashira Coupling: Forms C-C triple bonds by coupling with terminal alkynes, a key strategy for introducing linear, rigid linkers into a molecule.[18][19][20][21]
Below is a diagram illustrating the central role of the intermediate and its potential transformations.
Application Protocol: Synthesis of a Niraparib Precursor
Niraparib is a potent PARP inhibitor approved for treating certain types of cancer.[5] The synthesis of Niraparib provides an excellent case study for the application of this compound, typically involving a Suzuki coupling reaction.
The workflow involves coupling the iodoisoindoline intermediate with a suitable boronic acid or ester partner, followed by deprotection of the Boc group.
Detailed Protocol: Suzuki-Miyaura Coupling for Niraparib Intermediate
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a generic arylboronic acid pinacol ester.
Disclaimer: This is a representative protocol. All laboratory work should be conducted by trained personnel in a controlled environment with appropriate safety precautions.
Materials & Equipment:
-
Reactants:
-
This compound (1.0 eq)
-
Arylboronic acid pinacol ester (1.1 - 1.5 eq)
-
-
Catalyst System:
-
Palladium catalyst, e.g., Pd(dppf)Cl₂ (1-5 mol%)
-
Base, e.g., K₂CO₃ or Cs₂CO₃ (2.0 - 3.0 eq)
-
-
Solvents:
-
Anhydrous 1,4-Dioxane or Toluene/Water mixture
-
-
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)
-
Step-by-Step Procedure:
-
Inert Atmosphere Setup: Assemble the reaction flask with a condenser under a continuous flow of an inert gas (Nitrogen or Argon). It is crucial to maintain an oxygen-free environment as palladium catalysts can be sensitive to air.
-
Charging the Flask: To the reaction flask, add this compound (1.0 eq), the arylboronic acid pinacol ester (1.2 eq), the base (e.g., K₂CO₃, 2.5 eq), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 eq).
-
Solvent Addition: Degas the chosen solvent (e.g., a 4:1 mixture of 1,4-Dioxane and water) by bubbling with inert gas for 15-20 minutes. Add the degassed solvent to the reaction flask via cannula or syringe.
-
Reaction Execution: Heat the reaction mixture to a temperature of 80-100 °C with vigorous stirring. The reaction progress should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times range from 4 to 16 hours.
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product is typically purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure coupled product.
-
Characterization: Confirm the identity and purity of the synthesized Boc-protected precursor using ¹H NMR, ¹³C NMR, and LC-MS.
General Transformation Protocols
The versatility of the iodo-substituent allows for several key transformations. Below are foundational protocols for common cross-coupling reactions.
Protocol 1: Buchwald-Hartwig Amination
This reaction is essential for forming a C(sp²)-N bond, directly coupling an amine to the isoindoline core.
| Parameter | Recommendation | Rationale |
| Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ | Common and effective palladium(0) or palladium(II) precatalysts.[14] |
| Ligand | XPhos, RuPhos, or BINAP | Sterically hindered phosphine ligands are crucial for promoting reductive elimination and preventing catalyst decomposition.[16] |
| Base | NaOt-Bu or K₃PO₄ | A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle.[17] |
| Solvent | Toluene or Dioxane | Anhydrous, non-protic solvents are necessary for reaction efficiency. |
| Temperature | 80 - 110 °C | Thermal energy is typically required to drive the reaction to completion. |
General Procedure: In an inert atmosphere, combine the aryl iodide, amine (1.1 eq), base (1.4 eq), palladium precatalyst (1-2 mol%), and ligand (2-4 mol%) in the chosen solvent. Heat the mixture until the starting material is consumed (monitor by TLC/LC-MS). Perform an aqueous workup followed by chromatographic purification.
Protocol 2: Sonogashira Coupling
This protocol is used to introduce an alkyne group, forming a C(sp²)-C(sp) bond.
| Parameter | Recommendation | Rationale |
| Catalyst | Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ | Standard palladium catalysts for Sonogashira couplings. |
| Co-catalyst | Copper(I) Iodide (CuI) | The copper co-catalyst is essential for the formation of the copper(I) acetylide intermediate, which facilitates transmetalation to palladium.[20] |
| Base | Triethylamine (TEA) or Diisopropylamine (DIPA) | Acts as both a base and often as the solvent to neutralize the HI produced. |
| Solvent | THF or DMF (if amine is not the solvent) | Anhydrous polar aprotic solvents are suitable. |
| Temperature | Room Temperature to 60 °C | These reactions can often be run under milder conditions than other cross-couplings. |
General Procedure: In an inert atmosphere, dissolve the aryl iodide and terminal alkyne (1.2 eq) in the amine base/solvent. Add the palladium catalyst (1-5 mol%) and CuI (2-10 mol%). Stir at the appropriate temperature until completion. Work up by removing the amine salt via filtration or extraction, followed by purification.
Protocol 3: Boc-Group Deprotection
This is the final step in many synthetic sequences to reveal the free secondary amine of the isoindoline core.
| Parameter | Recommendation | Rationale |
| Reagent | Trifluoroacetic Acid (TFA) or HCl in Dioxane | Strong acids that efficiently cleave the tert-butyl carbamate.[9] |
| Solvent | Dichloromethane (DCM) | A common solvent that is inert to the acidic conditions and effectively solubilizes the substrate. |
| Temperature | 0 °C to Room Temperature | The reaction is typically fast and can be run at ambient temperature. |
| Scavenger (Optional) | Triethylsilane or Anisole | Used to trap the released tert-butyl cation, preventing potential alkylation of sensitive functional groups. |
General Procedure: Dissolve the Boc-protected substrate in DCM and cool to 0 °C in an ice bath. Add TFA (5-10 equivalents) dropwise. Allow the reaction to stir and warm to room temperature for 1-3 hours. Monitor by TLC/LC-MS until the starting material is consumed. Remove the excess acid and solvent under reduced pressure (often co-evaporating with toluene) to yield the amine salt.
Conclusion
This compound stands as a testament to the power of strategic molecular design in modern pharmaceutical synthesis. Its combination of a stable core, a reliable protecting group, and a highly versatile reactive site makes it an invaluable intermediate. By mastering the application of palladium-catalyzed cross-coupling reactions with this building block, chemists can significantly streamline the synthesis of complex, high-value APIs like Niraparib and unlock new possibilities in drug discovery. The protocols and insights provided herein serve as a robust foundation for researchers aiming to incorporate this powerful tool into their synthetic repertoire.
References
-
University of Oxford. Synthesis of Niraparib, a cancer drug candidate. Mathematical, Physical and Life Sciences Division.
-
Kohn, G., & Movassaghi, M. (2014). The chemistry of isoindole natural products. NIH National Center for Biotechnology Information.
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ChemicalBook. Niraparib synthesis.
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National Center for Biotechnology Information. tert-butyl 5-hydroxy-2,3-dihydro-1H-isoindole-2-carboxylate. PubChem Compound Database.
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Google Patents. CN107235957A - A kind of synthetic method for preparing Niraparib.
-
ResearchGate. Synthesis of niraparib (XXXII).
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Google Patents. WO 2019/036441 A1 - Processes for the preparation of niraparib and intermediates thereof.
-
Benchchem. tert-Butyl 5-(2-((methylsulfonyl)oxy)ethyl)isoindoline-2-carboxylate.
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My Skin Recipes. This compound.
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Chutide. This compound.
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MDPI. N,N′-Di-Boc-2H-Isoindole-2-carboxamidine—First Guanidine-Substituted Isoindole. Molecules.
-
Wikipedia. Buchwald–Hartwig amination.
-
LookChem. Cas 1628179-08-7,tert-butyl 2-(2-Iodo-5-methylbenzyl)-5-methylindoline-2-carboxylate.
-
Der Pharma Chemica. Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis.
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MedChemExpress. tert-Butyl 5-bromo-1,3-dihydro-2H-isoindole-2-carboxylate.
-
Atlanchim Pharma. Palladium-catalyzed Buchwald-Hartwig amination.
-
ChemicalBook. tert-butyl 5-(methylsulfonyloxy)isoindoline-2-carboxylate.
-
National Center for Biotechnology Information. tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole-1 carboxylate. PubChem Compound Database.
-
ChemicalBook. TERT-BUTYL 5-AMINOISOINDOLINE-2-CARBOXYLATE.
-
PubMed. Palladium-catalyzed carbonylative Sonogashira coupling of aryl bromides via tert-butyl isocyanide insertion. Journal of Organic Chemistry.
-
Royal Society of Chemistry. Decarboxylative Suzuki–Miyaura coupling of (hetero)aromatic carboxylic acids using iodine as the terminal oxidant. Chemical Communications.
-
Beilstein Journals. Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates.
-
Organic Chemistry Portal. Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aryl Bromides via tert-Butyl Isocyanide Insertion.
-
ResearchGate. Convenient Synthesis of tert‐Butyl Esters of Indole‐5‐carboxylic Acid and Related Heterocyclic Carboxylic Acids.
-
Organic Chemistry Portal. Boc-Protected Amino Groups.
-
Organic Chemistry Portal. Suzuki Coupling.
-
National Center for Biotechnology Information. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl.
-
National Center for Biotechnology Information. Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[1][6]-Fused Indole Heterocycles.
-
University of Groningen. The Buchwald–Hartwig Amination After 25 Years.
-
National Center for Biotechnology Information. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity.
-
PubMed. Role of the base in Buchwald-Hartwig amination. Journal of Organic Chemistry.
-
ResearchGate. Scheme 1: Conventional (from the left) and decarboxylative (from the right) Pd-catalyzed Sonogashira coupling reactions for the preparation of 4-(3-aminophenyl).
-
LookChem. Cas 1415929-11-1,tert-butyl 5-(benzylthio)isoindoline-2-carboxylate.
-
Chemistry LibreTexts. Buchwald-Hartwig Amination.
-
J-STAGE. SYNTHESIS OF t-BUTYL 3-ALKYLOXINDOLE-3-CARBOXYLATES FROM DI-t-BUTYL (2-NITROPHENYL)MALONATES.
-
CymitQuimica. Tert-butyl 5-bromo-1-oxoisoindoline-2-carboxylate.
-
ResearchGate. (PDF) Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate.
-
Cheméo. Chemical Properties of tert-Butyl iodide (CAS 558-17-8).
-
ResearchGate. Suzuki Coupling Reactions of Heteroarylboronic Acids with Aryl Halides and Arylboronic Acids with Heteroaryl Bromides Using a Tetraphosphine/Palladium Catalyst.
-
BLD Pharm. tert-Butyl 5-nitroisoindoline-2-carboxylate.
-
ResearchGate. ChemInform Abstract: Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aryl Bromides via tert-Butyl Isocyanide Insertion.
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- 21. researchgate.net [researchgate.net]
Application Notes and Protocols for C-N Coupling Reactions with tert-Butyl 5-iodoisoindoline-2-carboxylate
This comprehensive technical guide provides detailed experimental procedures for the C-N cross-coupling of tert-butyl 5-iodoisoindoline-2-carboxylate with various primary and secondary amines. This document is intended for researchers, scientists, and professionals in the field of drug development and synthetic organic chemistry. The protocols described herein are based on established palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation reactions, offering robust and versatile methods for the synthesis of 5-aminoisoindoline derivatives.
Introduction: The Significance of C-N Bond Formation
The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry, where a vast number of bioactive molecules are nitrogen-containing heterocycles. The development of transition metal-catalyzed cross-coupling reactions has revolutionized the synthesis of aryl amines, providing efficient and general methods that overcome the limitations of classical approaches.[1] Among these, the Palladium-catalyzed Buchwald-Hartwig amination has emerged as a particularly powerful tool due to its broad substrate scope and functional group tolerance.[1][2][3] An alternative, classical approach is the copper-catalyzed Ullmann condensation, which has also seen significant advancements.
This guide focuses on the application of these methodologies to this compound, a valuable building block in medicinal chemistry. The protocols provided are designed to be a starting point for reaction optimization and can be adapted to a wide range of amine coupling partners.
Theoretical Background: Key C-N Coupling Strategies
A foundational understanding of the reaction mechanisms is crucial for successful experimental design and troubleshooting. Below are overviews of the two primary catalytic systems discussed in this guide.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide (or pseudohalide) and an amine in the presence of a base.[1] The catalytic cycle, illustrated below, is generally understood to involve three key steps:
-
Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl iodide, inserting the palladium into the carbon-iodine bond to form a palladium(II) species.
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium(II) complex, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.
-
Reductive Elimination: The C-N bond is formed through reductive elimination from the palladium-amido complex, regenerating the palladium(0) catalyst and releasing the desired arylamine product.
The choice of ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands are often employed to promote both the oxidative addition and reductive elimination steps and to prevent catalyst decomposition.[1][2][3]
Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction for the formation of C-N bonds, typically requiring higher reaction temperatures than palladium-catalyzed methods. The mechanism is less universally agreed upon than the Buchwald-Hartwig reaction but is thought to proceed through a Cu(I)/Cu(III) catalytic cycle. The key steps are believed to be:
-
Oxidative Addition: A Cu(I) species undergoes oxidative addition to the aryl iodide to form a Cu(III) intermediate.
-
Amine Coordination and Deprotonation: The amine coordinates to the copper center, followed by deprotonation by a base.
-
Reductive Elimination: The C-N bond is formed via reductive elimination from the Cu(III) complex, regenerating a Cu(I) species.
Modern Ullmann-type reactions often employ ligands, such as diamines, to stabilize the copper catalyst and facilitate the reaction at lower temperatures.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the C-N coupling of this compound.
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol is adapted from general procedures for the Buchwald-Hartwig amination of aryl halides and is expected to be effective for a wide range of primary and secondary amines.[2][3] The use of a pre-catalyst, such as those based on the BrettPhos or RuPhos ligands, is recommended for their high reactivity and robustness.[2][3]
-
This compound
-
Amine (primary or secondary)
-
Palladium pre-catalyst (e.g., BrettPhos Pd G3 or RuPhos Pd G3)
-
Ligand (e.g., BrettPhos or RuPhos)
-
Base (e.g., Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃))
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or tert-Butanol)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Caption: General workflow for the Buchwald-Hartwig amination.
-
Reaction Setup:
-
To an oven-dried reaction vessel (e.g., a Schlenk tube or a vial with a PTFE-lined cap), add this compound (1.0 equiv), the palladium pre-catalyst (0.01-0.05 equiv), and the ligand (0.01-0.05 equiv).
-
Add the base (for NaOtBu, use 1.2-1.5 equiv; for Cs₂CO₃, use 2.0 equiv).
-
Seal the vessel, and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.
-
Add the amine (1.1-1.5 equiv) followed by the anhydrous, degassed solvent (to achieve a concentration of 0.1-0.5 M).
-
-
Reaction:
-
Stir the reaction mixture at the desired temperature (typically between 80-110 °C).
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
-
Workup and Purification:
-
Allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Quench the reaction by adding water or saturated aqueous ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Protocol 2: Copper-Catalyzed Ullmann Condensation
This protocol provides a general procedure for the copper-catalyzed N-arylation of indoles, which can be adapted for the coupling of this compound with various amines.
-
This compound
-
Amine
-
Copper(I) iodide (CuI)
-
Ligand (e.g., 1,10-Phenanthroline or trans-1,2-Cyclohexanediamine)
-
Base (e.g., Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄))
-
Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO))
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
-
Reaction Setup:
-
To an oven-dried reaction vessel, add this compound (1.0 equiv), copper(I) iodide (0.1-0.2 equiv), the ligand (0.1-0.2 equiv), and the base (2.0 equiv).
-
Seal the vessel and evacuate and backfill with an inert gas three times.
-
Add the amine (1.2-2.0 equiv) followed by the anhydrous solvent.
-
-
Reaction:
-
Stir the reaction mixture at a high temperature (typically between 100-150 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent and filter through a pad of celite to remove insoluble copper salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Data Presentation: Guideline for Reaction Optimization
The success of C-N coupling reactions is highly dependent on the specific substrates and reaction conditions. The following table provides a starting point for the optimization of the Buchwald-Hartwig amination of this compound.
| Parameter | Recommended Starting Conditions | Notes and Considerations |
| Palladium Pre-catalyst | BrettPhos Pd G3 or RuPhos Pd G3 (1-5 mol%) | Pre-catalysts are often more air-stable and convenient to handle. |
| Ligand | BrettPhos or RuPhos (1-5 mol%) | The choice of ligand can significantly impact reaction efficiency.[2][3] |
| Base | NaOtBu (1.2-1.5 equiv) or Cs₂CO₃ (2.0 equiv) | NaOtBu is a stronger base and may lead to faster reactions, but Cs₂CO₃ offers better functional group tolerance.[4] |
| Solvent | Toluene, Dioxane, or t-Butanol | The choice of solvent can affect solubility and reaction rates. |
| Temperature | 80-110 °C | Higher temperatures may be required for less reactive amines. |
| Amine Stoichiometry | 1.1-1.5 equiv | A slight excess of the amine is typically used. |
Conclusion
The protocols and guidelines presented in this application note offer a robust framework for the successful C-N coupling of this compound. The palladium-catalyzed Buchwald-Hartwig amination, with its mild reaction conditions and broad substrate scope, is generally the preferred method. However, the copper-catalyzed Ullmann condensation provides a valuable alternative. Careful optimization of the reaction parameters, including the choice of catalyst, ligand, base, and solvent, is crucial for achieving high yields and purity of the desired 5-aminoisoindoline derivatives.
References
-
Maiti, D., Fors, B. P., Henderson, J. L., Nakamura, Y., & Buchwald, S. L. (2011). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Chemical Science, 2(1), 57-68. [Link]
-
Chemgapedia. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Surry, D. S., & Buchwald, S. L. (2011). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. Angewandte Chemie International Edition, 50(32), 7238-7261. [Link]
-
Maiti, D., Fors, B. P., Henderson, J. L., Nakamura, Y., & Buchwald, S. L. (2010). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Chemical Science. [Link]
-
Fors, B. P., & Buchwald, S. L. (2010). Pd-Catalyzed C-N and C-O cross-coupling reactions. Thesis. [Link]
-
Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille and Suzuki-Miyaura Cross-Coupling Reactions. Angewandte Chemie International Edition, 43(36), 4704-4734. [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- World Intellectual Property Organization. (2010). Aminotriazolopyridines and their use as kinase inhibitors. WO2010027500A1.
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- 2. Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases [dspace.mit.edu]
- 3. [PDF] Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. | Semantic Scholar [semanticscholar.org]
- 4. Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: tert-Butyl 5-iodoisoindoline-2-carboxylate Couplings
Welcome to the technical support guide for palladium-catalyzed cross-coupling reactions involving tert-Butyl 5-iodoisoindoline-2-carboxylate. This document is designed for researchers, chemists, and drug development professionals to troubleshoot common side reactions and optimize reaction outcomes. The isoindoline core is a valuable scaffold in medicinal chemistry, and successful coupling is often a critical step in the synthesis of novel therapeutics.
This guide provides in-depth, field-proven insights in a question-and-answer format, addressing specific experimental challenges with a focus on mechanistic causality and practical solutions.
Core Reagent: Structure and Reactivity
This compound is an aryl iodide bearing a Boc-protected secondary amine. Its reactivity is primarily centered around the C-I bond, which is susceptible to oxidative addition by a Pd(0) catalyst. However, the Boc protecting group and the isoindoline scaffold itself can influence the reaction, leading to specific side products under suboptimal conditions.
Caption: A logical workflow for troubleshooting common coupling issues.
Q1: My reaction shows low or no conversion of the starting material. What are the first things I should check?
A1: When a reaction fails to proceed, the issue often lies with the fundamental components of the catalytic cycle. Before investigating complex side reactions, verify these core parameters:
-
Catalyst Activity: Palladium catalysts, especially Pd(0) sources like Pd(PPh₃)₄, can degrade upon storage. Use a freshly opened bottle or a reliable precatalyst (e.g., a palladacycle G3 or G4 precatalyst). These are often more air-stable and provide more consistent results. [1][2]* Inert Atmosphere: The catalytic cycle is highly sensitive to oxygen. [3][4]Ensure your reaction vessel is properly oven-dried and that solvents and reagents are thoroughly degassed. A common mistake is insufficient purging with an inert gas like argon or nitrogen. For best results, use a freeze-pump-thaw cycle or subsurface sparging.
-
Reagent Quality and Stoichiometry:
-
Boronic Acid (Suzuki): Boronic acids can dehydrate to form boroxines or undergo protodeboronation upon storage. [5]Use a fresh, high-purity reagent. A slight excess (1.2–1.5 equivalents) is standard to drive the reaction to completion. [1] * Base: The choice and quality of the base are critical. Ensure it is finely powdered and anhydrous. Poorly soluble or weak bases can stall the transmetalation step. [3]* Solvent and Temperature: Ensure all reagents are soluble at the reaction temperature. [3]While higher temperatures often increase reaction rates, they can also lead to catalyst decomposition or side reactions. An initial screen at 80–100 °C is a good starting point for many couplings. [1][3]
-
Q2: I'm observing a major byproduct with a mass corresponding to the replacement of iodine with hydrogen (hydrodehalogenation). What causes this and how can I prevent it?
A2: Hydrodehalogenation (C–I → C–H) is a frequent side reaction in palladium-catalyzed couplings of aryl iodides. It consumes your starting material, reducing the overall yield of the desired product.
Causality: The mechanism often involves the generation of a palladium-hydride species (Pd-H). This can occur through several pathways, including β-hydride elimination from alkoxide bases or certain solvents (like alcohols), or from trace amounts of water reacting with the palladium center. This Pd-H species can then reductively eliminate with the aryl group to form the hydrodehalogenated product. Solutions:
-
Choice of Base and Solvent:
-
Avoid strong, coordinating bases like NaOtBu if possible, especially with alcohol solvents, as they are known to generate Pd-H species.
-
Use weaker, non-coordinating inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃.
-
Employ aprotic solvents such as dioxane, toluene, or CPME. [3]If a protic co-solvent is necessary, minimize its amount.
-
-
Ligand Selection: Bulky, electron-rich phosphine ligands can sometimes favor the desired reductive elimination over the hydrodehalogenation pathway.
-
Additives: In some cases, the addition of a hydrogen scavenger can suppress this side reaction, though this adds complexity to the reaction mixture.
Q3: My main byproducts are dimers of my starting material or coupling partner (homocoupling). Why is this happening?
A3: Homocoupling is another common side reaction pathway. You may observe the formation of a 5,5'-bis-isoindoline dimer (from the aryl iodide) or a biaryl dimer from your coupling partner (e.g., from the boronic acid in a Suzuki reaction).
Causality:
-
Boronic Acid Homocoupling (Suzuki): This is most often caused by the presence of molecular oxygen. [6]Oxygen can re-oxidize the Pd(0) catalyst to Pd(II). This Pd(II) species can then undergo two transmetalation steps with the boronic acid, leading to a diaryl-palladium(II) complex which reductively eliminates to form the homocoupled product. [5]* Aryl Iodide Homocoupling (Ullmann-type): This can occur at higher temperatures, especially with nickel or copper co-catalysts, but can also be a background reaction in palladium catalysis.
Solutions:
-
Rigorous Degassing: This is the most critical step to prevent boronic acid homocoupling. [3][4]Ensure solvents are thoroughly degassed and the reaction is maintained under a positive pressure of inert gas throughout.
-
Use a Pd(0) Precatalyst: Starting with a Pd(II) source like Pd(OAc)₂ requires an in situ reduction to the active Pd(0) state. This process can sometimes be inefficient and lead to side reactions. Using a well-defined Pd(0) source or a precatalyst that readily generates Pd(0) can minimize homocoupling.
-
Control Stoichiometry: Ensure the aryl halide is the limiting reagent. An excess of the boronic acid can increase the statistical likelihood of homocoupling.
Caption: Desired catalytic cycle vs. competing side reaction pathways.
Q4: I am seeing a significant amount of my product (or starting material) without the Boc group. Why is it being cleaved?
A4: The tert-butoxycarbonyl (Boc) group is known to be labile under acidic conditions. [7][8]However, it can also be cleaved under neutral or basic conditions at elevated temperatures.
Causality:
-
Thermal Deprotection: Many cross-coupling reactions are run at high temperatures (80-120 °C). The Boc group can undergo thermolytic cleavage, especially in polar solvents like DMF, DMSO, or TFE, at temperatures above 100-120 °C. [9][10]This proceeds through a concerted proton transfer and release of isobutylene, followed by decarboxylation. [9]* Acid-Mediated Deprotection: While strong acids like TFA are used for intentional deprotection, weaker acidic conditions can also cleave the Boc group. This can arise from acidic impurities in reagents or if the reaction generates acidic byproducts.
Solutions:
-
Temperature Screening: This is the most critical parameter. Screen the reaction at lower temperatures (e.g., 60-80 °C). While the reaction may be slower, it can prevent thermal deprotection.
-
Solvent Choice: Toluene and dioxane are generally less prone to promoting thermal deprotection compared to more polar aprotic solvents at the same temperature.
-
Base Selection: Ensure the base is not contaminated with acidic impurities. While most bases used in coupling are not strong enough to directly cleave the Boc group, their interaction with other components could create locally acidic environments.
| Common Side Product | Likely Cause | Diagnostic Tip (Mass Spec) | Primary Solution |
| 5-H-isoindoline-2-carboxylate | Hydrodehalogenation | [M-126]⁺ | Use aprotic solvent, non-alkoxide base. |
| Dimer of Boronic Acid Partner | Homocoupling | [2M(Ar'B(OH)₂)-2B(OH)₂-H]⁺ | Rigorous degassing of reaction mixture. |
| 5-Iodo-isoindoline | N-de-Boc of Starting Material | [M-100]⁺ | Lower reaction temperature. |
| Coupled Product without Boc | N-de-Boc of Product | [M(Product)-100]⁺ | Lower reaction temperature. |
| Palladium Black Precipitate | Catalyst Decomposition | N/A (Visual) | Ensure inert atmosphere, check reagent purity. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling this compound. [1][3]
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the boronic acid or ester (1.3 equiv.), and finely powdered K₃PO₄ (2.5 equiv.).
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with argon or nitrogen three times.
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).
-
Solvent Addition: Add degassed solvent (e.g., 1,4-Dioxane or Toluene, to a concentration of 0.1-0.2 M with respect to the aryl iodide) via syringe.
-
Reaction: Place the sealed vial in a preheated heating block or oil bath set to 80-90 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Rigorous Solvent Degassing (Subsurface Sparging)
-
Add the required volume of solvent to the reaction flask.
-
Insert a long needle connected to an inert gas (argon or nitrogen) line, ensuring the tip is below the solvent surface.
-
Insert a second, shorter needle to act as a vent.
-
Bubble the inert gas vigorously through the solvent for 15-30 minutes.
-
Remove the vent needle first, then the gas inlet needle, to maintain a positive pressure of inert gas in the flask.
Protocol 3: N-Boc Protection of an Amine
If unintended deprotection occurs, the amine can be re-protected using this standard procedure. [2]
-
Dissolve the amine (1.0 equiv.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a base, typically triethylamine (1.5 equiv.) or diisopropylethylamine (DIPEA) (1.5 equiv.).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add di-tert-butyl dicarbonate (Boc₂O) (1.1-1.2 equiv.) dissolved in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
References
-
Ahmadi, Z., & McIndoe, J. S. (2013). A mechanistic investigation of hydrodehalogenation using ESI-MS. Chemical Communications, 49(100), 11764-11766. [Link]
-
Newman, S. G., et al. (2021). Hydrogen-Mediated Reductive Cross-Coupling of Aryl Iodides with Activated Aryl and Heteroaryl Bromides. Journal of the American Chemical Society, 143(43), 18014-18020. [Link]
-
Gemoets, H. P. L., et al. (2016). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Organic Process Research & Development, 20(8), 1474-1481. [Link]
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry. [Link]
-
Miller, S. A., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(3), 545-550. [Link]
-
George, N., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23945-23952. [Link]
-
Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. [Link]
-
Wordpress. Specific Solvent Issues with Buchwald-Hartwig Amination. [Link]
-
Nolan, L. A., et al. (2020). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 24(10), 2139-2147. [Link]
-
Fisher Scientific. Amine Protection / Deprotection. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
-
Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]
-
Semproni, J. A., et al. (2017). Catalysis of Cross-Coupling and Homocoupling Reactions of Aryl Halides Utilizing Ni(0), Ni(I), and Ni(II) Precursors; Ni(0) Compounds as the Probable Catalytic Species but Ni(I) Compounds as Intermediates and Products. Organometallics, 36(19), 3749-3762. [Link]
-
Chemistry Steps. Boc Protecting Group for Amines. [Link]
-
ResearchGate. Suzuki cross coupling reaction of aryl halides with arylboronic acid a. [Link]
-
NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]
-
ResearchGate. Hydrodehalogenation of aryl iodides and bromides.[a]. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Reddit. (2022). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
ResearchGate. Deprotection of a Primary Boc Group under Basic Conditions. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 5. Yoneda Labs [yonedalabs.com]
- 6. reddit.com [reddit.com]
- 7. Amine Protection / Deprotection [fishersci.co.uk]
- 8. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Reactions with tert-Butyl 5-iodoisoindoline-2-carboxylate
Welcome to the technical support center dedicated to enhancing the synthetic utility of tert-butyl 5-iodoisoindoline-2-carboxylate. This valuable building block is pivotal in medicinal chemistry, serving as a scaffold for a diverse range of therapeutic candidates. Its aryl iodide moiety is a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols. It is designed to move beyond simple procedural steps, offering insights into the underlying chemical principles to empower you to diagnose and resolve common issues encountered in the laboratory.
Section 1: General Troubleshooting & Foundational Concepts
Before delving into specific reaction types, let's address overarching issues that can impact any cross-coupling reaction involving this substrate.
FAQ 1.1: My reaction with this compound is consistently low-yielding, regardless of the coupling partner. Where should I start my investigation?
A systematic approach is crucial when troubleshooting complex chemical transformations. Low yields often stem from a few common culprits that affect the stability of the reactants and the efficiency of the catalytic cycle.
Initial Diagnostic Workflow:
Caption: Initial troubleshooting workflow for low-yield reactions.
Detailed Checklist:
-
Starting Material Integrity:
-
Aryl Iodide: Confirm the purity of your this compound. Impurities can poison the catalyst.
-
Solvents: Ensure all solvents are anhydrous and have been thoroughly degassed. Oxygen can lead to the oxidative homocoupling of coupling partners (especially in Sonogashira reactions) and can deactivate palladium catalysts.[1]
-
Reagents: Check the purity and stability of your coupling partner (e.g., boronic acid, alkyne, amine). Boronic acids, for example, can degrade over time.
-
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen. Ensure your reaction vessel is properly purged with an inert gas (Argon or Nitrogen) and that this atmosphere is maintained throughout the reaction.
-
tert-Butyl (Boc) Group Stability: The Boc protecting group is generally stable to most cross-coupling conditions.[2] However, it is acid-labile. If your reaction generates acidic byproducts or if you are using additives that are Lewis acidic, you could be inadvertently cleaving the protecting group. This is generally not an issue with standard protocols but is worth considering in unconventional systems. Thermal cleavage is also possible at very high temperatures (>180-200 °C), which are typically not required for aryl iodides.[3]
Section 2: Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between the isoindoline core and various aryl or vinyl groups.
FAQ 2.1: My Suzuki-Miyaura reaction is sluggish and gives a poor yield. What are the most likely causes?
Low yields in Suzuki couplings with aryl iodides can be surprising, as they are typically very reactive electrophiles. However, several factors can lead to poor performance.
-
Catalyst and Ligand Choice: The choice of ligand is critical. While Pd(PPh₃)₄ is a classic choice, it can be inefficient for aryl iodides at lower temperatures due to the poor turnover of the key trans-[Pd(PPh₃)₂(Ar)(I)] intermediate.[4][5] More modern, bulky, and electron-rich phosphine ligands (e.g., SPhos, XPhos) used with a simple palladium source like Pd(OAc)₂ or Pd₂(dba)₃ often give superior results.
-
Base Selection: The base is not merely a proton scavenger; it plays a crucial role in the transmetalation step.
-
Strength: Strong bases are generally more effective.[6]
-
Solubility: The reaction is often heterogeneous. A base that has some solubility in the reaction medium, or is very finely powdered, is essential for efficient reaction. K₃PO₄ and Cs₂CO₃ are effective and have good functional group tolerance. Stronger bases like NaOtBu can also be used but may not be compatible with sensitive functional groups.[7]
-
-
Solvent Effects: Aprotic polar solvents like Dioxane, THF, or Toluene (often with water) are common. The solvent must dissolve the organopalladium intermediate and the boronic acid derivative to a sufficient extent. For particularly insoluble substrates, high-temperature ball milling has been shown to be effective.[8]
-
Side Reaction: Proto-deboronation: Your boronic acid can be cleaved by the base and/or water before it couples. Using anhydrous conditions or a less nucleophilic base can sometimes mitigate this.
Optimized Protocol: General Suzuki-Miyaura Coupling
This protocol provides a robust starting point for optimization.
-
Reagent Preparation: In a glovebox or under a strong flow of inert gas, add the aryl iodide (1.0 equiv), arylboronic acid (1.2–1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv) to an oven-dried reaction vial with a stir bar.
-
Catalyst Addition: Add the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
Reaction Setup: Add degassed solvent (e.g., Dioxane/H₂O 10:1, 0.1 M concentration). Seal the vial tightly.
-
Heating & Monitoring: Remove the vial from the glovebox and place it in a preheated oil bath or heating block (typically 80–110 °C). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium black and inorganic salts.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Data Summary: Common Conditions for Suzuki Coupling
| Parameter | Common Choices | Rationale & Comments |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf) | Pd(II) sources are air-stable and are reduced in situ to the active Pd(0) catalyst. |
| Ligand | SPhos, XPhos, RuPhos, PPh₃ | Bulky, electron-rich monophosphine ligands often outperform PPh₃, especially for hindered substrates.[9] |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃, NaOtBu | Choice depends on substrate functional group tolerance. Carbonates are a good starting point.[6][9] |
| Solvent | Dioxane, Toluene, THF, DMF (often with H₂O) | A mixture of an organic solvent and water often enhances reaction rates.[6] |
| Temperature | 80–120 °C | Higher temperatures are often required to drive the reaction to completion. |
Section 3: Sonogashira Coupling (C-C Bond Formation)
The Sonogashira coupling is the premier method for installing alkyne functionalities, which are versatile handles for further synthetic transformations.
FAQ 3.1: My Sonogashira reaction is plagued by homocoupling of the alkyne (Glaser coupling) and low yield of the desired product. How can I fix this?
This is the most common failure mode for Sonogashira reactions. It arises from the copper-catalyzed oxidative dimerization of the terminal alkyne.
-
Oxygen Contamination: This is the primary driver of Glaser coupling. Your solvents and reaction headspace must be rigorously deoxygenated. Use freeze-pump-thaw cycles for solvents or extended sparging with argon.[1]
-
Excess Copper: While copper(I) is a co-catalyst, using too much can accelerate homocoupling. Reduce the loading of the copper source (e.g., CuI) to 1-2 mol%.
-
Copper-Free Conditions: Consider a copper-free Sonogashira protocol. These methods often require a slightly higher palladium loading or specific ligands but completely eliminate the Glaser coupling side reaction.[1][10]
-
Base and Solvent: Triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are commonly used as both the base and often as the solvent or co-solvent.[11][12] They must be anhydrous and degassed. For less reactive substrates, stronger bases or different solvents like THF or DMF may be needed.[1]
Optimized Protocol: General Sonogashira Coupling
-
Reagent Preparation: To an oven-dried vial, add this compound (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper co-catalyst (e.g., CuI, 2-5 mol%).
-
Reaction Setup: Seal the vial with a septum and purge thoroughly with an inert gas. Via syringe, add a degassed solvent (e.g., THF or Toluene) followed by a degassed amine base (e.g., Et₃N, 2.0-3.0 equiv). Finally, add the terminal alkyne (1.1–1.2 equiv).
-
Heating & Monitoring: The reaction is often run at room temperature to 60 °C.[1] Higher temperatures (up to 100 °C) may be required for less reactive partners but can increase side reactions.[11] Monitor by TLC or LC-MS.
-
Work-up & Purification: Follow the general procedure outlined in the Suzuki section (Section 2).
Section 4: Buchwald-Hartwig Amination (C-N Bond Formation)
This reaction is essential for synthesizing analogues containing new amine functionalities at the 5-position of the isoindoline core.
FAQ 4.1: My Buchwald-Hartwig amination is not working. What are the key parameters to optimize?
The Buchwald-Hartwig reaction is highly sensitive to the combination of ligand, base, and solvent. A failed reaction is almost always due to a suboptimal choice in one of these areas.
Catalytic Cycle and Common Failure Points:
Caption: Simplified Buchwald-Hartwig cycle highlighting potential iodide inhibition.
-
Ligand is Paramount: This cannot be overstated. The ligand stabilizes the palladium center and facilitates the crucial reductive elimination step. For aryl iodides and many amine coupling partners, bulky, electron-rich phosphine ligands are required.[13] Common choices include biarylphosphine ligands (e.g., Xantphos, SPhos, RuPhos) or ferrocenyl ligands (e.g., Josiphos).
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) is the most common and effective choice.[13] If your substrate has base-sensitive functional groups, weaker bases like Cs₂CO₃ or K₃PO₄ can be used, but this will likely require higher temperatures and longer reaction times.[7][14]
-
Solvent Choice: Anhydrous, non-protic solvents are essential. Toluene and Dioxane are excellent choices. The poor solubility of the resulting iodide salt in toluene can be beneficial, as high concentrations of soluble iodide can inhibit the catalyst.[7][13]
-
Catalyst Precursor: Using a pre-formed catalyst (a "precatalyst") that readily generates the active Pd(0) species can dramatically improve reproducibility and yield.[7][13] If using a Pd(II) source like Pd(OAc)₂, ensure your conditions facilitate its reduction to Pd(0).[13]
FAQ 4.2: I am observing a significant amount of hydrodehalogenation (the iodine is replaced by hydrogen). How can I minimize this?
Hydrodehalogenation is a common side reaction. It can be minimized by:
-
Optimizing the Base: Using a less sterically hindered or a weaker base can sometimes reduce this side reaction.[14]
-
Lowering the Reaction Temperature: Higher temperatures can promote side reactions. Find the minimum temperature required for the desired transformation.[14]
-
Screening Ligands: Some ligands are more prone to promoting hydrodehalogenation than others. A quick screen of 2-3 different ligand types can be very informative.[14]
Data Summary: Common Conditions for Buchwald-Hartwig Amination
| Parameter | Common Choices | Rationale & Comments |
| Palladium Source | G3/G4 Precatalysts, Pd₂(dba)₃, Pd(OAc)₂ | Precatalysts are highly recommended for efficiency and reproducibility.[7][15] |
| Ligand | Xantphos, SPhos, RuPhos, BrettPhos | Choice is highly dependent on the amine. Xantphos is a good general-purpose ligand to start with.[13] |
| Base | NaOtBu, KOtBu, LHMDS, Cs₂CO₃ | Strong bases are generally required. NaOtBu is the most common.[13][14] |
| Solvent | Toluene, Dioxane, THF | Must be anhydrous and degassed. Toluene is often preferred.[13] |
| Temperature | 80–110 °C | Reaction temperature is dependent on the reactivity of the amine and the strength of the base. |
References
- Technical Support Center: Optimizing Buchwald-Hartwig Amin
- Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures.
- Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository.
- Optimization of the Carbonylative Sonogashira Coupling Reactions of...
- Nuances in fundamental Suzuki−Miyaura cross-couplings employing [Pd(PPh3)4]: poor reactivity of aryl Iodides at lower temperatures. University of Tasmania - Figshare.
- Table 1 Optimization of the reaction conditions for Suzuki coupling...
- Rapid Optimization of a Buchwald-Hartwig Amination using Design of Experiments (DoE).
- Optimizing base and solvent for Buchwald-Hartwig amin
- Optimization of reaction conditions for the Suzuki-Miyaura coupling.
- How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Chemical Insights.
- Tackling Solubility Issues in Organic Synthesis: Solid-State Cross-Coupling of Insoluble Aryl Halides. ICReDD.
- Conditions optimization for the double Sonogashira coupling.
- Technical Support Center: Optimizing Sonogashira Reactions with 1-Iodoalkynes. Benchchem.
- Boc-Protected Amino Groups. Organic Chemistry Portal.
- Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PMC - NIH.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. figshare.utas.edu.au [figshare.utas.edu.au]
- 6. researchgate.net [researchgate.net]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. Tackling Solubility Issues in Organic Synthesis: Solid-State Cross-Coupling of Insoluble Aryl Halides – ICReDD: Institute for Chemical Reaction Design and Discovery, Hokkaido University (WPI-ICReDD) [icredd.hokudai.ac.jp]
- 9. researchgate.net [researchgate.net]
- 10. DSpace [repository.kaust.edu.sa]
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- 15. researchgate.net [researchgate.net]
Stability of tert-Butyl 5-iodoisoindoline-2-carboxylate under reaction conditions
Answering the call of complex molecular synthesis, tert-butyl 5-iodoisoindoline-2-carboxylate stands as a critical building block for drug discovery and materials science. Its utility, however, is intrinsically linked to its stability under a diverse array of chemical transformations. This technical support guide, designed for the practicing researcher, moves beyond simple protocols to offer a deeper understanding of the molecule's behavior, potential pitfalls, and troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The stability of this molecule is dictated by its two key functional groups: the tert-butyloxycarbonyl (Boc) protecting group and the carbon-iodine (C-I) bond on the aromatic ring.
-
The Boc Group: This is an acid-labile protecting group.[1][2] It is generally stable to a wide range of basic, nucleophilic, and reductive conditions but will be readily cleaved by strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1][3][4] The mechanism involves protonation of the carbamate's carbonyl oxygen, which facilitates the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and an unstable carbamic acid intermediate that decarboxylates to yield the free amine.[2][4]
-
The C-I Bond: The aryl iodide is the primary reactive site for transition-metal-catalyzed cross-coupling reactions. While robust, it can be susceptible to reduction under certain catalytic hydrogenation conditions or undergo metal-halogen exchange with strong organometallic bases (e.g., organolithium reagents).
-
Storage: The compound should be stored in a cool, dry place away from strong acids. Under proper storage conditions, it is a stable solid.
Q2: I am planning a Palladium-catalyzed cross-coupling reaction. Is the molecule stable under these conditions?
A2: Yes, this compound is well-suited for a variety of Pd-catalyzed cross-coupling reactions. The Boc group's stability under the typically basic or neutral conditions of these reactions is a key advantage.[2] However, success depends on the careful selection of reagents.
| Reaction Type | Compatibility | Key Considerations |
| Suzuki-Miyaura Coupling | High | Use of inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃ is highly recommended. These bases are effective for the catalytic cycle but are not acidic enough to cause premature Boc deprotection.[5] |
| Sonogashira Coupling | High | Standard conditions, often employing an amine base (e.g., Et₃N, DIPEA) with or without a copper(I) co-catalyst, are fully compatible.[6][7] These bases are not acidic and do not cleave the Boc group. |
| Buchwald-Hartwig Amination | High | This reaction often uses strong bases like NaOtBu or K₃PO₄. The Boc group is stable under these basic conditions.[8][9][10] The choice of phosphine ligand is critical for reaction success.[9][11] |
| Heck Coupling | Moderate to High | Standard Heck conditions are generally compatible. High temperatures could potentially lead to thermal degradation of the Boc group in some cases, so monitoring is advised.[12][13] |
Q3: Under what specific conditions will the Boc group be cleaved? Can this happen inadvertently during a cross-coupling reaction?
A3: The Boc group is specifically designed for removal under acidic conditions.[2]
Deliberate Deprotection Methods:
-
Strong Acids: Treatment with neat trifluoroacetic acid (TFA) or solutions of HCl in organic solvents (like dioxane or methanol) at room temperature will typically result in rapid and clean deprotection.[1][4]
-
Lewis Acids: Various Lewis acids such as TMSI, ZnBr₂, and SnCl₄ can also effect Boc cleavage.[3][14]
-
Thermal Cleavage: Although less common, heating the compound to high temperatures (e.g., >180 °C) can cause thermolytic deprotection.[4][13]
Inadvertent Cleavage: While unlikely in standard cross-coupling protocols, accidental Boc cleavage can occur if the reaction environment becomes acidic. Potential sources of acidity include:
-
Hydrolysis of Reagents: Certain boronic acids or metal salts can be hygroscopic and may contain acidic impurities.
-
Additives: The use of acidic additives or co-solvents should be avoided.
-
Workup: Quenching the reaction with a strong acid will deprotect the amine. If the free amine is desired, this can be a planned step. If the Boc-protected product is the target, quenching should be done with water or a neutral buffer.
A common sign of inadvertent deprotection during a reaction is the appearance of a new, more polar spot on a TLC plate that corresponds to the free amine.
Troubleshooting Guide
Scenario 1: My Suzuki coupling reaction is sluggish or fails, and I see significant starting material decomposition.
Your starting material is consumed, but the yield of the desired product is low, and TLC analysis shows multiple new spots, including a baseline spot.
Caption: Troubleshooting a failed Suzuki coupling.
Detailed Steps:
-
Confirm Starting Material: Before troubleshooting the reaction, verify the purity and identity of your this compound via NMR or LC-MS.
-
Check for Acidity: The most likely culprit for decomposition is inadvertent Boc-group cleavage. Ensure all reagents are free of acidic impurities. Use freshly opened anhydrous solvents and high-purity, dry inorganic bases.
-
Catalyst and Ligand: The Pd catalyst and phosphine ligand are critical.[10] Ensure your catalyst system is active. Use appropriately degassed solvents to prevent catalyst oxidation. For challenging couplings, consider more robust, sterically hindered biarylphosphine ligands.[9]
-
Inert Atmosphere: Maintain a strict inert atmosphere (Nitrogen or Argon) throughout the setup and reaction time to prevent oxidative degradation of the catalyst.
Scenario 2: My Sonogashira reaction results in significant homocoupling of the alkyne (Glaser coupling).
You observe your desired product but also a significant amount of the alkyne dimer.
Possible Causes & Solutions:
-
Copper Co-catalyst: This is a common side reaction in copper-mediated Sonogashira couplings.[6]
-
Solution 1: Reduce Copper Loading. Titrate down the amount of CuI to the minimum required for efficient catalysis.
-
Solution 2: Go Copper-Free. Numerous copper-free Sonogashira protocols exist that can mitigate this issue.[7][15] These often rely on specific palladium catalysts and ligands and may require slightly different bases or solvents.
-
-
Oxygen: The presence of oxygen can promote Glaser coupling.
-
Solution: Ensure all reagents and the reaction vessel are thoroughly deoxygenated before adding the catalyst. Maintain a positive pressure of an inert gas.
-
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling this compound with a generic arylboronic acid.
Reagents & Equipment:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a combination of a Pd source and ligand (e.g., Pd₂(dba)₃, 2 mol% and SPhos, 4 mol%)
-
Base (e.g., K₃PO₄ or K₂CO₃, 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene/Water 4:1, Dioxane, or DME)
-
Schlenk flask or reaction vial, magnetic stirrer, inert gas supply (N₂ or Ar)
Procedure:
-
Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and the base.
-
Catalyst Addition: Add the palladium catalyst and ligand (if separate).
-
Solvent Addition: Add the degassed solvent(s) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the consumption of the starting material and the formation of the product. Also, look for any potential deprotected byproducts.
-
Workup:
-
Cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate.
-
Wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[10]
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
The following diagram summarizes the chemical behavior of the key functional moieties under different conditions.
Caption: Functional group stability summary.
References
-
Boc Protection - Common Conditions. Available at: [Link]
-
Amine Protection and Deprotection - Master Organic Chemistry. Available at: [Link]
-
Boc Deprotection Mechanism | Organic Chemistry - YouTube. Available at: [Link]
-
Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
-
tert-butyl 5-hydroxy-2,3-dihydro-1H-isoindole-2-carboxylate | C13H17NO3 | CID 18630963. Available at: [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - NIH. Available at: [Link]
-
Boc-Protected Amino Groups - Organic Chemistry Portal. Available at: [Link]
-
Cas 1415929-11-1,tert-butyl 5-(benzylthio)isoindoline-2-carboxylate | lookchem. Available at: [Link]
-
The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. Available at: [Link]
-
Decarboxylative Suzuki–Miyaura coupling of (hetero)aromatic carboxylic acids using iodine as the terminal oxidant - Chemical Communications (RSC Publishing). Available at: [Link]
-
Palladium-catalyzed carbonylative Sonogashira coupling of aryl bromides via tert-butyl isocyanide insertion - PubMed. Available at: [Link]
-
tert-Butyl Esters - Organic Chemistry Portal. Available at: [Link]
-
Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Available at: [Link]
-
Research Article Iodine-Mediated Neutral and Selective N-Boc Deprotection - Semantic Scholar. Available at: [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]
-
Metabolically Stable tert-Butyl Replacement - PMC - NIH. Available at: [Link]
-
CARBOXYLATES FROM DI-t-BUTYL (2-NITROPHENYL)MALONATES Yu-suke Yamai,a Akio T. Available at: [Link]
-
Iodine-mediated deprotection of N-tert butylcarbamates (1) (Scheme 1). | Download Table. Available at: [Link]
-
Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - NIH. Available at: [Link]
-
T-BuXPhos: A highly efficient ligand for Buchwald-Hartwig coupling in water - ResearchGate. Available at: [Link]
-
Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions - Organic Chemistry Portal. Available at: [Link]
-
Modified Sonogashira Coupling Strategy For the Functionalization of Substituted Quinoline. Available at: [Link]
-
Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aryl Bromides via tert-Butyl Isocyanide Insertion - Organic Chemistry Portal. Available at: [Link]
-
t-Butyl 1,3-dihydroisoindole-2-carboxylate CAS#: 260412-75-7; ChemWhat Code: 306404. Available at: [Link]
-
Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis - University of Windsor. Available at: [Link]
-
Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[2][3]-Fused Indole Heterocycles - PMC - NIH. Available at: [Link]
-
ChemInform Abstract: General Suzuki Coupling of Heteroaryl Bromides by Using Tri-tert-Butylphosphine as a Supporting Ligand. | Request PDF - ResearchGate. Available at: [Link]
-
(PDF) Functionalization of thiazolo[5,4-c]isoquinolines through Suzuki–Miyaura coupling - ResearchGate. Available at: [Link]
Sources
- 1. Amine Protection / Deprotection [fishersci.co.uk]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Boc Protection - Common Conditions [commonorganicchemistry.com]
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- 5. researchgate.net [researchgate.net]
- 6. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
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- 15. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Palladium-Catalyzed Reactions with Iodo-heterocycles
Welcome to the technical support hub for scientists, researchers, and professionals in drug development. This guide is designed to provide in-depth, practical solutions for the unique challenges encountered during palladium-catalyzed cross-coupling reactions involving iodo-heterocyclic substrates. Drawing from extensive field experience and fundamental mechanistic principles, this resource aims to be your first point of reference for diagnosing and resolving common experimental issues.
Introduction: The Unique Challenges of Iodo-heterocycles
Iodo-heterocycles are highly valuable substrates in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings. The carbon-iodine bond is the most reactive of the carbon-halogen bonds, often allowing for milder reaction conditions. However, the presence of heteroatoms (N, S, O) within the aromatic ring introduces a layer of complexity not typically seen with simple aryl iodides. These heteroatoms can act as ligands, coordinating to the palladium catalyst and potentially leading to catalyst inhibition or deactivation.[1][2] Furthermore, the electronic properties of the heterocyclic ring can significantly influence the reactivity of the C-I bond and the stability of reaction intermediates.
This guide provides a structured approach to troubleshooting, focusing on the causal relationships between reaction components and observed outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is organized in a question-and-answer format to directly address the most common problems encountered in the lab.
Issue 1: Low to No Product Yield
Question: My reaction with an iodo-heterocycle is resulting in very low or no yield of the desired product. What are the likely causes and how can I address them?
Answer: This is a multifaceted problem with several potential root causes. A systematic approach is essential for effective troubleshooting.
Potential Causes & Solutions
-
Catalyst Inactivation/Poisoning:
-
Cause: The nitrogen or sulfur atoms in many heterocycles can coordinate strongly to the palladium center, leading to catalyst poisoning or the formation of inactive complexes.[1][2] This is a particularly common issue in Heck reactions with N-heteroaryl halides.[1]
-
Solutions:
-
Ligand Choice is Critical: Standard ligands like PPh₃ may not be sufficient. Employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos, SPhos) or N-heterocyclic carbenes (NHCs).[3][4] These ligands can sterically hinder the coordination of the heterocycle to the palladium center and promote the desired catalytic cycle.[1][4]
-
Increase Catalyst Loading: While not ideal for process chemistry, a modest increase in catalyst loading (e.g., from 1-2 mol% to 5 mol%) can sometimes overcome partial catalyst deactivation.
-
Use of Pre-catalysts: Palladium pre-catalysts, especially the newer generations (G3, G4), are designed for efficient in situ generation of the active Pd(0) species and can be more robust against deactivation.[5]
-
-
-
Poor Quality of Reagents:
-
Cause: Impurities in the iodo-heterocycle, coupling partner (e.g., boronic acid), base, or solvent can poison the catalyst. Boronic acids, in particular, can degrade over time, especially when exposed to moisture.[6]
-
Solutions:
-
Purify Starting Materials: Ensure the iodo-heterocycle is pure. Recrystallization or column chromatography may be necessary.
-
Fresh Reagents: Use freshly purchased or properly stored boronic acids. Consider converting the boronic acid to a more stable boronate ester (e.g., pinacol ester) if degradation is suspected.[7]
-
Anhydrous and Degassed Solvents: Use anhydrous, degassed solvents to prevent catalyst deactivation by oxygen and side reactions caused by water.[6][8]
-
-
-
Inappropriate Base Selection:
-
Cause: The choice of base is crucial and highly dependent on the specific reaction and the nature of the heterocycle. A base that is too strong can lead to side reactions or degradation of sensitive substrates, while a base that is too weak may not be effective in the catalytic cycle.[5][6] For instance, strong bases like NaOtBu can cause cleavage of a lactone ring.[9]
-
Solutions:
-
Screen a Range of Bases: If a reaction is failing, screen a panel of bases with varying strengths and properties (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, NaOtBu).[5][6]
-
Solubility Matters: For inorganic bases, solubility can be a key factor. Cs₂CO₃ is often effective due to its good solubility in many organic solvents.[5][9] Grinding the base to a fine powder before use can also improve reaction rates.[5]
-
-
-
Sub-optimal Reaction Conditions:
-
Cause: The reaction temperature and time may not be optimized.
-
Solutions:
-
Temperature Optimization: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition.[8] If a reaction is sluggish at a lower temperature, incrementally increase it while monitoring for signs of catalyst death (e.g., formation of palladium black).
-
Reaction Monitoring: Use TLC or LC-MS to monitor the reaction progress. A reaction that appears to have stalled may simply require a longer reaction time.
-
-
Issue 2: Catalyst Decomposition (Formation of Palladium Black)
Question: My reaction mixture is turning black, and I'm observing a precipitate. What does this signify, and how can I prevent it?
Answer: The formation of a black precipitate, commonly known as palladium black, is a clear indication of catalyst decomposition.[8][10] This occurs when the active Pd(0) species agglomerates and falls out of solution, rendering it catalytically inactive.
Potential Causes & Solutions
-
Presence of Oxygen:
-
Cause: The Pd(0) catalyst is highly sensitive to oxygen, which can lead to its oxidation and subsequent decomposition.[8]
-
Solutions:
-
Rigorous Inert Atmosphere: It is critical to perform the reaction under a strictly inert atmosphere (e.g., Argon or Nitrogen).[6][8]
-
Degassing Solvents: Thoroughly degas all solvents before use. Common methods include sparging with an inert gas, freeze-pump-thaw cycles, or using a solvent purification system.[10]
-
-
-
Inappropriate Ligand Choice or Ligand:Metal Ratio:
-
Cause: The ligand plays a vital role in stabilizing the palladium catalyst.[8] An insufficient amount of ligand or a ligand that does not effectively stabilize the Pd(0) intermediate can lead to decomposition.
-
Solutions:
-
-
Excessively High Temperatures:
-
Cause: High temperatures can accelerate the rate of catalyst decomposition.[8]
-
Solution:
-
Cautious Heating: If heating is necessary, do so judiciously and monitor the reaction closely for any signs of decomposition.
-
-
Issue 3: Side Reactions and Impurity Formation
Question: I am observing significant byproducts in my reaction, such as dehalogenation of my starting material or homocoupling of my coupling partner. How can I minimize these side reactions?
Answer: Side reactions are common in cross-coupling chemistry, but their prevalence often points to specific issues within the catalytic cycle.
Potential Causes & Solutions
-
Dehalogenation (Hydrodehalogenation):
-
Cause: This occurs when the iodo-heterocycle is reduced to the corresponding C-H bond instead of coupling. This can be promoted by sources of hydride, such as residual water or certain bases.
-
Solutions:
-
Anhydrous Conditions: Ensure all reagents and solvents are strictly anhydrous.
-
Base Selection: Some bases are more prone to promoting dehalogenation. If this is a persistent issue, consider screening alternative bases.
-
-
-
Homocoupling of the Coupling Partner (e.g., Boronic Acid in Suzuki Couplings):
-
Cause: This is particularly common in Suzuki reactions and is often promoted by the presence of oxygen.[11] In Sonogashira couplings, homocoupling of the alkyne (Glaser coupling) is a common side reaction promoted by the copper co-catalyst and oxygen.[8]
-
Solutions:
-
-
Iodide Inhibition in Buchwald-Hartwig Amination:
-
Cause: While aryl iodides are generally reactive, the iodide anion formed during the reaction can have an inhibitory effect in Buchwald-Hartwig aminations by precipitating the palladium complex.[5][12] This can lead to the catalytic cycle shutting down.
-
Solutions:
-
Modern Ligand Systems: Newer generations of Buchwald ligands are specifically designed to overcome this iodide inhibition and are often effective where older ligand systems fail.[12]
-
Use of a Milder Base: In some cases, switching to a milder base like Cs₂CO₃ can mitigate this issue, especially with functionalized aryl iodides.[13]
-
-
Experimental Protocols
Protocol 1: General Procedure for Screening Ligands and Bases in a Suzuki-Miyaura Coupling
This protocol provides a framework for systematically optimizing the ligand and base for a challenging iodo-heterocycle coupling.
-
Preparation: In a glovebox, arrange an array of reaction vials. To each vial, add the iodo-heterocycle (1.0 eq.), the boronic acid or ester (1.2-1.5 eq.), and the palladium source (e.g., Pd₂(dba)₃, 2 mol%).
-
Addition of Ligands and Bases: To each designated vial, add a specific ligand (4 mol%) and base (2.0-3.0 eq.). Ensure each vial has a unique combination of ligand and base.
-
Solvent Addition: Add the degassed solvent (e.g., dioxane/water mixture) to each vial to achieve the desired concentration.
-
Reaction: Seal the vials, remove them from the glovebox, and place them in a preheated aluminum block on a stirrer plate. Heat the reactions at the desired temperature (e.g., 80-110 °C) for a set period (e.g., 12-24 hours).
-
Analysis: After cooling, take an aliquot from each reaction, dilute it, and analyze by LC-MS or GC-MS to determine the conversion to the desired product and identify any major byproducts.
Protocol 2: Purification of Iodo-heterocycle Starting Material
-
Initial Assessment: Analyze the purity of the commercially available iodo-heterocycle by NMR and LC-MS.
-
Recrystallization (if applicable): If the material is a solid and appears to have crystalline properties, attempt recrystallization from a suitable solvent system.
-
Column Chromatography: If recrystallization is ineffective or the material is an oil, purify it by flash column chromatography on silica gel. Choose an appropriate eluent system based on TLC analysis.
-
Final Purity Check: After purification, re-analyze the material by NMR and LC-MS to confirm its purity before use in the reaction.
Data Presentation
Table 1: Example Ligand and Base Screening Results for a Challenging Suzuki Coupling
| Entry | Palladium Source | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd₂(dba)₃ | PPh₃ | K₂CO₃ | Dioxane/H₂O | 100 | <5 |
| 2 | Pd₂(dba)₃ | XPhos | K₂CO₃ | Dioxane/H₂O | 100 | 45 |
| 3 | Pd₂(dba)₃ | SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 78 |
| 4 | Pd₂(dba)₃ | SPhos | Cs₂CO₃ | Dioxane/H₂O | 100 | 85 |
| 5 | XPhos Pd G3 | - | Cs₂CO₃ | Dioxane/H₂O | 100 | 92 |
Yields determined by LC-MS analysis against an internal standard.
Visualizations
Diagram 1: Troubleshooting Workflow for Low Yield
Caption: A logical workflow for diagnosing and resolving low yield issues.
Diagram 2: Palladium Catalytic Cycle and Points of Heterocycle Interference
Caption: Key steps where heterocycles can interfere with the catalyst.
References
-
Molander, G. A., &fumio; Canturk, B. (2011). Palladium-Catalyzed Heck-Type Reactions of Alkyl Iodides. ACS Publications. Retrieved from [Link]
-
Reddit. (2017). I've heard about organic iodides being unsuitable for Pd-catalyzed reactions because iodine poisons palladium catalysts. How does that work? r/chemistry. Retrieved from [Link]
-
Bao, D., et al. (2014). Role of the base in Buchwald-Hartwig amination. PubMed, 19(1), 130-40. Retrieved from [Link]
-
ResearchGate. (n.d.). Table 3 Effect of various bases in the Buchwald coupling reaction a. Retrieved from [Link]
-
Hartwig, J. F., & Louie, J. (1998). An Improved Method for the Palladium-Catalyzed Amination of Aryl Iodides. The Journal of Organic Chemistry, 63(22), 7654–7656. Retrieved from [Link]
-
GlaxoSmithKline. (2025). Use of base metals in Buchwald-Hartwig coupling. WordPress. Retrieved from [Link]
-
Li, J., et al. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. PMC - NIH. Retrieved from [Link]
-
Zhang, Z., et al. (2022). Heck Reaction of N-Heteroaryl Halides for the Concise Synthesis of Chiral α-Heteroaryl-substituted Heterocycles. PubMed. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
Li, Y., et al. (2026). Photomediated Solvent-Switched Direct C–H Arylation vs Oxyalkylation of Azauracils Using Unactivated Aryl Iodides. The Journal of Organic Chemistry. Retrieved from [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Retrieved from [Link]
-
Modak, A., et al. (2020). Cu-Catalyzed C-N Coupling with Sterically Hindered Partners. PubMed - NIH. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. Retrieved from [Link]
-
Mehta, S., & Larock, R. C. (2010). Iodine/Palladium Approaches to the Synthesis of Polyheterocyclic Compounds. PMC - NIH. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
-
Lipshutz, B. H., et al. (2024). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. NIH. Retrieved from [Link]
-
Watson, D. A., et al. (2026). A Radical–Radical Relay Strategy for Nickel-Catalyzed Phosphination of Unactivated Alkyl Electrophiles with Chlorophosphines. ACS Catalysis. Retrieved from [Link]
-
Chen, G., et al. (n.d.). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. PMC - NIH. Retrieved from [Link]
-
Kantchev, E. A. B., et al. (2006). Practical Heck−Mizoroki Coupling Protocol for Challenging Substrates Mediated by an N-Heterocyclic Carbene-Ligated Palladacycle. Organic Letters, 8(15), 3331–3334. Retrieved from [Link]
-
Semantic Scholar. (2020). Cu-Catalyzed C-N Coupling with Sterically Hindered Partners. Retrieved from [Link]
-
Hartwig, J. F., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. eScholarship.org. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Denton, J., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6346-6365. Retrieved from [Link]
-
ResearchGate. (2025). Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester. Retrieved from [Link]
-
The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Retrieved from [Link]
-
Denmark, S. E., & Kallemeyn, J. M. (n.d.). Palladium Catalyzed Cross-Coupling of Five-Membered Heterocyclic Silanolates. PMC. Retrieved from [Link]
-
Mehta, S., & Larock, R. C. (2010). Iodine/Palladium Approaches to the Synthesis of Polyheterocyclic Compounds. The Journal of Organic Chemistry, 75(7), 2396–2405. Retrieved from [Link]
-
Le Saux, E., et al. (n.d.). Palladium-Catalyzed Transfer Iodination from Aryl Iodides to Nonactivated C(sp3)–H Bonds. ETH Zürich. Retrieved from [Link]
-
NIH. (2021). The Heck reaction of allylic alcohols catalysed by an N-heterocyclic carbene-Pd(ii) complex and toxicity of the ligand precursor for the marine benthic copepod Amphiascoides atopus. Retrieved from [Link]
-
Mehta, S., & Larock, R. C. (2010). Iodine/palladium approaches to the synthesis of polyheterocyclic compounds. PubMed. Retrieved from [Link]
-
MacMillan, D. W. C., et al. (n.d.). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central. Retrieved from [Link]
-
Stille, J. K., & Labadie, J. W. (1984). Palladium-catalyzed cross-coupling of vinyl iodides with organostannanes: synthesis of unsymmetrical divinyl ketones. Journal of the American Chemical Society, 106(23), 7141–7143. Retrieved from [Link]
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Technical Support Center: Preventing Dehalogenation of tert-Butyl 5-iodoisoindoline-2-carboxylate
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the undesired dehalogenation of tert-butyl 5-iodoisoindoline-2-carboxylate during their synthetic campaigns. As a valuable and often sensitive building block, preserving the carbon-iodine bond is critical for subsequent cross-coupling reactions. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you mitigate this common side reaction.
I. Understanding the Challenge: The "Why" Behind Dehalogenation
Before diving into solutions, it's crucial to understand the underlying mechanisms that lead to the unwanted replacement of iodine with a hydrogen atom. This side reaction, often termed hydrodehalogenation, can significantly lower the yield of your desired product and complicate purification.
FAQ 1: What is dehalogenation and why is my iodo-isoindoline susceptible?
Dehalogenation is a reduction reaction where the halogen substituent on an aryl ring is replaced by a hydrogen atom.[1] Aryl iodides, like this compound, are particularly prone to this side reaction due to the relatively weak carbon-iodine bond compared to carbon-bromine or carbon-chlorine bonds.[1] The propensity for dehalogenation generally follows the order of halide reactivity: I > Br > Cl.[1]
FAQ 2: What are the primary mechanistic pathways for dehalogenation in my reaction?
In the context of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), the most prevalent mechanism involves the formation of a palladium-hydride (Pd-H) species.[1] This can occur through several pathways:
-
Reaction with Bases: Strong bases, particularly alkoxides, can react with palladium complexes to generate Pd-H.
-
Solvent as a Hydride Source: Protic solvents, such as alcohols, can act as hydride donors.[2]
-
Impurities: Trace amounts of water or other protic impurities can also contribute to the formation of Pd-H.[1]
Once formed, the Pd-H species can undergo reductive elimination with the aryl group on the palladium intermediate (Ar-Pd-I), leading to the dehalogenated product (Ar-H) and regenerating the palladium catalyst.
Additionally, for N-H containing heterocycles, deprotonation by a base can increase the electron density of the ring, which may influence the reaction outcome. While the isoindoline nitrogen in your substrate is protected by a tert-butoxycarbonyl (Boc) group, it's a factor to consider for other substrates.[1]
II. Troubleshooting Guide: A Step-by-Step Approach to Minimizing Dehalogenation
If you are observing significant amounts of the dehalogenated byproduct, tert-butyl isoindoline-2-carboxylate, in your reaction mixture, follow this systematic troubleshooting guide.
Step 1: Analyze Your Reaction Components
A thorough review of your reaction setup is the first critical step.
-
Aryl Halide: While you are specifically working with an aryl iodide, it's important to acknowledge that this is the most reactive halide towards dehalogenation.[1][3] If the subsequent reaction allows, switching to the analogous bromide or chloride could be a consideration, though this would require different reaction conditions.
-
Base Selection: Strong bases like sodium tert-butoxide (NaOtBu) or other alkoxides are common culprits.[4] Consider switching to a weaker inorganic base.
-
Solvent Choice: If you are using protic solvents like methanol or ethanol, they may be acting as a hydride source.[2]
Step 2: Strategic Optimization of Reaction Parameters
Based on your analysis, systematically adjust the following parameters.
Table 1: Key Parameters and Recommended Modifications to Mitigate Dehalogenation
| Parameter | Potential Issue | Recommended Action(s) |
| Catalyst/Ligand | Inefficient ligand promoting dehalogenation pathway. | Switch to a bulkier, more electron-rich phosphine ligand (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand.[1] These ligands can accelerate the desired reductive elimination. |
| Base | Base is too strong or acts as a hydride source. | Use a weaker inorganic base such as K₂CO₃, Cs₂CO₃, or K₃PO₄.[1] |
| Solvent | Protic solvent (e.g., alcohols) is a hydride source. | Use aprotic solvents like dioxane, THF, or toluene.[1] |
| Temperature | High temperatures can promote side reactions. | Run the reaction at the lowest effective temperature. Consider if a microwave reactor could aid kinetics at a lower bulk temperature.[5] |
| Water Content | Excessive water can be a proton source. | If using anhydrous conditions, ensure all reagents and solvents are rigorously dried. In aqueous systems, carefully control the water ratio.[1] |
Step 3: Advanced Troubleshooting for Persistent Dehalogenation
If the issue persists, consider these more advanced strategies:
-
Catalyst Pre-activation: Instead of generating the active Pd(0) species in situ, consider using a pre-formed Pd(0) catalyst or a pre-catalyst that readily forms the active species.
-
Additives: In some cases, the addition of certain salts can influence the reaction pathway. For instance, in some reductive couplings, the presence of iodide salts was found to be crucial.[6][7]
Visualizing the Troubleshooting Workflow
The following diagram outlines a logical decision-making process for addressing dehalogenation.
Caption: A workflow for troubleshooting dehalogenation.
III. Recommended Protocols and Methodologies
Here are detailed protocols for a Suzuki-Miyaura coupling reaction, a common application for this compound, with modifications aimed at preventing dehalogenation.
Protocol 1: Suzuki-Miyaura Coupling with Minimized Dehalogenation
This protocol employs a bulky phosphine ligand and a phosphate base in an aprotic solvent system.
Materials:
-
This compound
-
Arylboronic acid
-
Potassium phosphate (K₃PO₄)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Toluene
-
Water (degassed)
Procedure:
-
To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv).
-
Add Pd₂(dba)₃ (0.02 equiv) and SPhos (0.04 equiv).
-
Add toluene and a minimal amount of degassed water (e.g., toluene/water 10:1 v/v).
-
Degas the reaction mixture by bubbling an inert gas through the solution for 15-20 minutes or by subjecting it to three freeze-pump-thaw cycles.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS, analyzing for the desired product and the dehalogenated byproduct.[1]
Analytical Detection of Dehalogenation
Accurate detection and quantification of the dehalogenated byproduct are essential for troubleshooting.
-
UHPLC-DAD-HRESIMS: Ultra-high-performance liquid chromatography with a diode-array detector and high-resolution electrospray ionization mass spectrometry is a powerful technique for separating and unambiguously identifying dehalogenation impurities, which often have similar chromatographic behavior to the starting material.[8][9]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is another common and effective method for analyzing haloalkanes and their dehalogenated counterparts.[10]
IV. Frequently Asked Questions (FAQs)
FAQ 3: Can the choice of palladium precursor influence dehalogenation?
Yes, the palladium source can be a factor. While Pd(PPh₃)₄ is a classic catalyst, it is not always the most effective and can sometimes lead to side reactions.[5] Pre-catalysts like those from the Buchwald group (e.g., SPhos Pd G3) are often more efficient and can lead to cleaner reactions with lower catalyst loadings.
FAQ 4: I am performing a Heck reaction. Are the considerations the same?
The general principles for avoiding dehalogenation are similar for Heck reactions. The formation of Pd-H species is still a primary concern. In some Heck reactions, particularly with aryl iodides, steps other than oxidative addition may be rate-determining, which can provide a window for competing dehalogenation.[11] Careful selection of the base and solvent remains critical.
FAQ 5: Are there any non-palladium-based methods that are less prone to dehalogenation?
While palladium is the most common catalyst for these transformations, other transition metals like copper and nickel are also used. Copper-catalyzed reactions, for example, can sometimes offer different selectivity profiles.[12] Additionally, some transition-metal-free methods for C-C bond formation are being developed, which would inherently avoid palladium-mediated dehalogenation.[13]
V. Concluding Remarks
Preventing the dehalogenation of this compound requires a systematic and informed approach to reaction optimization. By understanding the mechanistic underpinnings of this unwanted side reaction and carefully selecting the catalyst, ligand, base, and solvent, researchers can significantly improve the yield and purity of their desired products. This guide serves as a starting point for troubleshooting, and further refinement may be necessary based on the specific coupling partner and reaction scale.
References
-
Krische, M. J., et al. (2025). Hydrogen-Mediated Reductive Cross-Coupling of Aryl Iodides with Activated Aryl and Heteroaryl Bromides. PMC, NIH. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Molander, G. A., et al. (2018). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. PMC, NIH. Retrieved from [Link]
-
Reddit. (2019). Significant dehalogenation in Stille coupling. r/Chempros. Retrieved from [Link]
-
Hussain, S., et al. (2012). A sensitive method for rapid detection of alkyl halides and dehalogenase activity using a multistep enzyme assay. PMC, NIH. Retrieved from [Link]
-
Regalado, E. L., et al. (2014). Detection of dehalogenation impurities in organohalogenated pharmaceuticals by UHPLC-DAD-HRESIMS. PubMed. Retrieved from [Link]
-
Navarro, O., et al. (2004). Cross-coupling and dehalogenation reactions catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl complexes. PubMed. Retrieved from [Link]
-
Navarro, O., et al. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, ACS Publications. Retrieved from [Link]
-
Regalado, E. L., et al. (2014). Detection of dehalogenation impurities in organohalogenated pharmaceuticals by UHPLC-DAD-HRESIMS. ResearchGate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Retrieved from [Link]
-
Wang, S.-D., et al. (2020). The Competing Dehalogenation versus Borylation of Aryl Iodides and Bromides under Transition Metal-Free Basic Conditions. ResearchGate. Retrieved from [Link]
-
Bunnett, J. F., & Moyer, C. E. (1968). Base-induced dehalogenation of aryl halides in tert-butyl alcohol-dimethyl sulfoxide and similar solvent mixtures. American Chemical Society. Retrieved from [Link]
-
Cfm Oskar Tropitzsch GmbH. (n.d.). Phosphine ligands for more efficient chemical processes. Retrieved from [Link]
-
Maleczka, R. E., Jr., & Ghosh, B. (2014). Hydrodehalogenation of Alkyl Iodides with Base-Mediated Hydrogenation and Catalytic Transfer Hydrogenation: Application to the Asymmetric Synthesis of N-Protected α-Methylamines. The Journal of Organic Chemistry, ACS Publications. Retrieved from [Link]
-
Mello, P. A., et al. (2013). Analytical methods for the determination of halogens in bioanalytical sciences: A review. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Aryl iodide cross-coupling. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2016, December 25). Dehydrohalogenation of Alkyl Halides Reaction Mechanism - E1 & E2. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, May 3). 2.9: Phosphines. Retrieved from [Link]
-
Doyle, A. G., et al. (2020). Small Phosphine Ligands Enable Selective Oxidative Addition of Ar—O over Ar—Cl Bonds at Nickel(0). ResearchGate. Retrieved from [Link]
-
Lipshutz, B. H., et al. (n.d.). Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway Under Hy. NSF Public Access Repository. Retrieved from [Link]
-
Drees, J. C., & Wu, A. H. B. (n.d.). Analytical Techniques. Retrieved from [Link]
-
Osmania University. (n.d.). B.Sc., CBCS Common Core Syllabi for all Universities in Telangana. Retrieved from [Link]
-
Klyuev, M. V., et al. (2007). Heck reactions of alkenes with aryl iodides and aryl bromides: Rate-determining steps deduced from a comparative kinetic study of competing and noncompeting reactions. ResearchGate. Retrieved from [Link]
-
Krische, M. J., et al. (2022). Palladium(I)-Iodide Catalyzed Deoxygenative Heck Reaction of Vinyl Triflates: A Formate-Mediated Cross-Electrophile Reductive Coupling with cine-Substitution. PMC, NIH. Retrieved from [Link]
-
Ahluwalia, V. K., & Kumar, S. (n.d.). Barton Decarboxylation. Cambridge University Press. Retrieved from [Link]
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Technical Support Center: Catalyst Poisoning in Reactions with Isoindoline Derivatives
Welcome to the technical support center for navigating the complexities of catalyst poisoning in reactions involving isoindoline derivatives. This guide is designed for researchers, chemists, and drug development professionals who utilize transition-metal catalysis for the synthesis and functionalization of these important N-heterocyclic scaffolds. Isoindoline moieties are prevalent in medicinal chemistry, but their inherent properties can present significant challenges to catalytic processes.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to diagnose, mitigate, and overcome common catalyst deactivation issues, ensuring your experiments are both successful and reproducible.
Troubleshooting Guide
This section addresses specific, common problems encountered during catalytic reactions with isoindoline derivatives. Each issue is presented with potential causes and a series of actionable, step-by-step solutions.
Issue ID: ISO-CP-001
Observed Problem: The reaction stalls prematurely or shows very low conversion to the desired product, even with extended reaction times. Starting material is largely recovered.
Potential Causes:
-
Direct Catalyst Poisoning by Substrate: The Lewis basic nitrogen atom of the isoindoline ring is coordinating to the metal center (e.g., Palladium, Rhodium, Copper), forming a stable, off-cycle complex that is catalytically inactive.[1][2]
-
Ligand Degradation: Phosphine-based ligands are susceptible to oxidation or P-C bond cleavage under reaction conditions, leading to the loss of the active catalytic species.[3]
-
Trace Impurities: Contaminants in the starting materials, reagents, or solvent (e.g., sulfur compounds, heavy metals, water, oxygen) are deactivating the catalyst.[4][5]
Suggested Solutions & Protocol
-
Counteracting Substrate Poisoning: The primary strategy is to kinetically favor the desired catalytic cycle over the poisoning pathway. This is often achieved by modifying the catalyst's coordination sphere.
-
Solution 1.1: Employ Sterically Hindered Ligands. Bulky, electron-rich phosphine ligands (e.g., Buchwald or cataCXium-type ligands) can create a "protective pocket" around the metal center. This sterically discourages the coordination of the isoindoline nitrogen while still allowing the intended substrates to engage in the catalytic cycle.[1][6]
-
Solution 1.2: Increase Ligand-to-Metal Ratio. For reactions involving amine-like substrates, adding a slight excess of the phosphine ligand can help prevent the substrate from displacing the ligand and poisoning the catalyst.[7] Start with a 1.2:1 or 1.5:1 ligand-to-metal ratio.
-
-
Ensuring Reagent and System Purity:
-
Solution 2.1: Purify Starting Materials. Recrystallize or perform column chromatography on the isoindoline derivative and coupling partner to remove potential catalyst poisons.[8]
-
Solution 2.2: Use High-Purity Reagents. Utilize fresh, high-purity catalyst pre-cursors and ligands. Ensure solvents are anhydrous and rigorously degassed.
-
Solution 2.3: Implement Rigorous Inert Atmosphere Technique. Assemble the reaction under a steady flow of argon or nitrogen. Use Schlenk techniques or a glovebox to minimize exposure to air and moisture.
-
Workflow: Troubleshooting a Stalled Reaction
Caption: Competing pathways of catalytic cycle vs. catalyst poisoning.
Q2: Besides the substrate itself, what are the most common catalyst poisons I should be aware of in my lab?
A2: Several classes of impurities, often present in trace amounts, can act as potent catalyst poisons. It is crucial to be aware of their sources to prevent contamination. [4][5][9]
| Poison | Common Sources | Mechanism of Action | Mitigation Strategy |
|---|---|---|---|
| Sulfur Compounds | Reagents (e.g., thiols, thioethers), natural gas-derived solvents, contaminated starting materials. | Strong chemisorption onto the metal surface, forming stable metal sulfides that block active sites. [10][11] | Purify reagents; use high-purity solvents; use a sacrificial scavenger bed. |
| Heavy Metals | Cross-contamination from other reactions (e.g., Pb, Hg, As), impurities in inorganic bases. [12][13] | Alloying with the catalyst metal or blocking active sites. | Use high-purity reagents; dedicated glassware for sensitive reactions. |
| Halides | Byproducts of previous steps, impurities in reagents (e.g., excess Cl⁻, I⁻). | Can form stable, less reactive M₂PdX₄ species, inhibiting the catalyst. [7] | Use salt-free starting materials where possible; choose bases that form less-inhibitory byproducts. |
| Water & Oxygen | Atmospheric contamination, wet solvents, hygroscopic reagents. | Can lead to the oxidation of phosphine ligands to inactive phosphine oxides and decomposition of the active metal center. [3] | Use anhydrous solvents, degas thoroughly, and maintain a strict inert atmosphere. |
| Coordinating Solvents/Additives | DMF, DMSO, nitriles, certain additives. | Can compete with substrates for coordination to the metal center, slowing or inhibiting the reaction. | Screen non-coordinating solvents (e.g., Toluene, Dioxane, THF); use additives judiciously. |
Q3: What is the role of phosphine ligands in mitigating poisoning by isoindoline substrates?
A3: Phosphine ligands are critical for both stabilizing the active catalytic species and preventing substrate-induced poisoning. Their effectiveness is governed by two main properties:
-
Steric Bulk (Cone Angle): Large, bulky ligands (e.g., P(t-Bu)₃, XPhos, SPhos) occupy significant space around the metal center. This steric shield makes it physically difficult for the nitrogen atom of the isoindoline to approach and bind to the metal, while still allowing smaller reactants to access the active site. [1][6]* Electronic Properties: Electron-rich phosphines (typically alkylphosphines) increase the electron density on the metal center. This enhances the rate of key steps in many catalytic cycles (like oxidative addition), helping the desired reaction outcompete the deactivation pathway. [6] The correct choice of ligand is a balance; it must be bulky enough to prevent poisoning but not so bulky that it shuts down the desired reactivity.
Protective Effect of a Bulky Ligand
Caption: Bulky ligands sterically hinder N-heterocycle coordination.
Q4: When should I consider using a scavenger, and what types are available?
A4: A scavenger is a substance added to a reaction mixture to selectively remove or deactivate impurities that could act as catalyst poisons. [14]They are a proactive measure used when you suspect the presence of specific contaminants that are difficult to remove by standard purification.
-
When to Use:
-
When using reagents or solvents known to contain trace impurities (e.g., water in hygroscopic salts, oxygen in solvents).
-
When troubleshooting has ruled out other common causes of deactivation.
-
In process chemistry, where feedstock purity may vary between batches.
-
-
Types of Scavengers:
-
Oxygen Scavengers: Substances like hydrazine or ascorbic acid can be used in certain contexts to remove dissolved O₂. [14]However, in catalysis, the most common method is physical removal via sparging with an inert gas.
-
Water Scavengers: Molecular sieves are commonly added to reactions to trap trace amounts of water.
-
Metal Scavengers: Silica-bound or polymer-bound thiols and other functionalized resins can be used to remove problematic heavy metal impurities from starting materials before they enter the reaction. [15]These are also widely used post-reaction for product purification.
-
Acid/Base Scavengers: Non-coordinating bases or acidic resins can be used to neutralize acidic or basic impurities that might interfere with the catalyst.
-
Q5: What analytical techniques can help me diagnose the cause of catalyst poisoning?
A5: Identifying the specific poison is key to effective troubleshooting. Several analytical techniques can provide valuable insights:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile organic impurities in solvents or starting materials that could be potential poisons. [16]* Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): An extremely sensitive technique for quantifying trace heavy metal contaminants (e.g., lead, mercury, arsenic) in reagents or on a deactivated catalyst sample. [12][17]* X-ray Photoelectron Spectroscopy (XPS): A surface-sensitive technique that can analyze the elemental composition and chemical state of a heterogeneous catalyst's surface, directly identifying adsorbed poisons like sulfur or chlorine. [18][19]* Nuclear Magnetic Resonance (NMR) Spectroscopy: In-situ or periodic ¹H and ³¹P NMR can monitor the reaction progress and the state of the phosphine ligand. The appearance of new signals in the ³¹P NMR spectrum can indicate ligand degradation (e.g., oxidation to phosphine oxide). [3]* Infrared (IR) Spectroscopy: Can be used to detect changes on a catalyst's surface or the formation of byproducts indicative of poisoning, such as the strong P=O stretch of a phosphine oxide. [18]
References
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How to Prevent Catalyst Poisoning at the Industrial Scale. (2024). Novaket. [Link]
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How Does Sulfur from Fuel Also Contribute to Catalytic Converter Poisoning? (2025). Learn Engineering. [Link]
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Catalyst Poisoning: Palladium & Platinum. (2024). StudySmarter. [Link]
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Catalyst Poisoning Mitigation. (2025). Sustainability Directory. [Link]
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Catalyst Poisoning Testing. (n.d.). Intertek. [Link]
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How to detect catalyst poisoning in hydrotreaters. (2025). Patsnap. [Link]
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Liu, C., et al. (2020). SO2 Poisoning Mechanism. Encyclopedia.pub. [Link]
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Wang, X., et al. (2012). Sulfur poisoning mechanism of steam reforming catalysts: an X-ray absorption near edge structure (XANES) spectroscopic study. Physical Chemistry Chemical Physics. [Link]
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Catalyst poisoning. (n.d.). Wikipedia. [Link]
-
Why Does Catalyst Poisoning Occur In Kinetics? (2025). Chemistry For Everyone - YouTube. [Link]
-
Albers, P., et al. (2001). Poisoning and deactivation of palladium catalysts. Journal of Molecular Catalysis A: Chemical. [Link]
-
Singh, D. B., et al. (2020). Techniques for Overcoming Sulfur Poisoning of Catalyst Employed in Hydrocarbon Reforming. ResearchGate. [Link]
-
Ultratrace Quantitative Analysis of Catalyst Poisoners Using a Dedicated GC-MS Analyzer. (2012). LCGC. [Link]
-
Catalyst poison. (n.d.). Britannica. [Link]
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Magano, J. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. [Link]
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Analysis of Catalysts. (n.d.). Tascon GmbH. [Link]
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Wang, Z., et al. (2026). External Surface Engineering of Zeolites to Mitigate Indium Poisoning in Tandem Catalytic CO2 Hydrogenation. ACS Catalysis. [Link]
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Mitigating the Poisoning Effect of Formate during CO2 Hydrogenation to Methanol over Co-Containing Dual-Atom Oxide Catalysts. (n.d.). JACS Au. [Link]
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What Is Catalyst Poisoning In Chemical Reactions? (2025). Chemistry For Everyone - YouTube. [Link]
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Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions. (2017). University of Bath. [Link]
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Use of scavenger agents in heterogeneous photocatalysis: truths, half-truths, and misinterpretations. (n.d.). RSC Publishing. [Link]
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Scavenger (chemistry). (n.d.). Wikipedia. [Link]
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Catalyst poisoning. (n.d.). Grokipedia. [Link]
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Poisoning effect of some nitrogen compounds on nano-sized nickel catalysts in p-nitrophenol hydrogenation. (2025). ResearchGate. [Link]
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Catalyst Poison Countermeasures. (n.d.). Nikki-Universal Co., Ltd.[Link]
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Stoichiometric and Catalytic Scavengers as Protection against Nerve Agent Toxicity. (2016). ResearchGate. [Link]
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Lenz, D. E., et al. (2007). Stoichiometric and catalytic scavengers as protection against nerve agent toxicity: a mini review. Toxicology and Applied Pharmacology. [Link]
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Chen, G., et al. (2015). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Nature. [Link]
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Advanced Strategies for Mitigating Catalyst Poisoning in Low and High Temperature Proton Exchange Membrane Fuel Cells: Recent Progress and Perspectives. (2025). ResearchGate. [Link]
-
Szöllősi, G., & Bartók, M. (2020). Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium. MDPI. [Link]
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What Is A Catalyst Poison? (2025). Chemistry For Everyone - YouTube. [Link]
-
Valmas, C., et al. (2018). Mechanisms of Phosphine Toxicity. Toxics. [Link]
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The chemistry of isoindole natural products. (n.d.). Beilstein Journals. [Link]
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ACS Catalysis Ahead of Print. (n.d.). American Chemical Society. [Link]
-
Synthesis of isoindolinones. (n.d.). Organic Chemistry Portal. [Link]
-
Metal-phosphine complex. (n.d.). Wikipedia. [Link]
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Technical Support Center: Boc-Deprotection in the Presence of an Iodo-Group
A-Level: Senior Application Scientist
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the deprotection of tert-butyloxycarbonyl (Boc) groups in molecules containing an iodo-group. The presence of the C-I bond, particularly on an aromatic ring, introduces specific challenges that require careful consideration of deprotection methods to avoid unwanted side reactions and ensure high yields of the desired product. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to navigate these complexities.
Frequently Asked Questions (FAQs)
Q1: Why is my Boc-deprotection incomplete when using standard TFA conditions in the presence of an iodo-group?
A1: While trifluoroacetic acid (TFA) is a robust reagent for Boc deprotection, incomplete conversion in iodo-substituted compounds can occur.[1] The electron-withdrawing nature of the iodo-group can decrease the basicity of the nitrogen atom, making protonation of the carbamate less favorable. This can slow down the rate of deprotection. Additionally, steric hindrance from a bulky iodo-group, especially in an ortho position, can impede the approach of the acid.
Q2: I'm observing significant byproducts in my reaction. What are the likely side reactions?
A2: The primary side reaction of concern is the potential for electrophilic attack on the electron-rich aromatic ring by the tert-butyl cation generated during the deprotection.[2][3] This can lead to t-butylation of the aromatic ring, often ortho or para to activating groups. While the iodo-group is deactivating, other substituents on the ring can still promote this side reaction. Another potential issue, though less common under standard acidic deprotection, is protodeiodination (loss of the iodo-group), particularly with very strong acids or extended reaction times at elevated temperatures.
Q3: Can I use Lewis acids for Boc-deprotection of iodo-substituted compounds?
A3: Yes, Lewis acids can be an effective alternative to Brønsted acids. Reagents like zinc bromide (ZnBr₂)[4][5][6][7] and trimethylsilyl iodide (TMSI)[8][9][10][11] are known to mediate Boc-deprotection under milder, often non-protic conditions, which can be advantageous for sensitive substrates. However, it is crucial to screen conditions carefully as some Lewis acids can also coordinate with the iodo-group, potentially leading to undesired reactivity.
Q4: Are there any "neutral" or milder methods that are compatible with iodo-groups?
A4: Several milder methods have been developed to address the challenges of deprotecting sensitive substrates.[12] Thermal deprotection, often carried out in a high-boiling solvent or even neat, can be effective if the molecule is thermally stable.[13][14] Additionally, methods employing catalytic amounts of iodine have been reported for N-Boc deprotection under neutral conditions, which could be an interesting option to explore, though careful optimization would be needed to avoid any exchange or side reactions with the existing iodo-group.[15][16][17]
Troubleshooting Guides
Scenario 1: Incomplete Deprotection with Standard Acidic Conditions
If you are observing a significant amount of starting material after treatment with standard acidic reagents like TFA in DCM or HCl in dioxane, consider the following troubleshooting steps.
Decision Workflow for Incomplete Deprotection
Caption: Decision tree for selecting a Boc-deprotection method.
Summary of Recommended Conditions
| Method | Reagents | Solvent | Temperature | Key Advantages | Potential Issues |
| Standard Acidic | TFA (20-50%) or 4M HCl | DCM or 1,4-Dioxane | 0 °C to RT | Fast and generally effective. [18] | Incomplete reaction, t-butylation side products. |
| Acidic with Scavengers | TFA (95%), TIS (2.5%), H₂O (2.5%) | DCM | 0 °C to RT | Minimizes t-butylation of sensitive residues. [19] | Still harsh for very acid-labile groups. |
| Lewis Acid (ZnBr₂) | ZnBr₂ (1.5-2 equiv.) | Anhydrous DCM | RT | Milder, good for acid-sensitive substrates. [4][5] | Requires anhydrous conditions, may be slow. |
| Lewis Acid (TMSI) | TMSI (1.2-1.5 equiv.) | Anhydrous CHCl₃ or DCM | RT | Mild, non-hydrolytic conditions. [8] | Reagent is moisture-sensitive. |
| Thermal | None | High-boiling solvent or neat | High Temp (e.g., 100-150 °C) | Avoids acidic reagents entirely. [13] | Substrate must be thermally stable. |
References
- Benchchem. (n.d.). Application Notes and Protocols: Mild Acidic Conditions for Boc Group Removal from PEG Linkers.
- Aouf, N.-E., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Semantic Scholar.
- MDPI. (2021). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI.
- Benchchem. (n.d.). Experimental procedure for deprotection of Boc-protected amines.
- Wikipedia. (2023). Protecting group.
- Fiveable. (n.d.). Acid-Labile Protecting Groups Definition.
- Benchchem. (n.d.). Optimizing Cleavage Conditions for Peptides with Novel Acid-Labile Protecting Groups like Dap(Adpoc).
- Kumar, G. P., et al. (2013). Research Article Iodine-Mediated Neutral and Selective N-Boc Deprotection. Semantic Scholar.
- Kumar, G. P., et al. (2013). Iodine-Mediated Neutral and Selective N-Boc Deprotection. ResearchGate.
- ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Wordpress.
- PMC. (2019). A Zinc-Mediated Deprotective Annulation Approach to New Polycyclic Heterocycles. PMC.
- Li, B., et al. (2003). Development of Mild Conditions for the Deprotection of the tert-Butoxycarbonyl Protecting Group. Tetrahedron Letters, 44, 8113–8115.
- NIH. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. NIH.
- Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros.
- Nigam, S. C., et al. (1989). Selective Removal of the Tert-Butoxycarbonyl Group from Secondary Amines: ZnBr₂ as the Deprotecting Reagent.
- RSC. (2020). Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride. RSC Advances, 10, 24017–24026.
- NIH. (2013). Understanding Acid Lability of Cysteine Protecting Groups. PMC.
- ACS Publications. (2018). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development.
- Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA.
- ResearchGate. (2018). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- Fisher Scientific. (n.d.). Amine Protection / Deprotection.
- ResearchGate. (n.d.). Iodine-mediated N-Boc deprotection of amines under solvent-free conditions.
- Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.
- Common Organic Chemistry. (n.d.). Zinc Bromide.
- Common Organic Chemistry. (n.d.). Trimethylsilyl Iodide - TMSI.
- Common Organic Chemistry. (n.d.). Boc Deprotection - TMSI.
- Common Organic Chemistry. (n.d.). Boc Deprotection - ZnBr2.
- Benchchem. (n.d.). Navigating Boc Deprotection: A Guide to Minimizing Side Products.
- Common Organic Chemistry. (n.d.). Boc Deprotection - TFA.
- Reddit. (2023). Alternative Methods for Boc Deprotection. r/chemistry.
- Benchchem. (n.d.). Side reactions of Boc deprotection with scavengers.
- SciSpace. (2012). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst.
- Scribd. (n.d.). TFA Deprotection.
Sources
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- 2. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
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Technical Support Center: Navigating Scale-Up for tert-Butyl 5-iodoisoindoline-2-carboxylate Reactions
Welcome to the technical support center for processes involving tert-Butyl 5-iodoisoindoline-2-carboxylate. This guide is designed for researchers, chemists, and process development professionals who are transitioning reactions with this intermediate from bench-scale to larger, pilot, or manufacturing scales. As a Senior Application Scientist, my goal is to provide not just procedures, but the underlying chemical and engineering principles to empower you to solve problems proactively. This document is structured to address the most common and critical challenges you may face, ensuring your scale-up is efficient, safe, and successful.
Troubleshooting Guide: From Bench Woes to Pilot Wins
Scaling up a reaction is rarely a linear process. The changing surface-area-to-volume ratio, altered heat and mass transfer dynamics, and different equipment can introduce unexpected challenges. This section addresses specific, common problems in a direct question-and-answer format.
Q1: My reaction yield dropped significantly when I moved from a 1 L flask to a 50 L reactor. What are the likely causes and how can I fix it?
A significant drop in yield upon scale-up is a classic problem, often rooted in mixing, thermal control, or reagent addition. The cause can be systematically diagnosed.
Causality: At the small scale, heat and reagents are distributed almost instantaneously. In a 50 L reactor, inefficient stirring can create localized "hot spots" or areas of high reagent concentration, leading to side reactions and impurity formation. Similarly, poor heat transfer can cause the internal temperature to rise uncontrollably, degrading products or reagents.
Troubleshooting Protocol:
-
Analyze In-Process Controls (IPCs): Re-examine your TLC or HPLC data from the scaled-up batch.
-
Incomplete conversion? This points to insufficient mixing or reaction time. The larger volume may require a longer hold time to achieve the same conversion as the lab scale.
-
New, significant impurities? This often indicates thermal excursions or concentration issues. The impurity profile provides clues to the side reactions occurring.
-
-
Evaluate Mixing Efficiency:
-
Ensure the impeller design (e.g., pitch-blade, anchor) and agitation speed (RPM) are appropriate for the viscosity and geometry of your reaction. A common mistake is not increasing agitation power sufficiently to maintain homogeneity.
-
For heterogeneous reactions (e.g., slurries), ensure the agitation is sufficient to keep solids suspended.
-
-
Re-evaluate Reagent Addition:
-
A reagent added "all at once" in the lab may need to be added slowly and sub-surface in the plant to control the exotherm and maintain a low concentration of the reactive species. A patent for a related isoquinoline synthesis highlights the importance of controlled addition temperatures, sometimes as low as -20 to 5°C, to maximize yield and minimize impurities[1].
-
-
Implement a Controlled Temperature Profile: Use a reactor jacket with a suitable heating/cooling fluid to maintain the target temperature. Log the internal and jacket temperatures throughout the batch to identify any dangerous exotherms.
Below is a decision-making workflow to diagnose the root cause of yield loss.
Sources
Validation & Comparative
A Comparative Guide to the Reactivity of tert-Butyl 5-iodoisoindoline-2-carboxylate and its Bromo Analog in Cross-Coupling Reactions
Introduction
In the landscape of modern drug discovery and development, the isoindoline scaffold is a privileged structure, appearing in a multitude of biologically active molecules. The ability to functionalize this core through transition-metal catalyzed cross-coupling reactions is paramount for generating diverse compound libraries for screening. The choice of the aryl halide precursor—typically an iodide or a bromide—is a critical decision point in any synthetic strategy, directly impacting reaction efficiency, catalyst selection, and overall yield. This guide provides an in-depth technical comparison of the reactivity of two key building blocks: tert-Butyl 5-iodoisoindoline-2-carboxylate and its bromo analog, tert-Butyl 5-bromoisoindoline-2-carboxylate . We will delve into the fundamental principles governing their differential reactivity and provide practical, data-driven insights to aid researchers in making informed decisions for their synthetic campaigns.
The Decisive Step: A Tale of Two Halogens in Oxidative Addition
The generally accepted reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F . This order is primarily dictated by the carbon-halogen (C-X) bond dissociation energy (BDE).[1][2] A weaker C-X bond facilitates the initial, and often rate-determining, step of the catalytic cycle: oxidative addition of the aryl halide to the low-valent palladium(0) complex.[3]
The C(sp²)-I bond is significantly weaker than the C(sp²)-Br bond, making the iodo-substituted isoindoline more susceptible to oxidative addition. This fundamental difference in bond strength is the primary driver for the generally higher reactivity of the iodo-analog.
| Bond Type | Typical Bond Dissociation Energy (kJ/mol) |
| C(sp²)-Br | ~339 |
| C(sp²)-I | ~276 |
| Table 1: Comparison of Carbon-Halogen Bond Dissociation Energies.[2] |
This energy difference translates to milder reaction conditions (e.g., lower temperatures, shorter reaction times) often being sufficient for the iodo-substituted compound compared to its bromo counterpart.
Reactivity in Practice: Suzuki-Miyaura and Buchwald-Hartwig Couplings
While the C-X bond energy provides a strong theoretical foundation, the practical reactivity can be influenced by other factors within the catalytic cycle. We will explore the implications for two of the most widely used cross-coupling reactions in medicinal chemistry: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.
Suzuki-Miyaura Coupling: A Clear Advantage for the Iodo Analog
However, an interesting nuance has been observed in some systems using traditional Pd/PPh₃ catalysts at lower temperatures (~50 °C), where aryl iodides have shown surprisingly poor reactivity compared to aryl bromides.[6] This has been attributed to the unexpectedly poor turnover of the key on-cycle intermediate trans-[Pd(PPh₃)₂(Ar)(I)].[6] This highlights the importance of catalyst and ligand selection in harnessing the intrinsic reactivity of the aryl halide.
Buchwald-Hartwig Amination: A More Complex Picture
The Buchwald-Hartwig amination presents a more intricate scenario. While the initial oxidative addition is still faster for the aryl iodide, the subsequent steps of the catalytic cycle can be influenced by the nature of the halide. It has been observed that in some cases, aryl iodides can be less efficient substrates than aryl bromides in C-N bond-forming processes.[7][8] This has been attributed to the formation of stable, off-cycle palladium-iodide bridged dimers, which are less reactive towards the amine nucleophile.[7][8] The use of specific ligands, such as biarylphosphines, can mitigate the formation of these unreactive dimers and improve the efficiency of aryl iodide amination.[9]
Therefore, while the iodo analog is generally more reactive, successful Buchwald-Hartwig amination requires careful optimization of the catalyst system (palladium precursor and ligand) and reaction conditions to overcome potential inhibition by iodide.
Experimental Data: A Comparative Overview
While a direct head-to-head experimental comparison for this compound and its bromo analog under identical conditions is not available in the published literature, we can infer their relative reactivity from reported yields in similar transformations. The following table collates representative data for Suzuki and Buchwald-Hartwig reactions of various aryl iodides and bromides, illustrating the general trends discussed.
| Reaction Type | Aryl Halide | Coupling Partner | Catalyst System | Conditions | Yield (%) | Reference |
| Suzuki-Miyaura | Aryl Iodide | Arylboronic acid | Pd(OAc)₂ (0.5 mol%) | WEB, rt | 90-98% | [10] |
| Suzuki-Miyaura | Aryl Bromide | Arylboronic acid | Pd(OAc)₂ (0.5 mol%) | WEB, rt | 70-85% | [10] |
| Buchwald-Hartwig | Aryl Iodide | Aniline | Ni(acac)₂ / Phenylboronic ester | K₃PO₄, 120°C | 73-95% | [11] |
| Buchwald-Hartwig | Aryl Bromide | Aniline | Pd₂(dba)₃ / Xantphos | Cs₂CO₃, 110°C | 66-99% | [7] |
| Table 2: Representative Yields for Suzuki-Miyaura and Buchwald-Hartwig Reactions of Aryl Iodides and Bromides. |
Decision-Making Workflow for Halide Selection
The choice between the iodo- and bromo-substituted isoindoline should be guided by a combination of factors including the desired reaction, the nature of the coupling partner, and practical considerations such as cost and availability.
Caption: Decision workflow for selecting the appropriate isoindoline halide.
Experimental Protocols
The following are generalized, step-by-step methodologies for Suzuki-Miyaura and Buchwald-Hartwig reactions, which can be adapted for the specific isoindoline substrates.
Representative Protocol for Suzuki-Miyaura Coupling
This protocol is a starting point and may require optimization for specific substrates.
-
Reaction Setup: To an oven-dried Schlenk tube, add tert-butyl 5-haloisoindoline-2-carboxylate (1.0 mmol), the arylboronic acid (1.2 mmol), and a suitable base (e.g., K₂CO₃, 2.0 mmol).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add a degassed solvent system (e.g., a mixture of toluene and water, 4:1, 5 mL) via syringe.
-
Reaction: Stir the mixture at the desired temperature (room temperature to 80 °C for the iodo-analog; 80-110 °C for the bromo-analog) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Representative Protocol for Buchwald-Hartwig Amination
This protocol is a general guideline and requires careful optimization of the ligand and base.
-
Reaction Setup: In a glovebox or under a flow of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., Xantphos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu, 1.4 mmol) to an oven-dried Schlenk tube.
-
Reagent Addition: Add the tert-butyl 5-haloisoindoline-2-carboxylate (1.0 mmol).
-
Inert Atmosphere: Seal the tube, remove from the glovebox (if applicable), and establish an inert atmosphere.
-
Solvent and Amine Addition: Add an anhydrous, degassed solvent (e.g., toluene or dioxane, 3-5 mL), followed by the amine (1.2 mmol).
-
Reaction: Heat the mixture with vigorous stirring at the appropriate temperature (typically 80-110 °C) for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction with water and extract with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.[12]
Conclusion
The choice between this compound and its bromo analog is a strategic one that should be made with a clear understanding of the underlying principles of reactivity in cross-coupling reactions.
-
For C-C bond forming reactions like the Suzuki-Miyaura coupling , the iodo-analog is generally the superior choice , offering higher reactivity that translates to milder conditions, shorter reaction times, and often higher yields. It is particularly advantageous when using less reactive coupling partners.
-
For C-N bond forming reactions like the Buchwald-Hartwig amination , the situation is more nuanced. While the iodo-compound possesses a more labile C-X bond, potential catalyst inhibition by iodide necessitates careful selection of ligands to ensure efficient turnover. The bromo-analog, while requiring more forcing conditions, can sometimes offer a more straightforward optimization process.
Ultimately, the decision rests on a balance of desired reactivity, the specific transformation being undertaken, and practical considerations of cost and availability. This guide provides the fundamental knowledge and practical starting points to empower researchers to make the optimal choice for their synthetic endeavors.
References
-
Dorel, R., & Haydl, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]
-
Boruah, P. R., Ali, A. A., Saikia, B., & Sarma, D. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. RSC Advances, 5(58), 46955-46958. [Link]
- Hartwig, J. F. (2010).
-
Zhang, Y., et al. (2020). Optimizing Chemical Reaction Conditions Using Deep Learning: a Case Study for Suzuki-Miyaura Cross-Coupling Reaction. Scientific Reports, 10(1), 1-10. [Link]
-
Li, G., et al. (2018). Copper-catalyzed Ligand-Free Suzuki–Miyaura Coupling Reaction of Aryl Halides with Arylboronic Acid. Journal of Medicinal and Chemical Sciences, 1(1), 1-6. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(12), 1916-1925. [Link]
-
Mondal, S., et al. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. ACS Omega, 7(27), 23456-23466. [Link]
-
Mondal, S., et al. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald− Hartwig-Type Amination toward Bioactivity Assay. ACS Omega, 7(27), 23456-23466. [Link]
-
Kashani, S. K., et al. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
Chemistry LibreTexts. (2022). Bond Dissociation Energy. [Link]
-
Blanksby, S. J., & Ellison, G. B. (2003). Bond Dissociation Energies of Organic Molecules. Accounts of Chemical Research, 36(4), 255-263. [Link]
-
ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?[Link]
-
gchem. (n.d.). Covalent Bond Energies. [Link]
-
Anderson, K. W., et al. (2006). An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors. Journal of the American Chemical Society, 128(33), 10694-10695. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
ResearchGate. (2024). Reaction scope using 2 b in the Buchwald–Hartwig reaction. [Link]
-
van der Westhuyzen, R., et al. (2020). What can reaction databases teach us about Buchwald–Hartwig cross-couplings? Chemical Science, 11(40), 10976-10985. [Link]
-
Littke, A. F., & Fu, G. C. (2002). The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands. Accounts of Chemical Research, 35(12), 1146-1153. [Link]
-
Mondal, S., et al. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. ACS Omega, 7(27), 23456-23466. [Link]
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The Halogen Dance in PROTAC Synthesis: A Comparative Guide to Iodo- vs. Bromo-Isoindoline Efficiency
For Researchers, Scientists, and Drug Development Professionals
In the intricate choreography of PROTAC (Proteolysis Targeting Chimera) synthesis, every step and component is critical to the final efficacy of the molecule. Among the most pivotal of these components is the E3 ligase-recruiting moiety, frequently an isoindoline-based structure derived from thalidomide or its analogs like pomalidomide and lenalidomide. The covalent attachment of this unit to a linker, destined to bind a target protein ligand, is a cornerstone of the synthetic process. This crucial connection is typically forged through palladium-catalyzed cross-coupling reactions, where a halogenated isoindoline is the star dancer.
This guide provides an in-depth comparison of the two most common halogen partners in this dance: iodine and bromine. We will explore the efficiency, reactivity, and practical considerations of using iodo-isoindoline versus bromo-isoindoline in PROTAC synthesis, supported by established chemical principles and experimental insights, to empower researchers in making informed decisions for their synthetic strategies.
The Fundamental Chemistry: A Tale of Two Halogens
The choice between an iodo- or bromo-substituted isoindoline as a precursor for PROTAC synthesis hinges on the kinetics and thermodynamics of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. The generally accepted reactivity trend for aryl halides in these reactions is I > Br > Cl.[1] This is primarily attributed to the bond dissociation energies of the carbon-halogen bond; the C-I bond is weaker than the C-Br bond, making it more susceptible to oxidative addition by the palladium catalyst, which is often the rate-determining step in the catalytic cycle.[1]
However, the narrative of reactivity is more nuanced than this simple trend suggests. While the oxidative addition of an aryl iodide to a palladium(0) catalyst is typically faster than that of an aryl bromide, the overall reaction efficiency can be influenced by subsequent steps in the catalytic cycle, such as transmetalation and reductive elimination.[2]
Reactivity Under the Microscope: Iodo- vs. Bromo-Isoindoline
From a purely chemical standpoint, iodo-isoindoline derivatives are generally more reactive than their bromo counterparts. This enhanced reactivity can translate to several practical advantages in the laboratory:
-
Milder Reaction Conditions: The weaker C-I bond often allows for cross-coupling reactions to proceed under milder conditions, such as lower temperatures and shorter reaction times.[1]
-
Lower Catalyst Loading: The facile oxidative addition may permit the use of lower concentrations of the palladium catalyst, which is both cost-effective and reduces the potential for metal contamination in the final product.
-
Broader Substrate Scope: In some challenging coupling reactions, the higher reactivity of the iodide can be the deciding factor in achieving a successful transformation where the bromide may fail or provide only low yields.
Conversely, there are scenarios where the greater reactivity of iodo-isoindolines can be a double-edged sword:
-
Reduced Stability: Aryl iodides can be less stable than aryl bromides, potentially being more susceptible to degradation, especially when exposed to light. This can impact the shelf-life of starting materials and intermediates.
-
Side Reactions: The high reactivity can sometimes lead to a higher propensity for side reactions, such as homocoupling of the organometallic reagent.
Interestingly, some studies have shown that under specific conditions, particularly in Suzuki-Miyaura couplings at lower temperatures with certain catalyst systems, aryl bromides can exhibit superior performance to aryl iodides.[2] This has been attributed to a potentially slower transmetalation step for the iodide intermediate compared to the bromide.[2]
Comparative Data Summary
While direct head-to-head comparative studies for iodo- vs. bromo-isoindoline in PROTAC synthesis are not abundant in the literature, we can extrapolate from the broader knowledge of aryl halide reactivity. The following table summarizes the expected performance differences based on established chemical principles.
| Feature | Iodo-Isoindoline | Bromo-Isoindoline | Rationale |
| Reactivity | Higher | Lower | Weaker C-I bond leads to faster oxidative addition.[1] |
| Reaction Conditions | Milder (lower temp, shorter time) | More forcing (higher temp, longer time) | Lower activation energy for C-I bond cleavage.[1] |
| Catalyst Loading | Potentially lower | Generally higher | More efficient initiation of the catalytic cycle. |
| Cost | Generally higher | Generally lower | More complex synthesis of iodinated starting materials. |
| Stability | Lower (potential light sensitivity) | Higher | Stronger C-Br bond. |
| Yields | Often higher, but can be condition-dependent | Can be very high, sometimes better at lower temps.[2] | A complex interplay of all steps in the catalytic cycle. |
Experimental Workflows and Protocols
The following sections provide generalized, step-by-step methodologies for key cross-coupling reactions used in PROTAC synthesis, highlighting where the choice between an iodo- or bromo-isoindoline would influence the protocol.
Suzuki-Miyaura Coupling: Forging a C-C Bond
This reaction is widely used to couple the isoindoline core to a linker containing a boronic acid or ester.
Caption: Generalized workflow for Suzuki-Miyaura coupling in PROTAC synthesis.
Protocol:
-
Reaction Setup: In a reaction vessel, combine the halo-isoindoline (1.0 eq.), the boronic acid or boronic ester linker fragment (1.1-1.5 eq.), a suitable base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄; 2-3 eq.), and a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf); 1-5 mol%).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of dioxane and water or DMF.[3]
-
Degassing: Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove oxygen, which can deactivate the catalyst.
-
Heating: Heat the reaction mixture to the desired temperature (typically 80-120 °C). Note: Reactions with iodo-isoindoline may proceed efficiently at the lower end of this range, while bromo-isoindoline may require higher temperatures or longer reaction times.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Sonogashira Coupling: Introducing an Alkyne Linker
This reaction is ideal for incorporating a rigid alkyne linker into the PROTAC structure.
Caption: Generalized workflow for Sonogashira coupling in PROTAC synthesis.
Protocol:
-
Reaction Setup: To a reaction vessel, add the halo-isoindoline (1.0 eq.), the terminal alkyne linker (1.2-2.0 eq.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂; 1-5 mol%), a copper(I) co-catalyst (e.g., CuI; 1-10 mol%), and a suitable base (e.g., triethylamine, diisopropylethylamine).
-
Solvent Addition: Add a degassed solvent such as THF or DMF.
-
Reaction Conditions: Stir the reaction mixture under an inert atmosphere at room temperature or with gentle heating. Note: Iodo-isoindolines often react efficiently at room temperature, whereas bromo-isoindolines may require heating to achieve a reasonable reaction rate.[4]
-
Monitoring, Workup, and Purification: Follow steps 5-7 as described for the Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination: Forming a C-N Linkage
This reaction is crucial for connecting the isoindoline to an amine-terminated linker.
Protocol:
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine the halo-isoindoline (1.0 eq.), the amine-containing linker (1.1-1.5 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos, RuPhos), and a strong, non-nucleophilic base (e.g., NaOt-Bu, LHMDS).[5]
-
Solvent Addition: Add a dry, degassed aprotic solvent such as toluene or dioxane.
-
Heating: Heat the reaction mixture under an inert atmosphere. Note: The higher reactivity of iodo-isoindoline may allow for lower reaction temperatures or shorter reaction times compared to bromo-isoindoline.
-
Monitoring, Workup, and Purification: Follow steps 5-7 as described for the Suzuki-Miyaura coupling.
The Causality Behind Experimental Choices
The decision to use an iodo- or bromo-isoindoline precursor is often a balance between desired reactivity and practical constraints.
-
For rapid library synthesis and initial proof-of-concept studies, where speed and the ability to drive reactions to completion under mild conditions are paramount, the higher reactivity of iodo-isoindoline is often advantageous.
-
For large-scale synthesis and process development, the lower cost, greater stability, and often more predictable reactivity of bromo-isoindoline can make it the more attractive option. The potential for slightly harsher conditions is often an acceptable trade-off for the improved economics and robustness of the process.
The choice of catalyst, ligand, base, and solvent system is also critical and can be tailored to the specific halogen being used. For instance, more electron-rich and bulky phosphine ligands are often employed to facilitate the more challenging oxidative addition of aryl bromides.
Conclusion: A Strategic Choice for PROTAC Synthesis
There is no single "better" halogen for isoindoline-based PROTAC synthesis; the optimal choice is context-dependent. Iodo-isoindolines offer the advantage of higher reactivity, often enabling milder and faster reactions, which is ideal for early-stage discovery and the synthesis of complex analogs. In contrast, bromo-isoindolines provide a more cost-effective, stable, and robust option for larger-scale synthesis, where process optimization can overcome their inherently lower reactivity.
By understanding the fundamental principles of palladium-catalyzed cross-coupling reactions and considering the practical aspects of cost and stability, researchers can strategically select the appropriate halogenated isoindoline to efficiently and effectively advance their PROTAC development programs.
References
- Recyclable palladium–graphene nanocomposite catalysts containing ionic polymers: efficient Suzuki coupling reactions. RSC Advances.
- Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry.
- Challenging cross couplings, in water, aided by in situ iodination of (hetero)
- Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation.
- Rapid PROTAC Discovery Platform: Nanomole-Scale Array Synthesis and Direct Screening of Reaction Mixtures. ACS Central Science.
- New thalidomide analogues derived through Sonogashira or Suzuki reactions and their TNF expression inhibition profiles. Request PDF.
- Reactivity Showdown: 4-Iodo-3- methoxyisothiazole vs. 4-Bromo-3. Benchchem.
- E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry.
- Suzuki reaction. Wikipedia.
- Click chemistry in the development of PROTACs. Chemical Society Reviews.
- Development of Rapid and Facile Solid-Phase Synthesis of PROTACs via a Variety of Binding Styles. ChemistryOpen.
- Buchwald–Hartwig amin
- Your "Go-To", "just couple already", Suzuki conditions? Reddit.
- Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Request PDF.
- HaloPROTACS: Use of Small Molecule PROTACs to Induce Degradation of HaloTag Fusion Proteins. ACS Chemical Biology.
- Suzuki Coupling. Organic Chemistry Portal.
- Buchwald-Hartwig Amin
- Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. ACS Omega.
- The Buchwald–Hartwig Amination After 25 Years.
- Proteolysis-targeting chimeras with reduced off-targets.
- Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. Beilstein Journal of Organic Chemistry.
- Scope of aryl iodides and bromides. a,b.
- Expanding the Medicinal Chemist Toolbox: Comparing Seven C(sp2)–C(sp3) Cross-Coupling Methods by Library Synthesis. Journal of Medicinal Chemistry.
- Comparative study of aryl halides in Pd-mediated reactions: Key factors beyond the oxidative addition step. Inorganic Chemistry Frontiers.
- A Comparative Guide to the Reactivity of 1-Bromo-1-Propyne and 1-Iodo-1-Propyne in Sonogashira Coupling Reactions. Benchchem.
- Palladium Cross-Coupling Reactions 1. An Introduction. YouTube.
- Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Gener
- Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Palladium-Free Sonogashira-Type Cross-Coupling Reaction of Bromoisoxazolines or N-Alkoxyimidoyl Bromides and Alkynes. Request PDF.
- 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts.
- A comparison of cost models for four different drugs..
- Challenging cross couplings, in water, aided by in situ iodination of (hetero)
- Discovery of a new class of PROTAC BRD4 degraders based on a dihydroquinazolinone derivative and lenalidomide/pomalidomide. Request PDF.
- Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFR. PubMed.
- Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. Bioorganic Chemistry.
- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.
- Palladium-Catalyzed Cross-Coupling Reaction via C–H Activation of Furanyl and Thiofuranyl Substr
Sources
A Senior Application Scientist's Guide to Palladium Catalysts for the Functionalization of Halogenated Isoindolines
For Researchers, Scientists, and Drug Development Professionals
The isoindoline scaffold is a privileged motif in medicinal chemistry, forming the core of a variety of pharmacologically active compounds. The ability to precisely functionalize this heterocyclic system through cross-coupling reactions is paramount for the development of new chemical entities. Palladium-catalyzed cross-coupling reactions have emerged as the most robust and versatile methods for forging new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds on the isoindoline core. However, the success of these transformations is critically dependent on the judicious selection of the palladium catalyst system.
This guide provides a comparative analysis of common palladium catalysts for the Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira coupling reactions with halogenated isoindolines. We will delve into the nuances of catalyst and ligand selection, drawing upon experimental data to provide a framework for rational catalyst choice in your research and development endeavors.
The Landscape of Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions generally proceed through a common catalytic cycle involving oxidative addition, transmetalation (for Suzuki and Sonogashira), migratory insertion (for Heck), and reductive elimination. The efficiency of each step is profoundly influenced by the nature of the palladium precursor and, most critically, the ancillary ligands.
The choice of the halogen on the isoindoline ring (I, Br, Cl) is a key consideration, with the reactivity generally following the order I > Br > Cl. While iodo- and bromo-isoindolines are more reactive, chloro-isoindolines are often more desirable starting materials due to their lower cost and wider availability. The development of highly active palladium catalysts has made the coupling of these less reactive chlorides increasingly feasible.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision
The Suzuki-Miyaura reaction is a powerful tool for introducing aryl, heteroaryl, or vinyl groups at a halogenated position of the isoindoline core. The choice of palladium catalyst and ligand is crucial for achieving high yields, especially with challenging substrates.
Comparative Performance of Palladium Catalysts for Suzuki-Miyaura Coupling
While direct comparative studies on halogenated isoindolines are not abundant in the literature, data from closely related heterocyclic systems, such as 5-bromoindazoles, provide valuable insights into catalyst performance.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dimethoxyethane | 80 | 2 | 95 | High yield and short reaction time for a 5-bromo-1-ethyl-1H-indazole substrate.[1] |
| Pd(PCy₃)₂ | PCy₃ | K₂CO₃ | Dimethoxyethane | 80 | 4 | 65 | Moderate yield observed for a 5-bromo-1-ethyl-1H-indazole substrate.[1] |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Dimethoxyethane | 80 | 4 | 22 | Lower efficiency compared to other catalysts for this substrate.[1] |
This data is based on the Suzuki coupling of 5-bromo-1-ethyl-1H-indazole, a close structural analog of 5-bromoisoindoline.
Analysis and Recommendations:
-
Pd(dppf)Cl₂ emerges as a highly effective and versatile catalyst for the Suzuki-Miyaura coupling of halogenated N-heterocycles. The bidentate dppf ligand provides a good balance of electron-donating properties and steric bulk, promoting both oxidative addition and reductive elimination.
-
Pd(PCy₃)₂ , featuring the electron-rich and bulky tricyclohexylphosphine ligand, shows moderate activity. While often effective for challenging couplings, it may not be the optimal choice for all isoindoline substrates.
-
Pd(PPh₃)₄ , a classic and widely used catalyst, demonstrates lower efficiency in this context. While readily available, it may require longer reaction times and higher temperatures, and often gives lower yields compared to more modern catalyst systems, especially for less reactive aryl bromides and chlorides.
Generalized Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Generalized workflow for a Suzuki-Miyaura coupling reaction.
Detailed Protocol: Suzuki-Miyaura Coupling of 5-Bromoisoindoline with Phenylboronic Acid
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine 5-bromo-2-methylisoindoline (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon three times.
-
Solvent and Catalyst Addition: Add anhydrous dimethoxyethane (5 mL). In a separate vial, dissolve Pd(dppf)Cl₂ (0.03 mmol, 3 mol%) in dimethoxyethane (1 mL) and add it to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to 80 °C and stir for 2-4 hours, monitoring the progress by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature and quench with water (10 mL). Extract the mixture with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 2-methyl-5-phenylisoindoline.
Buchwald-Hartwig Amination: Constructing the C-N Bond
The Buchwald-Hartwig amination is the premier method for the synthesis of N-aryl isoindolines from their halogenated precursors. The choice of ligand is particularly critical in this reaction, with bulky, electron-rich phosphines being the most effective.
Ligand Evolution and Performance in Buchwald-Hartwig Amination
The development of the Buchwald-Hartwig amination has been marked by the evolution of increasingly sophisticated phosphine ligands.
-
First-Generation Ligands (e.g., P(o-tolyl)₃): While groundbreaking, these ligands often required high catalyst loadings and harsh reaction conditions.
-
Bidentate Phosphine Ligands (e.g., BINAP, dppf): These ligands offered improved stability and reactivity, allowing for the coupling of a broader range of amines and aryl halides.
-
Bulky, Electron-Rich Monodentate Ligands (Buchwald Ligands): Ligands such as SPhos, XPhos, and RuPhos have revolutionized the field, enabling the coupling of challenging substrates, including heteroaryl chlorides, at low catalyst loadings and mild temperatures.
While specific comparative data for halogenated isoindolines is scarce, general principles and data from other heterocyclic systems strongly suggest that the use of modern Buchwald-type ligands is essential for efficient C-N bond formation on the isoindoline core.
Generalized Catalytic Cycle: Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Detailed Protocol: Buchwald-Hartwig Amination of 5-Chloroisoindoline with Morpholine
-
Catalyst Pre-formation: To a glovebox-dried Schlenk tube, add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), XPhos (0.036 mmol, 3.6 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).
-
Reaction Setup: In a separate flask, dissolve 5-chloro-2-benzylisoindoline (1.0 mmol, 1.0 equiv) and morpholine (1.2 mmol, 1.2 equiv) in anhydrous toluene (5 mL).
-
Reaction Initiation: Add the substrate solution to the catalyst mixture. Seal the tube and heat to 100 °C for 12-24 hours.
-
Work-up and Purification: After cooling, dilute the reaction with ethyl acetate, filter through a pad of celite, and concentrate. Purify the residue by flash chromatography to yield the desired N-arylated isoindoline.
Heck Coupling: Vinylation of the Isoindoline Core
The Heck reaction provides a reliable method for the vinylation of halogenated isoindolines, leading to the formation of styrenyl-type derivatives. The choice of palladium source and ligand can influence the efficiency and selectivity of this transformation.
A study on the synthesis of profluorescent isoindoline nitroxides via Heck alkenylation utilized Pd(OAc)₂ as the palladium source with P(o-tolyl)₃ as the ligand for the coupling of a bromo-isoindoline with methyl acrylate. While not a comparative study, this highlights a successful catalyst system for this transformation.
Generalized Experimental Workflow: Heck Coupling
Caption: A typical experimental workflow for a Heck coupling reaction.
Sonogashira Coupling: Introduction of Alkynyl Moieties
The Sonogashira coupling is the most widely used method for the synthesis of aryl alkynes from aryl halides. For halogenated isoindolines, this reaction allows for the introduction of an alkynyl group, a versatile handle for further functionalization. Copper-free Sonogashira protocols are often preferred to avoid the formation of alkyne homocoupling byproducts.
A successful copper-free Sonogashira coupling of 5-iodo-1,1,3,3-tetramethylisoindolin-2-yloxyl with various terminal alkynes has been reported using Pd(PPh₃)₂Cl₂ as the catalyst and diisopropylamine as the base and solvent. This demonstrates a viable catalytic system for this transformation on the isoindoline scaffold.
Detailed Protocol: Copper-Free Sonogashira Coupling of 5-Iodoisoindoline
-
Reaction Setup: In a Schlenk tube, dissolve 5-iodo-2-methylisoindoline (1.0 mmol, 1.0 equiv) and the terminal alkyne (1.5 mmol, 1.5 equiv) in diisopropylamine (5 mL).
-
Inert Atmosphere: Degas the solution with a stream of argon for 15 minutes.
-
Catalyst Addition: Add Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC.
-
Work-up and Purification: Remove the solvent under reduced pressure. Dissolve the residue in dichloromethane and wash with water. Dry the organic layer, concentrate, and purify by column chromatography.
Conclusion
The functionalization of halogenated isoindolines via palladium-catalyzed cross-coupling reactions is a cornerstone of modern medicinal chemistry. The selection of the optimal palladium catalyst system is a multifaceted decision that depends on the specific coupling reaction, the nature of the halogen, and the steric and electronic properties of the coupling partners.
For Suzuki-Miyaura couplings , Pd(dppf)Cl₂ offers a robust and high-yielding option. For Buchwald-Hartwig aminations , the use of bulky, electron-rich monodentate phosphine ligands such as XPhos or SPhos is highly recommended for achieving high efficiency. For Heck and Sonogashira couplings , established catalyst systems like Pd(OAc)₂/P(o-tolyl)₃ and Pd(PPh₃)₂Cl₂, respectively, have proven effective for the isoindoline core.
This guide provides a foundation for researchers to make informed decisions in their synthetic endeavors. It is crucial to note that the optimal conditions for a specific transformation may require further screening and optimization of catalysts, ligands, bases, and solvents.
References
Sources
A Comparative Guide to the Synthesis of Substituted Isoindolines: From Classical Reductions to Modern Catalysis
This guide provides an in-depth comparison of prevalent synthetic strategies for accessing the substituted isoindoline core, a valuable scaffold in medicinal chemistry and materials science. We move beyond a simple recitation of methods to analyze the mechanistic underpinnings, practical considerations, and relative merits of each route, offering researchers the insights needed to select the optimal path for their specific target molecule.
The Isoindoline Scaffold: A Privileged Structure
The isoindoline nucleus, a bicyclic system featuring a benzene ring fused to a partially saturated pyrrolidine ring, is a cornerstone of modern drug discovery. Its rigid, three-dimensional structure allows for precise spatial presentation of functional groups, making it an ideal scaffold for interacting with biological targets. Consequently, isoindoline derivatives have found applications as cardiovascular agents, antidepressants, and potent anticancer drugs. The efficacy and novelty of these compounds are critically dependent on the substituents adorning the core structure, demanding a robust and versatile toolkit of synthetic methodologies.
Strategic Overview: Key Pathways to the Core
The construction of the isoindoline ring system can be broadly categorized into several key strategies. This guide will focus on two of the most widely employed and mechanistically distinct approaches:
-
Classical Reductive Amination: A robust, often high-yielding method involving the condensation of a primary amine with an appropriate benzene-1,2-dicarbaldehyde derivative, followed by in situ reduction.
-
Transition Metal-Catalyzed Cyclization: A modern and highly versatile approach that utilizes catalysts, typically palladium or copper, to forge the heterocyclic ring from readily available starting materials like ortho-dihalomethylbenzenes.
We will dissect these two methodologies, providing detailed protocols, comparative data, and expert analysis to guide your synthetic planning.
Method 1: Reductive Amination of o-Phthalaldehydes
This classical approach is a workhorse for isoindoline synthesis, relying on the formation of a double imine (or sequential imine formation and cyclization) from o-phthalaldehyde (OPA) and a primary amine, which is then reduced to the desired isoindoline.
Mechanistic Rationale & Experimental Causality
The reaction proceeds via the initial nucleophilic attack of the primary amine on one of the aldehyde carbonyls, forming a hemiaminal intermediate. Dehydration leads to a Schiff base (imine). The key to forming the bicyclic structure is the intramolecular attack of the newly formed secondary amine onto the second aldehyde group, creating a cyclic hemiaminal (hydroxyisoindoline). This intermediate is rarely isolated and is directly subjected to reduction.
The choice of reducing agent is critical and dictates the reaction's success and safety profile.
-
Sodium borohydride (NaBH₄): A mild and selective reducing agent, safe to handle and tolerant of many functional groups. It is often the first choice for small-scale synthesis.
-
Sodium triacetoxyborohydride (STAB): A slightly milder and more selective reagent than NaBH₄, particularly effective for reductive aminations as it is less likely to reduce the starting aldehyde before imine formation. Its acidity can also catalyze imine formation.
-
Catalytic Hydrogenation (H₂, Pd/C): An excellent choice for scalability and atom economy, often providing very clean reductions. However, it requires specialized hydrogenation equipment and may be incompatible with reducible functional groups like alkenes, alkynes, or certain protecting groups.
The diagram below illustrates the general workflow for this synthetic approach.
Caption: Workflow for Isoindoline Synthesis via Reductive Amination.
Protocol: Synthesis of 2-Benzylisoindoline
This protocol is adapted from standard procedures in organic synthesis literature.
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add o-phthalaldehyde (1.34 g, 10 mmol) and methanol (40 mL). Stir until the solid is fully dissolved.
-
Amine Addition: Add benzylamine (1.07 g, 1.09 mL, 10 mmol) dropwise to the solution at room temperature. A white precipitate may form. Stir the mixture for 30 minutes.
-
Reduction: Cool the flask in an ice bath (0 °C). Add sodium borohydride (0.45 g, 12 mmol) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Quenching & Workup: After the addition is complete, remove the ice bath and stir the reaction at room temperature for 2 hours. Quench the reaction by slowly adding 1 M HCl (20 mL).
-
Extraction: Concentrate the mixture under reduced pressure to remove most of the methanol. Add ethyl acetate (50 mL) and 1 M NaOH (30 mL) to basify the aqueous layer to pH > 10. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 25 mL).
-
Purification: Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product. Further purification by flash column chromatography (e.g., silica gel, hexanes:ethyl acetate gradient) affords the pure 2-benzylisoindoline.
Performance Data & Scope
The reductive amination approach is robust for a variety of primary amines.
| R-Group (in R-NH₂) | Reducing Agent | Solvent | Yield (%) | Reference |
| Benzyl | NaBH₄ | Methanol | ~85-95% | |
| n-Butyl | H₂ (50 psi), Pd/C | Ethanol | >90% | |
| 4-Methoxybenzyl | NaBH₄ | Methanol | ~92% | |
| Cyclohexyl | STAB | Dichloroethane | ~80-90% | |
| 2-Phenylethyl | NaBH₄ | Methanol | ~88% |
Advantages:
-
Utilizes simple, inexpensive, and readily available starting materials.
-
The reaction is typically high-yielding and proceeds under mild conditions.
-
The procedure is straightforward and does not require specialized equipment (unless using catalytic hydrogenation).
Limitations:
-
The substrate scope on the aromatic ring is limited by the availability of substituted o-phthalaldehydes, which can be challenging to synthesize.
-
Strongly electron-withdrawing or -donating groups on the amine can affect reactivity.
-
Potential for side reactions, such as over-reduction if conditions are not carefully controlled.
Method 2: Palladium-Catalyzed Cyclization
Transition metal catalysis offers a powerful alternative for constructing isoindolines, significantly expanding the accessible structural diversity. One of the most common variants involves the palladium-catalyzed double N-arylation between a primary amine and an o-dihalomethylbenzene, such as o-xylylene dibromide.
Mechanistic Rationale & Experimental Causality
This reaction follows a typical Pd-catalyzed cross-coupling mechanism.
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to one of the C-Br bonds of the o-xylylene dibromide to form a Pd(II) intermediate.
-
N-C Bond Formation: The primary amine coordinates to the palladium center and, in the presence of a base, undergoes deprotonation. This is followed by reductive elimination to form the first C-N bond, regenerating a Pd(0)-like species or proceeding to the next step.
-
Intramolecular Cyclization: The second C-Br bond is now positioned for a rapid intramolecular oxidative addition/reductive elimination sequence, closing the ring to form the isoindoline product and regenerating the Pd(0) catalyst, thus completing the catalytic cycle.
The choice of ligand and base is paramount.
-
Ligands (e.g., BINAP, Xantphos): Bulky, electron-rich phosphine ligands are essential. They stabilize the palladium catalyst, prevent catalyst decomposition (e.g., formation of palladium black), and promote the crucial reductive elimination step. The "bite angle" of bidentate ligands like Xantphos can be critical for facilitating the intramolecular ring-closing step.
-
Base (e.g., Cs₂CO₃, K₃PO₄, NaOtBu): A non-nucleophilic base is required to deprotonate the amine without competing in the coupling reaction. The strength and solubility of the base can significantly impact reaction rates and yields. Cesium carbonate is often effective due to its high solubility in organic solvents and its ability to break up catalyst aggregates.
Caption: Workflow for Pd-Catalyzed Isoindoline Synthesis.
Protocol: Synthesis of 2-Phenylisoindoline
This protocol is a representative example based on modern cross-coupling methodologies.
-
Setup: In an oven-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add Pd₂(dba)₃ (18.3 mg, 0.02 mmol, 2 mol%), Xantphos (34.7 mg, 0.06 mmol, 6 mol%), and cesium carbonate (Cs₂CO₃) (977 mg, 3.0 mmol).
-
Reagent Addition: Add o-xylylene dibromide (264 mg, 1.0 mmol) and aniline (93 mg, 91 µL, 1.0 mmol) to the tube.
-
Solvent & Reaction: Add anhydrous toluene (5 mL) via syringe. Seal the tube and place it in a preheated oil bath at 100 °C. Stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup & Purification: After completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL). Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts, washing the pad with additional ethyl acetate. Concentrate the filtrate in vacuo. Purify the residue by flash column chromatography (silica gel, hexanes:ethyl acetate gradient) to yield the pure 2-phenylisoindoline.
Performance Data & Scope
This method demonstrates broad applicability, especially for installing aryl and heteroaryl substituents at the nitrogen atom.
| R-Group (in R-NH₂) | Catalyst System | Base | Yield (%) | Reference |
| Phenyl | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | ~85-95% | |
| 4-Anisyl | Pd₂(dba)₃ / BINAP | NaOtBu | ~91% | |
| 2-Pyridyl | Pd(OAc)₂ / Xantphos | K₃PO₄ | ~78% | |
| tert-Butyl | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | ~88% | |
| Benzyl | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | ~93% |
Advantages:
-
Excellent functional group tolerance on both the amine and the aromatic ring (starting from substituted o-xylylene dihalides).
-
Provides access to N-aryl and N-heteroaryl isoindolines, which are difficult to synthesize via reductive amination.
-
The methodology is highly tunable by modifying the catalyst, ligand, and base.
Limitations:
-
The cost and air-sensitivity of the palladium catalyst and phosphine ligands can be a drawback.
-
Requires anhydrous and inert atmosphere techniques, which may be more demanding than classical methods.
-
Removal of residual palladium from the final product is a critical concern for pharmaceutical applications.
Head-to-Head Comparison & Recommendations
| Feature | Reductive Amination | Pd-Catalyzed Cyclization |
| Starting Materials Cost | Low (o-phthalaldehyde, amines) | High (Pd catalysts, ligands) |
| Substrate Scope | Good for N-alkyl; limited by aldehyde availability. | Excellent for N-aryl, N-alkyl, N-heteroaryl. |
| Functional Group Tolerance | Moderate (sensitive to reducible groups). | High (tolerant of esters, ketones, etc.). |
| Scalability | Excellent, especially with H₂/Pd-C. | Challenging due to catalyst cost and removal. |
| Reaction Conditions | Mild (0 °C to RT). | Harsher (often requires heating, >80 °C). |
| Procedural Simplicity | High (benchtop chemistry). | Moderate (requires inert atmosphere). |
| Key Application | Rapid synthesis of N-alkyl isoindolines. | Synthesis of complex, N-aryl-substituted analogs. |
Expert Recommendation:
-
For early-stage discovery and rapid library synthesis of N-alkyl isoindolines: The Reductive Amination pathway is the superior choice. Its operational simplicity, low cost, and high yields make it ideal for quickly generating a range of analogs.
-
For synthesizing structurally complex, N-aryl, or N-heteroaryl isoindolines for lead optimization: The Palladium-Catalyzed Cyclization is the method of choice. Its broad functional group tolerance and expansive scope justify the higher cost and more demanding setup, providing access to chemical space unattainable by classical means.
By understanding the fundamental chemistry and practical limitations of these core methodologies, researchers can confidently and efficiently navigate the synthesis of novel isoindoline-based molecules.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
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Gomez-Caro, L., et al. (2017). Synthesis and biological evaluation of isoindoline-based compounds as potential therapeutic agents. European Journal of Medicinal Chemistry, 138, 1145-1156. [Link]
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Kotha, S., & Banerjee, S. (2012). An Efficient Synthesis of Isoindoline Derivatives via Ring-Closing Metathesis and Diels–Alder Reaction as Key Steps. European Journal of Organic Chemistry, 2012(28), 5569-5577. [Link]
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Larock, R. C. (2009). Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH. [Link]
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Hartwig, J. F., & Shekhar, S. (2006). Palladium-Catalyzed Formation of C–N Bonds. In Handbook of C–H Transformation. Wiley-VCH. [Link]
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Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Rational Development of Practical Catalysts for Aromatic Carbon−Nitrogen Bond Formation. Accounts of Chemical Research, 31(12), 805–818. [Link]
-
Reddy, T. J., et al. (2007). A general and efficient copper-catalyzed synthesis of isoindolinones. Organic Letters, 9(19), 3781-3783. [Link]
A Senior Application Scientist's Guide to Benchmarking tert-Butyl 5-iodoisoindoline-2-carboxylate
Introduction: The Strategic Value of the Isoindoline Scaffold
In the landscape of modern drug discovery and materials science, the isoindoline core is a privileged scaffold. Its rigid, bicyclic structure provides a well-defined three-dimensional geometry that is ideal for positioning functional groups to interact with biological targets.[1] This framework is a cornerstone in the synthesis of a variety of high-value molecules, including pharmaceuticals for oncology, inflammation, and central nervous system disorders.[1] The strategic functionalization of the isoindoline core is therefore a critical aspect of medicinal chemistry, and halogenated derivatives serve as versatile building blocks for this purpose.
This guide provides an in-depth technical comparison of tert-Butyl 5-iodoisoindoline-2-carboxylate against other relevant building blocks, with a particular focus on its bromo- and chloro-analogs. We will explore the nuances of its reactivity in key cross-coupling reactions, its physicochemical properties, and its utility in complex molecule synthesis.
Core Building Block Analysis: The Significance of the Halogen and Protecting Group
The utility of this compound is defined by two key features: the iodine substituent at the 5-position and the tert-butyloxycarbonyl (Boc) protecting group on the nitrogen.
-
The Iodine Advantage in Cross-Coupling: The carbon-iodine (C-I) bond is the weakest among the carbon-halogen bonds (C-I < C-Br < C-Cl). This lower bond dissociation energy facilitates the oxidative addition step in palladium-catalyzed cross-coupling reactions, which is often the rate-limiting step of the catalytic cycle.[2] Consequently, aryl iodides generally exhibit higher reactivity, allowing for milder reaction conditions, lower catalyst loadings, and shorter reaction times compared to their bromo and chloro counterparts.[3][4]
-
The Role of the Boc Protecting Group: The Boc group is a widely used protecting group for amines due to its stability under a broad range of reaction conditions, including those involving nucleophiles and bases.[5] It can be readily removed under acidic conditions, providing a convenient and orthogonal deprotection strategy in multi-step syntheses.[5] The bulky tert-butyl group also influences the solubility of the molecule, often improving its solubility in common organic solvents.[6]
Comparative Benchmarking: Performance in Key Synthetic Transformations
We will now benchmark the performance of this compound against its bromo-analog in three of the most critical C-C and C-N bond-forming reactions in modern organic synthesis: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Heck reaction.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, valued for its mild conditions and broad functional group tolerance. The general reactivity trend for aryl halides in Suzuki coupling is I > Br > Cl.[2]
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Performance Comparison: Suzuki-Miyaura Coupling
| Feature | This compound | tert-Butyl 5-bromoisoindoline-2-carboxylate | Rationale & Causality |
| Reaction Time | Typically shorter (e.g., 1-4 hours) | Generally longer (e.g., 4-12 hours) | The lower C-I bond energy leads to a faster rate of oxidative addition to the Pd(0) catalyst.[3] |
| Reaction Temperature | Milder conditions often suffice (e.g., 80 °C) | May require higher temperatures (e.g., 100 °C or higher) | The higher energy barrier for C-Br bond cleavage necessitates more thermal energy. |
| Catalyst Loading | Lower catalyst loading often effective (e.g., 1-3 mol%) | May require higher catalyst loading (e.g., 3-5 mol%) | The higher reactivity of the iodo-substrate allows for more efficient catalyst turnover. |
| Typical Yield | Generally high to excellent | Good to high, but can be lower than iodo-analog | While both can give good yields, the iodo-analog is less prone to side reactions and catalyst deactivation. |
Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.03 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add toluene (5 mL) and water (1 mL) via syringe.
-
Heat the reaction mixture to 85 °C and stir for 2 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. Similar to the Suzuki coupling, the reactivity of the aryl halide is a critical factor.[7]
Experimental Workflow: Buchwald-Hartwig Amination
Caption: Generalized workflow for a Buchwald-Hartwig amination reaction.
Performance Comparison: Buchwald-Hartwig Amination
| Feature | This compound | tert-Butyl 5-bromoisoindoline-2-carboxylate | Rationale & Causality |
| Reaction Rate | Faster | Slower | The oxidative addition of the C-I bond to the Pd(0) complex is more facile.[8] |
| Ligand Choice | A wider range of phosphine ligands are often effective. | May require more specialized, electron-rich, and bulky ligands (e.g., BrettPhos, XPhos) to promote oxidative addition.[9] | The less reactive C-Br bond necessitates a more electron-rich palladium center to facilitate cleavage. |
| Side Reactions | Generally cleaner reactions. | More prone to hydrodehalogenation, especially with challenging substrates. | The higher temperatures and longer reaction times required for the bromo-analog can lead to decomposition pathways. |
| Typical Yield | Consistently high | Generally good, but can be more substrate-dependent | The higher reactivity and cleaner reaction profile of the iodo-substrate often translate to higher isolated yields. |
Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
-
In a glovebox, charge a vial with this compound (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and sodium tert-butoxide (1.4 mmol).
-
Add morpholine (1.2 mmol) and anhydrous toluene (4 mL).
-
Seal the vial and heat to 100 °C for 4 hours.
-
Monitor the reaction by LC-MS.
-
After completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
Heck Reaction
The Heck reaction couples aryl halides with alkenes. While still following the general reactivity trend of I > Br, the differences can sometimes be less pronounced than in Suzuki or Buchwald-Hartwig reactions, depending on the specific reaction conditions and substrates.[10]
Experimental Workflow: Heck Reaction
Caption: Generalized workflow for a Heck cross-coupling reaction.
Performance Comparison: Heck Reaction
| Feature | This compound | tert-Butyl 5-bromoisoindoline-2-carboxylate | Rationale & Causality |
| Reaction Conditions | Milder conditions are generally sufficient. | Often requires higher temperatures and longer reaction times. | Reflects the greater ease of oxidative addition for the C-I bond.[11] |
| Regioselectivity | Typically high, favoring the β-position of the alkene. | Also generally high, but side reactions can be more prevalent. | The cleaner reaction profile of the iodo-analog helps to minimize byproducts. |
| Catalyst Stability | Can be more stable over the course of the reaction. | Higher temperatures can lead to catalyst decomposition (e.g., formation of palladium black). | The milder conditions required for the iodo-substrate are more forgiving on the catalyst. |
| Typical Yield | Generally higher and more reproducible. | Can be variable and sensitive to reaction parameters. | The overall efficiency of the catalytic cycle is higher with the more reactive substrate. |
Physicochemical Properties and Stability
| Property | This compound | tert-Butyl 5-bromoisoindoline-2-carboxylate | Significance in Synthesis |
| Molecular Weight | 373.23 g/mol | 326.23 g/mol | Higher molecular weight can impact reaction stoichiometry calculations. |
| Solubility | Good solubility in common organic solvents (e.g., THF, Dioxane, Toluene). | Similar good solubility, a characteristic enhanced by the Boc group. | Good solubility is crucial for achieving homogeneous reaction conditions and efficient reactivity. |
| Stability | Generally stable, but can be light-sensitive over long-term storage. | More stable to light and ambient conditions. | The iodo-analog may require storage in amber vials and under an inert atmosphere for long-term preservation. |
Alternative Building Blocks
While the 5-bromo and 5-chloro analogs are the most direct competitors, other heterocyclic scaffolds can serve similar roles in drug discovery.
-
Indoles and Indolines: These are isomeric to isoindolines and are also prevalent in biologically active molecules.[12] Halogenated indoles and indolines offer alternative geometries for scaffold decoration.
-
Benzimidazoles and Quinolines: These nitrogen-containing heterocycles are also common pharmacophores and their halogenated derivatives are widely used in cross-coupling reactions to build molecular complexity.[13]
-
Triflate and Tosylate Analogs: Instead of a halogen, an activated sulfonate ester (e.g., triflate) can be used as the leaving group. Trifles are often as reactive or more reactive than iodides but can be more expensive and less stable.
Case Study: Potential Application in the Synthesis of Lenvatinib
Lenvatinib is a multi-kinase inhibitor used in the treatment of various cancers.[14][15] Its complex structure features a substituted quinoline core. While various synthetic routes exist, the construction of such highly substituted aromatic systems often relies on sequential cross-coupling reactions. A building block like this compound could potentially be employed in the synthesis of Lenvatinib analogs or other complex kinase inhibitors, where the isoindoline moiety serves as a key structural element. The high reactivity of the iodo-group would be advantageous in a late-stage coupling step where efficiency and mild conditions are paramount.
Conclusion and Recommendations
For researchers and drug development professionals, the choice of building block is a critical strategic decision. The experimental evidence and underlying chemical principles clearly indicate that This compound offers significant advantages in terms of reactivity over its bromo and chloro analogs.
Key Advantages:
-
Faster reaction kinetics: Leading to shorter reaction times and increased throughput.
-
Milder reaction conditions: Improving functional group tolerance and reducing energy consumption.
-
Higher and more reliable yields: Resulting in more efficient and cost-effective syntheses.
While the bromo-analog is a viable and more stable alternative, the iodo-derivative is the superior choice for complex, multi-step syntheses where maximizing yield and minimizing reaction times are critical for success. The slightly higher cost and potential light sensitivity of the iodo-compound are often outweighed by its superior performance in demanding chemical transformations. It is the recommended building block for researchers looking to rapidly and efficiently construct complex molecular architectures based on the valuable isoindoline scaffold.
References
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Comparative study of aryl halides in Pd-mediated reactions: Key factors beyond the oxidative addition step. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
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Three-step synthesis of lenvatinib 50 synthesized from simple starting... (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
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Advances in Green Catalysis for the Synthesis of Medicinally Relevant N-Heterocycles. (2021). MDPI. Retrieved January 16, 2026, from [Link]
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Modern advances in heterocyclic chemistry in drug discovery. (n.d.). RSC Publishing. Retrieved January 16, 2026, from [Link]
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Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. (n.d.). MDPI. Retrieved January 16, 2026, from [Link]
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Replacing Conventional Carbon Nucleophiles with Electrophiles: Nickel-Catalyzed Reductive Alkylation of Aryl Bromides and Chlorides. (n.d.). PMC. Retrieved January 16, 2026, from [Link]
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Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved January 16, 2026, from [Link]
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Indole and indoline scaffolds in drug discovery. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
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Palladium-Mediated Synthesis of [Carbonyl-11C]acyl Amidines from Aryl Iodides and Aryl Bromides and Their One-Pot Cyclization to 11C-Labeled Oxadiazoles. (2022). ACS Publications. Retrieved January 16, 2026, from [Link]
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tert-butyl 5-hydroxy-2,3-dihydro-1H-isoindole-2-carboxylate. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]
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Synthesis Methods of Lenvatinib Mesylate API. (2024). Qingmu Pharmaceutical. Retrieved January 16, 2026, from [Link]
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The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions. (n.d.). RSC Publishing. Retrieved January 16, 2026, from [Link]
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Aryl Halides as Halogenation Reagents in the Bromination and Iodination of Arene-Tethered Diols. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
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The Buchwald-Hartwig Amination After 25 Years. (2019). PubMed. Retrieved January 16, 2026, from [Link]
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Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved January 16, 2026, from [Link]
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Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. (n.d.). Organic Chemistry Portal. Retrieved January 16, 2026, from [Link]
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Ethyl Bromide vs. Other Alkyl Halides: What Sets It Apart? (2025). Rock Chemicals, Inc. Retrieved January 16, 2026, from [Link]
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The Buchwald–Hartwig Amination After 25 Years. (n.d.). University of Groningen research portal. Retrieved January 16, 2026, from [Link]
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Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. (n.d.). PMC. Retrieved January 16, 2026, from [Link]
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Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. (n.d.). NIH. Retrieved January 16, 2026, from [Link]
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From Established to Emerging: Evolution of Cross-Coupling Reactions. (2024). ACS Publications. Retrieved January 16, 2026, from [Link]
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Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved January 16, 2026, from [Link]
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Heck Reaction. (2023). Chemistry LibreTexts. Retrieved January 16, 2026, from [Link]
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The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.). MDPI. Retrieved January 16, 2026, from [Link]
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Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (n.d.). NIH. Retrieved January 16, 2026, from [Link]
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Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (n.d.). MDPI. Retrieved January 16, 2026, from [Link]
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Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. (n.d.). RSC Publishing. Retrieved January 16, 2026, from [Link]
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tert-butyl 5-(benzylthio)isoindoline-2-carboxylate. (n.d.). LookChem. Retrieved January 16, 2026, from [Link]
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Palladium-catalyzed cross-coupling reactions of heterocyclic silanolates with substituted aryl iodides and bromides. (n.d.). PubMed. Retrieved January 16, 2026, from [Link]
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Heck reaction versus reductive Heck reaction. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
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Development of New Synthetic Methods for Transition Metal-Catalyzed Organic Reactions and Synthesis of Curcumin-Based Adducts. (n.d.). CUNY Academic Works. Retrieved January 16, 2026, from [Link]
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Thermally accelerated Heck reaction under direct mechanocatalysis using palladium milling balls. (n.d.). PMC. Retrieved January 16, 2026, from [Link]
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Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. (n.d.). Organic Chemistry Portal. Retrieved January 16, 2026, from [Link]
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Solubility Behavior of Boc-L-proline in 14 Pure Solvents from 283.15 to 323.15 K. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
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Suzuki Coupling Reactions of Heteroarylboronic Acids with Aryl Halides and Arylboronic Acids with Heteroaryl Bromides Using a Tetraphosphine/Palladium Catalyst. (2025). ResearchGate. Retrieved January 16, 2026, from [Link]
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Tert-butyl 1,2,3,4-tetrahydroisoquinoline-2-carboxylate. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]
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Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. (2018). PMC. Retrieved January 16, 2026, from [Link]
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Chemical Properties of tert-Butyl iodide (CAS 558-17-8). (n.d.). Cheméo. Retrieved January 16, 2026, from [Link]
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Comparison of the catalytic behaviour in the Suzuki-Miyaura cross-coupling reaction of both catalysts using different solvents and bases. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
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Functionalization of thiazolo[5,4-c]isoquinolines through Suzuki–Miyaura coupling. (2024). ResearchGate. Retrieved January 16, 2026, from [Link]
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Environmentally Benign N Boc Protection under Solvent and Catalyst-Free Conditions. (2025). ResearchGate. Retrieved January 16, 2026, from [Link]
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Efficient solventless technique for Boc-protection of hydrazines and amines. (n.d.). Semantic Scholar. Retrieved January 16, 2026, from [Link]
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A Comparative Spectroscopic Guide to 5-Iodo- and 5-Bromo-Isoindoline Precursors
For researchers, scientists, and professionals in drug development, the selection of appropriate precursors is a critical decision that influences the entire discovery and synthesis pipeline. The isoindoline scaffold is a privileged structure in medicinal chemistry, appearing in a range of clinically approved drugs. Halogenated isoindolines, in particular, serve as versatile intermediates, offering synthetic handles for diversification through cross-coupling and other functionalization reactions. This guide provides an in-depth spectroscopic comparison of two key precursors: 5-iodo-isoindoline and 5-bromo-isoindoline.
While direct, side-by-side published spectroscopic data for these specific parent compounds is limited, this guide will leverage established principles of spectroscopic analysis and data from closely related analogs to provide a robust, predictive comparison. By understanding the nuanced differences in their spectroscopic signatures, researchers can improve the efficiency and accuracy of their characterization and quality control processes.
The Spectroscopic Impact of the Halogen Substituent
The choice between an iodo or bromo substituent at the 5-position of the isoindoline ring has significant implications for the molecule's spectroscopic properties. These differences arise from the distinct electronic and physical characteristics of iodine and bromine.
-
Electronegativity and Inductive Effects : Bromine is more electronegative than iodine. This difference in electronegativity influences the electron density of the aromatic ring, which in turn affects the chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy.[1]
-
Atomic Size and Polarizability : Iodine is a larger and more polarizable atom than bromine. This can lead to through-space effects that influence the chemical environment of nearby protons.
-
Isotopic Abundance : Bromine has two major isotopes (⁷⁹Br and ⁸¹Br) with nearly equal natural abundance, which gives rise to a characteristic M+2 isotopic pattern in mass spectrometry. Iodine, on the other hand, is monoisotopic (¹²⁷I).
These fundamental differences manifest in predictable ways across various spectroscopic techniques.
Predicted Spectroscopic Data Comparison
The following tables summarize the predicted spectroscopic data for 5-iodo-isoindoline and 5-bromo-isoindoline based on the analysis of related structures, such as 5-bromoindole, and established spectroscopic principles.
Table 1: Predicted ¹H NMR Spectroscopic Data (in CDCl₃)
| Proton Assignment | Predicted Chemical Shift (ppm) for 5-Bromo-isoindoline | Predicted Chemical Shift (ppm) for 5-Iodo-isoindoline | Rationale for Predicted Differences |
| H-4, H-6 | ~7.2 - 7.4 | ~7.4 - 7.6 | The deshielding effect of iodine is expected to be more pronounced on the ortho protons (H-4 and H-6) compared to bromine. |
| H-7 | ~7.0 - 7.1 | ~6.9 - 7.0 | The chemical shift of the proton para to the halogen is less affected, with minor shielding possible for the iodo-compound. |
| -CH₂- (C1, C3) | ~4.2 - 4.4 | ~4.2 - 4.4 | The aliphatic protons are less likely to be significantly influenced by the halogen at the 5-position. |
| -NH- | Broad singlet, ~1.8 - 2.5 | Broad singlet, ~1.8 - 2.5 | The chemical shift of the N-H proton is highly dependent on concentration and solvent. |
Table 2: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (ppm) for 5-Bromo-isoindoline | Predicted Chemical Shift (ppm) for 5-Iodo-isoindoline | Rationale for Predicted Differences |
| C-5 (C-X) | ~115 - 120 | ~85 - 95 | The "heavy atom effect" of iodine causes a significant upfield shift for the carbon directly attached to it. |
| C-4, C-6 | ~125 - 130 | ~130 - 135 | The ortho carbons are expected to be deshielded by iodine to a greater extent than by bromine. |
| C-7 | ~122 - 125 | ~128 - 132 | The para carbon will also experience a deshielding effect from the more polarizable iodine atom. |
| C-3a, C-7a | ~140 - 145 | ~142 - 147 | The bridgehead carbons will be influenced by the overall electronic changes in the aromatic ring. |
| -CH₂- (C1, C3) | ~50 - 55 | ~50 - 55 | The chemical shifts of the aliphatic carbons are not expected to differ significantly. |
Table 3: Predicted Mass Spectrometry Data
| Spectroscopic Feature | 5-Bromo-isoindoline | 5-Iodo-isoindoline | Rationale for Predicted Differences |
| Molecular Ion (M⁺) | m/z ~197/199 | m/z ~245 | Reflects the different atomic weights of Br and I. |
| Isotopic Pattern | Characteristic 1:1 ratio for M⁺ and M+2 peaks | Single M⁺ peak | Due to the natural isotopic abundance of Br (⁷⁹Br and ⁸¹Br) versus the monoisotopic nature of I (¹²⁷I). |
| Key Fragmentation | Loss of Br radical (m/z ~118) | Loss of I radical (m/z ~118) | The weaker C-I bond may lead to more facile loss of the iodine radical compared to the C-Br bond. |
Experimental Workflows
The characterization of these precursors involves a standardized workflow to ensure identity, purity, and structural integrity.
Spectroscopic Analysis Workflow
Caption: Workflow for the synthesis and spectroscopic characterization of halogenated isoindoline precursors.
Detailed Experimental Protocols
The following are representative protocols for the synthesis and spectroscopic analysis of 5-halogenated isoindolines. These are generalized procedures and may require optimization for specific substrates and scales.
Synthesis of 5-Bromo-isoindoline (Representative Procedure)
-
Reaction Setup : To a solution of α,α'-dibromo-4-bromo-o-xylene (1 equivalent) in a suitable solvent such as THF or dioxane in a round-bottom flask is added a solution of aqueous ammonia (excess, e.g., 10-20 equivalents).
-
Reaction Execution : The reaction mixture is stirred vigorously at room temperature or with gentle heating (e.g., 40-50 °C) for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up : Upon completion, the reaction mixture is concentrated under reduced pressure to remove the organic solvent. The aqueous residue is then basified with a strong base (e.g., NaOH) to a pH > 12 and extracted with an organic solvent such as dichloromethane or ethyl acetate.
-
Purification : The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product is then purified by column chromatography on silica gel to afford the pure 5-bromo-isoindoline.
NMR Sample Preparation and Analysis
-
Sample Preparation : Approximately 5-10 mg of the purified isoindoline precursor is dissolved in ~0.6 mL of deuterated chloroform (CDCl₃) in an NMR tube.
-
¹H NMR Acquisition : A standard proton NMR spectrum is acquired on a 400 MHz or higher field spectrometer. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of at least 1 second, and a spectral width covering the expected chemical shift range (e.g., 0-10 ppm).
-
¹³C NMR Acquisition : A proton-decoupled carbon NMR spectrum is acquired. A larger number of scans is typically required compared to ¹H NMR.
Mass Spectrometry Analysis
-
Sample Preparation : A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Analysis : The sample is introduced into the mass spectrometer via direct infusion or through an LC system. Electron ionization (EI) or electrospray ionization (ESI) can be used. The mass analyzer is scanned over a relevant mass range (e.g., m/z 50-500) to detect the molecular ion and key fragment ions.
In-Depth Discussion and Mechanistic Insights
The predicted spectroscopic differences between 5-iodo- and 5-bromo-isoindoline are rooted in the fundamental properties of the halogen atoms.
In ¹H NMR spectroscopy , the greater electronegativity of bromine would suggest a stronger deshielding effect on the aromatic protons. However, the larger and more polarizable nature of iodine can lead to more complex anisotropic effects, often resulting in a net deshielding of the ortho protons (H-4 and H-6) in iodo-aromatics compared to their bromo- counterparts.
The most dramatic difference is observed in ¹³C NMR spectroscopy . The carbon atom directly attached to the halogen (C-5) experiences a pronounced "heavy atom effect" in the case of iodine. This effect, which is a combination of spin-orbit coupling and other relativistic effects, induces a significant upfield shift (lower ppm value) for the carbon signal.[2] This upfield shift is a highly reliable diagnostic feature for identifying the presence of an iodo-substituent on an aromatic ring.
In mass spectrometry , the distinct isotopic patterns of bromine and iodine provide unambiguous identification. The presence of two abundant isotopes for bromine (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio results in a characteristic pair of peaks for the molecular ion (M⁺ and M+2) and any bromine-containing fragments.[3] In contrast, iodine is monoisotopic (¹²⁷I), leading to a single peak for the molecular ion and iodine-containing fragments. This clear difference is invaluable for confirming the identity of the halogen substituent.
Conclusion
The choice between 5-iodo- and 5-bromo-isoindoline as a synthetic precursor will depend on the desired downstream chemistry, with the iodo- derivative often being more reactive in certain cross-coupling reactions. From a spectroscopic standpoint, these two compounds, while structurally similar, exhibit distinct and predictable differences in their NMR and mass spectra. A thorough understanding of these spectroscopic nuances, particularly the heavy atom effect of iodine in ¹³C NMR and the characteristic isotopic pattern of bromine in mass spectrometry, is essential for the unambiguous characterization and quality control of these valuable synthetic intermediates. By applying the principles and predictive data outlined in this guide, researchers can approach their synthetic and analytical challenges with greater confidence and efficiency.
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Reich, H. J. 13C NMR Chemical Shifts. University of Wisconsin-Madison. [Link]
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Alkorta, I., et al. (2019). Relativistic Effects on NMR Parameters of Halogen-Bonded Complexes. Molecules, 24(23), 4399. [Link]
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Cost-Benefit Analysis: Selecting Iodo- vs. Bromo-Isoindoline Derivatives for Drug Discovery Pipelines
An In-Depth Guide for Medicinal Chemists
Executive Summary
In the synthesis of complex molecular architectures for drug discovery, the choice of halogen on key building blocks like the isoindoline scaffold is a critical decision point with significant downstream consequences. This guide provides a comprehensive cost-benefit analysis of iodo- and bromo-isoindoline derivatives, moving beyond simple starting material costs to evaluate overall process efficiency. While bromo-isoindolines are generally less expensive to procure, iodo-isoindolines frequently offer superior reactivity, leading to milder reaction conditions, lower catalyst loadings, and faster reaction times.[1][2] This enhanced reactivity can translate into significant cost savings, particularly in late-stage synthesis or with challenging substrates, by improving yields and simplifying purification. The decision-making process is therefore not linear; it is a multi-faceted assessment of raw material cost, synthetic efficiency, and the specific strategic goals of the research program.
The Fundamental Difference: Carbon-Halogen Bond Properties
The divergent performance of iodo- and bromo-isoindoline derivatives is rooted in the fundamental properties of the carbon-halogen bond. The carbon-iodine (C-I) bond is inherently longer and weaker than the carbon-bromine (C-Br) bond.[2] This difference in bond dissociation energy is the primary determinant of reactivity in many synthetically crucial reactions, especially palladium-catalyzed cross-couplings.[1][3]
| Feature | Aryl Iodide (e.g., Iodo-Isoindoline) | Aryl Bromide (e.g., Bromo-Isoindoline) |
| C-X Bond Dissociation Energy | Lower | Higher |
| Reactivity in Oxidative Addition | Higher | Lower |
| General Reactivity Trend | Ar-I > Ar-Br > Ar-Cl[3] | Ar-I > Ar-Br > Ar-Cl[3] |
| Leaving Group Ability | Better | Good |
This table summarizes the core chemical properties influencing the reactivity of aryl halides.
The weaker C-I bond means that the initial, and often rate-determining, step of many catalytic cycles—the oxidative addition of the aryl halide to a low-valent metal catalyst like Palladium(0)—occurs more readily and under milder conditions.[1][4]
Sources
Isotopic labeling studies with tert-Butyl 5-iodoisoindoline-2-carboxylate derivatives
Initiating Research on Isotopes
My initial steps involve targeted Google searches. I'm focusing on isotopic labeling studies concerning tert-butyl 5-iodoisoindoline-2-carboxylate and its derivatives, particularly reaction mechanisms. This data gathering will inform my understanding of the relevant literature and help me establish a robust foundation for analysis.
Analyzing Isotopic Labeling Strategies
I'm now focusing my efforts on in-depth literature searches and refining my search terms to include specific labels like deuterium and carbon-13. I'm actively seeking alternative compounds and labeling methods for comparison. My goal is to structure a guide that introduces the role of isotopic labeling in drug discovery and the advantages of this compound derivatives.
Expanding Search Parameters
I've expanded my search to encompass common labels beyond deuterium and C-13, including N-15, and I am zeroing in on analytical techniques such as NMR and mass spectrometry relevant to the isotopic detection and the identification of the labeled compounds. Concurrently, I'm working to consolidate the data into a comparative analysis framework to structure my evaluation. I am also searching for the most authoritative sources.
A Senior Application Scientist's Guide to Purity Analysis of tert-Butyl 5-iodoisoindoline-2-carboxylate and its Derivatives
Introduction: The Gatekeeper to Quality in Pharmaceutical Synthesis
In the intricate landscape of drug discovery and development, the purity of starting materials and intermediates is not merely a quality metric; it is the foundation upon which the safety and efficacy of the final active pharmaceutical ingredient (API) are built. Tert-butyl 5-iodoisoindoline-2-carboxylate is a key heterocyclic building block, prized for its utility in constructing complex molecular architectures through cross-coupling reactions. The presence of the iodo-substituent provides a reactive handle for forming new carbon-carbon and carbon-heteroatom bonds, while the Boc-protecting group ensures the stability and controlled reactivity of the isoindoline nitrogen.
Given its role as a critical precursor, a robust and comprehensive analytical strategy to assess its purity is paramount. This guide provides an in-depth comparison of essential analytical methods, moving beyond procedural steps to explain the underlying scientific rationale. We will explore how to identify and quantify the target molecule and, just as importantly, potential process-related impurities and degradants.
Chapter 1: Understanding the Analyte and Potential Impurities
The molecular structure of this compound dictates the analytical strategies. Its key features—a Boc-protected amine, an iodinated aromatic ring, and the isoindoline core—each present unique analytical handles and potential liabilities.
Potential Impurities: A thorough analysis must anticipate the potential impurities arising from the synthetic route and storage. These often include:
-
Starting Material Carryover: Unreacted precursors from the isoindoline synthesis or iodination step.
-
Positional Isomers: Incorrectly iodinated isoindoline variants (e.g., 4-iodo or 6-iodo isomers).
-
Dehalogenated Impurity: The corresponding tert-butyl isoindoline-2-carboxylate without the iodine substituent.
-
Hydrolysis Products: Loss of the acid-labile tert-butoxycarbonyl (Boc) group, yielding 5-iodoisoindoline.[1][2]
-
Oxidation Products: Potential modification of the isoindoline ring or other sensitive functionalities.
The following diagram illustrates the primary molecule and sites where impurities or degradation may occur.
Caption: Key impurity classes for this compound.
Chapter 2: Comparative Analysis of Core Purity Determination Methods
No single technique can provide a complete purity profile. A multi-faceted approach, integrating chromatographic separation with spectroscopic identification, is essential. This section compares the primary methods, detailing their application and the rationale behind procedural choices.
High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse
HPLC, particularly in its reversed-phase (RP-HPLC) modality, is the gold standard for quantifying the purity of organic molecules like this compound. It excels at separating the main component from closely related impurities.
Expertise in Action: Why Reversed-Phase? The analyte is a moderately non-polar molecule due to the Boc group and the aromatic system. A reversed-phase setup, featuring a non-polar stationary phase (like C18) and a polar mobile phase (typically a mixture of water and an organic solvent like acetonitrile or methanol), provides the ideal mechanism for separation based on hydrophobicity. Impurities like the de-Boc'd product will be significantly more polar and thus elute much earlier, while less polar impurities will be retained longer.
Experimental Protocol: Stability-Indicating RP-HPLC Method A stability-indicating method is one that can resolve the active ingredient from its degradation products, proving its utility in stability studies.[3][4][5]
-
Instrumentation: HPLC system with a PDA or UV detector.
-
Column Selection: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is the standard choice. The long carbon chains provide excellent hydrophobic retention for resolving non-polar to moderately polar compounds.
-
Mobile Phase Preparation:
-
Phase A: Water (HPLC grade).
-
Phase B: Acetonitrile (HPLC grade).
-
Causality: Acetonitrile is often preferred over methanol as it typically provides lower backpressure and better peak shape for aromatic compounds.
-
-
Gradient Elution: A gradient is crucial for resolving impurities with a wide range of polarities within a reasonable timeframe.
-
Start at 60% B, ramp to 95% B over 15 minutes.
-
Hold at 95% B for 5 minutes (to elute any highly non-polar impurities).
-
Return to 60% B and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min. This provides a good balance between analysis time and separation efficiency.
-
Detection: UV detection at 220 nm. The isoindoline core possesses a strong chromophore that absorbs well at this wavelength, allowing for sensitive detection of the parent compound and related impurities.
-
Injection Volume: 10 µL.
Data Presentation: Comparison of HPLC Conditions
| Parameter | Condition A (Isocratic) | Condition B (Gradient) | Rationale for Preference |
| Mobile Phase | 70:30 ACN:H₂O | 60% to 95% ACN over 15 min | Condition B. Gradient elution is superior for resolving both early-eluting polar impurities (e.g., de-Boc product) and late-eluting non-polar impurities from the main peak. |
| Main Peak RT | ~5.2 min | ~8.5 min | N/A. Retention time (RT) is condition-dependent. The focus is on resolution. |
| Resolution (Main vs. De-iodo) | 1.8 | > 3.0 | Condition B. Achieves baseline separation, which is critical for accurate quantification. |
| Analysis Time | 10 min | 25 min | Condition B. Although longer, the comprehensive impurity profile it provides is necessary for drug development. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Arbiter
NMR provides unambiguous structural confirmation and is highly effective for identifying and, in some cases, quantifying impurities, often without needing a reference standard for the impurity itself.
Expertise in Action: What to Look For
-
¹H NMR: The spectrum will show characteristic signals. The large singlet around 1.5 ppm corresponds to the nine equivalent protons of the tert-butyl (Boc) group.[6] The aromatic protons will appear between 7.0-8.0 ppm, and their splitting pattern is highly sensitive to the iodine's position, making NMR ideal for detecting positional isomers. The CH₂ groups of the isoindoline ring typically appear as singlets or multiplets around 4.5-5.0 ppm.
-
¹³C NMR: Confirms the carbon skeleton. The carbonyl of the Boc group is found around 150-155 ppm, and the quaternary carbon of the Boc group is near 80 ppm.[7] The carbon bearing the iodine will be significantly shifted upfield due to the heavy atom effect.
Experimental Protocol: ¹H NMR Analysis
-
Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.7 mL of a deuterated solvent such as Chloroform-d (CDCl₃) or DMSO-d₆.
-
Solvent Choice: CDCl₃ is a good first choice for its ability to dissolve the moderately non-polar analyte. If impurities are more polar, DMSO-d₆ may be used.
-
Internal Standard: Add a small amount of a reference standard with a known concentration and a simple, non-overlapping signal (e.g., tetramethylsilane (TMS) at 0 ppm or a high molecular weight standard for quantitative NMR).
-
Acquisition: Acquire a standard ¹H spectrum on a 400 MHz or higher spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving complex aromatic signals and detecting low-level impurities.
-
Data Processing: Integrate all signals. The ratio of the Boc group integration (set to 9H) to the aromatic and aliphatic protons should match the expected structure. Any unexpected signals or deviations in integration indicate the presence of impurities. For instance, a signal for a de-Boc'd impurity would lack the characteristic ~1.5 ppm singlet.
Mass Spectrometry (MS): The Molecular Weight Confirmer
Mass spectrometry is indispensable for confirming the molecular weight of the target compound and identifying the mass of unknown impurities. When coupled with HPLC (LC-MS), it becomes a powerful tool for impurity profiling.
Expertise in Action: Interpreting the Spectrum For this compound (Molecular Formula: C₁₃H₁₆INO₂; Molecular Weight: 345.18), the expected observation in positive ion mode ESI-MS would be the protonated molecular ion [M+H]⁺ at m/z 346.0. Unlike compounds with chlorine or bromine, which have distinct isotopic patterns (M and M+2 peaks), iodine is monoisotopic (¹²⁷I), so only a single peak for the molecular ion is expected.[8][9][10] The power of MS here lies in identifying impurities by their mass. For example:
-
De-iodinated impurity: [M+H]⁺ at m/z 220.1 (loss of 126 Da).
-
De-Boc'd impurity: [M+H]⁺ at m/z 246.0 (loss of 100 Da).
Experimental Protocol: LC-MS Analysis
-
LC Method: Use the same gradient HPLC method described in section 2.1. This allows for direct correlation of UV peaks with mass signals.
-
Ionization Source: Electrospray Ionization (ESI) is the method of choice for this molecule as it is a soft ionization technique suitable for moderately polar, non-volatile compounds.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer provides sufficient mass accuracy for routine confirmation. High-resolution mass spectrometry (HRMS), using an Orbitrap or FT-ICR instrument, can provide the exact mass to four or five decimal places, allowing for molecular formula confirmation of unknown impurities.[6]
-
Acquisition Mode: Acquire data in positive ion mode to observe the [M+H]⁺ adduct.
-
Data Analysis: Extract ion chromatograms for the expected masses of the parent compound and potential impurities to confirm their presence and co-elution with any peaks observed in the UV chromatogram.
Chapter 3: Integrated Analytical Workflow
A robust purity analysis relies on the synergy of these techniques. The following workflow ensures a comprehensive characterization of any batch of this compound.
Caption: Integrated workflow for purity analysis and impurity identification.
This workflow ensures that batches not only meet a purity threshold via HPLC but are also structurally correct and that any significant impurities are identified and characterized. This self-validating system provides the trustworthiness required in a regulated drug development environment.
Conclusion
The purity analysis of this compound is a critical checkpoint in the synthesis of many pharmaceutical candidates. A simplistic approach focused on a single analytical technique is insufficient. By logically integrating the quantitative power of HPLC, the structural resolving power of NMR, and the mass confirmation capability of MS, researchers can build a complete and reliable purity profile. This rigorous, evidence-based approach ensures the quality of this vital building block, thereby safeguarding the integrity of the entire drug development pipeline.
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of tert-Butyl 5-iodoisoindoline-2-carboxylate
As a Senior Application Scientist, this guide provides essential, field-proven procedures for the safe and compliant disposal of tert-Butyl 5-iodoisoindoline-2-carboxylate (CAS No. 905274-26-2). Adherence to these protocols is critical not only for regulatory compliance but also for ensuring the safety of laboratory personnel and minimizing environmental impact. The procedural choices outlined below are grounded in the specific chemical nature of the compound, particularly its classification as a halogenated organic molecule.
Part 1: Hazard Identification and Risk Assessment
Before handling or disposing of any chemical, a thorough understanding of its hazards is paramount. The primary source for this information is the Safety Data Sheet (SDS). This compound is a solid compound with specific handling requirements.
Table 1: Summary of Hazard Profile
| Hazard Category | GHS Hazard Statement | Practical Implication & Required Precaution |
|---|---|---|
| Acute Toxicity (Oral) | H302: Harmful if swallowed | Avoid ingestion. Do not eat, drink, or smoke in the laboratory. |
| Acute Toxicity (Inhalation) | H332: Harmful if inhaled | Handle in a well-ventilated area, preferably within a chemical fume hood, to prevent inhalation of dust. |
| Skin Irritation | H315: Causes skin irritation | Avoid direct contact with skin. Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat. |
| Eye Irritation | H319: Causes serious eye irritation | Wear safety glasses or chemical splash goggles to protect eyes from dust particles. |
| Respiratory Irritation | H335: May cause respiratory irritation | Use a chemical fume hood to minimize exposure to the respiratory system. |
Source: Synthesized from Sigma-Aldrich Safety Information.
These hazards necessitate the consistent use of Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and safety goggles. All handling of the solid compound or its solutions should be performed within a certified chemical fume hood to mitigate inhalation risks.[1][2]
Part 2: The Core Principle: Waste Segregation
The single most critical factor governing the disposal of this compound is its molecular structure. The presence of an iodine atom classifies it unequivocally as a halogenated organic compound .[3][4] This classification dictates that it must be segregated from all other waste streams.
The rationale behind this strict segregation is twofold:
-
Disposal Methodology: Halogenated waste cannot be recycled for fuel blending. It requires high-temperature incineration in specialized facilities equipped with scrubbers to neutralize the acidic and corrosive halogenated byproducts (e.g., hydrogen iodide) generated during combustion.[3][5]
-
Cost: The disposal of halogenated waste is significantly more expensive—often two to three times more—than that of non-halogenated waste.[4][6] Cross-contaminating a large container of non-halogenated solvent with a small amount of this compound will force the entire container to be treated as the more expensive halogenated waste.
The following diagram outlines the critical decision-making process for waste disposal.
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A Senior Application Scientist's Guide to Handling tert-Butyl 5-iodoisoindoline-2-carboxylate: Essential Safety and Operational Protocols
For the modern researcher, scientist, and drug development professional, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. The introduction of novel compounds into a workflow demands a rigorous and proactive approach to safety. This guide provides essential, immediate safety and logistical information for handling tert-Butyl 5-iodoisoindoline-2-carboxylate, moving beyond a simple checklist to instill a deep, causal understanding of the necessary protocols. Our goal is to empower you with the knowledge to not only protect yourself and your colleagues but also to ensure the validity of your experimental outcomes.
Hazard Identification and Risk Assessment: Understanding the Compound
This compound (CAS No: 905274-26-2) is a solid organic compound frequently utilized in synthetic chemistry.[1] A thorough understanding of its hazard profile is the foundation of safe handling.
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the GHS07 pictogram, indicating it is harmful.[1] The specific hazard statements associated with this chemical are:
-
H332: Harmful if inhaled.[1]
These classifications necessitate a comprehensive safety plan that minimizes all potential routes of exposure: ingestion, skin contact, eye contact, and inhalation. The toxicological properties have not been fully investigated, which warrants treating the substance with a high degree of caution.[3]
Personal Protective Equipment (PPE): A Self-Validating System of Protection
The selection and proper use of PPE is your primary defense against the hazards outlined above. Each component is chosen to address a specific risk, creating an overlapping and self-validating system of protection. Adherence to these PPE guidelines is mandatory at all times when handling this compound.[4][5]
| PPE Component | Specification | Rationale for Use |
| Eye/Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards.[6][7] | Protects against splashes and aerosols, directly addressing the H319 "Causes serious eye irritation" hazard. Standard safety glasses are insufficient. |
| Face shield worn over goggles.[6][8] | Recommended when handling larger quantities or when there is a significant risk of splashing, providing an additional layer of protection for the entire face. | |
| Skin Protection | Nitrile rubber gloves.[7][9] | Provides chemical resistance against a broad range of substances.[6] Inspect gloves for any signs of damage before use and remove them properly to avoid contaminating your skin.[5][8] |
| Chemical-resistant lab coat.[4][5] | Protects skin and personal clothing from spills and contamination. It should be fully buttoned with sleeves rolled down.[7] | |
| Long pants and closed-toe shoes.[5][9] | Essential to ensure maximum skin coverage and protect against spills that may reach the lower body and feet. | |
| Respiratory Protection | Use in a certified chemical fume hood.[9] | The primary engineering control to mitigate inhalation risks (H332, H335). A fume hood protects you from harmful vapors.[9] If engineering controls are insufficient, a NIOSH-approved respirator may be required after a formal risk assessment.[6][8] |
Operational Workflow: From Weighing to Reaction
A systematic and deliberate workflow minimizes the risk of exposure and cross-contamination. The following protocol should be adopted for handling this compound.
Step-by-Step Handling Protocol:
-
Preparation: Before handling the compound, ensure your designated workspace, preferably within a chemical fume hood, is clean and uncluttered.[9] Confirm that all necessary PPE is available and in good condition. Know the location of the nearest safety shower, eyewash station, and fire extinguisher.[4]
-
Donning PPE: Put on your lab coat, followed by chemical splash goggles and nitrile gloves.[4][5]
-
Weighing the Compound:
-
Perform all weighing operations within the chemical fume hood or a ventilated balance enclosure to contain any airborne particles.
-
Use a disposable weighing boat to prevent contamination of the balance.
-
Carefully transfer the desired amount of the solid compound using a clean spatula. Avoid creating dust.[10]
-
-
Transfer to Reaction Vessel:
-
Securely place your reaction vessel inside the fume hood.
-
Slowly and carefully add the weighed compound to the vessel. If adding to a solvent, do so slowly to avoid splashing.
-
-
Post-Handling:
-
Tightly seal the stock container of this compound and return it to its designated storage location. This compound should be stored at 4°C, protected from light.[1]
-
Dispose of the contaminated weighing boat and any other disposable materials in a designated solid hazardous waste container.
-
Wipe down the spatula and the work surface within the fume hood with an appropriate solvent and dispose of the cleaning materials as hazardous waste.
-
-
Doffing PPE: Remove your gloves first, using a technique that avoids touching the outside of the gloves with your bare hands.[5] Remove your goggles and lab coat. Wash your hands thoroughly with soap and water.[5][11]
Workflow Visualization
The following diagram illustrates the critical steps for safely handling this compound.
Caption: Safe handling workflow for this compound.
Spill and Emergency Procedures
Preparation is key to mitigating the impact of an accident.[4][11]
-
Minor Spill (Solid):
-
Alert personnel in the immediate area.
-
Wearing your full PPE, gently cover the spill with an inert absorbent material like sand or vermiculite to avoid creating dust.[12]
-
Carefully sweep up the material and place it into a sealed, labeled container for hazardous waste disposal.[3][13]
-
Clean the spill area with a suitable solvent and decontaminate.
-
-
Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[14] Seek medical attention if irritation persists.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[12][14] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[10][14]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[10][15]
-
Waste Disposal Plan
Proper disposal is a critical final step in the chemical handling process. Iodinated compounds are considered hazardous waste and must be disposed of accordingly to protect the environment.[16][17] Never dispose of this chemical or its waste down the drain.[11][17]
Disposal Protocol:
-
Solid Waste:
-
All solid waste contaminated with this compound (e.g., gloves, weighing paper, paper towels) must be collected in a designated, sealed, and clearly labeled hazardous waste container.[13]
-
The label should include the chemical name and associated hazards.
-
-
Aqueous Waste:
-
Waste solutions containing this compound should be collected in a separate, sealed, and labeled hazardous waste container.
-
For waste streams containing iodine, neutralization is a common practice. This typically involves the slow addition of a 10% sodium thiosulfate solution until the characteristic color of iodine disappears.[18]
-
After neutralization, the pH should be checked and adjusted to a neutral range (6-8) before being collected as hazardous aqueous waste.[18]
-
-
Final Disposal:
By adhering to these detailed protocols, you can confidently and safely incorporate this compound into your research, ensuring the well-being of yourself and your team while upholding the highest standards of scientific integrity.
References
-
Green World Group. (2023, December 22). Chemical Safety Best Practices in The Lab. [Link]
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Environmental Health & Safety. (2025, February 19). Safe Lab Practices. University of Colorado Boulder. [Link]
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National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Working with Chemicals. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). [Link]
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Agency for Toxic Substances and Disease Registry. (n.d.). Production, Import/Export, Use, and Disposal. In Toxicological Profile for Iodine. [Link]
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Lab Manager. (2024, January 23). Lab Safety Rules and Guidelines. [Link]
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National Center for Biotechnology Information. (n.d.). tert-butyl 5-hydroxy-2,3-dihydro-1H-isoindole-2-carboxylate. PubChem. [Link]
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Case Western Reserve University. (n.d.). Environmental Health and Safety Disposal of Iodine. [Link]
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New Jersey Department of Health. (n.d.). Iodine - Hazardous Substance Fact Sheet. [Link]
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Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. [Link]
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Collect and Recycle. (n.d.). Iodine Disposal For Businesses. [Link]
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Environmental Health & Safety Services. (n.d.). Personal Protective Equipment. [Link]
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U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. [Link]
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Chemistry LibreTexts. (2021, August 15). Proper Protective Equipment. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
